CSP1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C103H168N30O24S |
|---|---|
Molecular Weight |
2242.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C103H168N30O24S/c1-8-60(6)83(99(155)131-74(52-59(4)5)92(148)124-70(40-41-80(108)135)90(146)120-67(36-24-47-115-101(109)110)85(141)119-65(33-18-21-44-104)86(142)125-72(100(156)157)35-20-23-46-106)133-97(153)77(55-63-31-16-11-17-32-63)129-96(152)78(56-82(138)139)130-89(145)69(38-26-49-117-103(113)114)122-94(150)75(53-61-27-12-9-13-28-61)128-95(151)76(54-62-29-14-10-15-30-62)127-87(143)66(34-19-22-45-105)123-98(154)79(57-134)132-93(149)73(51-58(2)3)126-88(144)68(37-25-48-116-102(111)112)121-91(147)71(43-50-158-7)118-84(140)64(107)39-42-81(136)137/h9-17,27-32,58-60,64-79,83,134H,8,18-26,33-57,104-107H2,1-7H3,(H2,108,135)(H,118,140)(H,119,141)(H,120,146)(H,121,147)(H,122,150)(H,123,154)(H,124,148)(H,125,142)(H,126,144)(H,127,143)(H,128,151)(H,129,152)(H,130,145)(H,131,155)(H,132,149)(H,133,153)(H,136,137)(H,138,139)(H,156,157)(H4,109,110,115)(H4,111,112,116)(H4,113,114,117)/t60-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-/m0/s1 |
InChI Key |
UAYVTMYTRQNBHL-YSTVHMHISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the CPS1 Gene and its Role in the Urea Cycle
Abstract
Carbamoyl Phosphate Synthetase 1 (CPS1) is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle.[1][2][3] This cycle is the primary metabolic pathway for the detoxification of ammonia, a byproduct of protein and amino acid catabolism, converting it into the less toxic compound urea for excretion.[4][5] Mutations in the CPS1 gene result in CPS1 deficiency (CPS1D), a severe and often life-threatening autosomal recessive disorder characterized by hyperammonemia.[6][7] This guide provides a comprehensive technical overview of the CPS1 gene, the structure and function of the CPS1 enzyme, its complex regulatory mechanisms, and its central role in ureagenesis. Furthermore, it delves into the pathophysiology of CPS1D, current therapeutic strategies, and key experimental methodologies used in its study.
The CPS1 Gene and Protein
Gene Structure and Locus
The CPS1 gene is located on the long arm of human chromosome 2, specifically at position 2q34.[8] It is a large gene, spanning over 120 kilobases and comprising 38 exons and 37 introns.[8] In addition to the protein-coding mRNA, the CPS1 locus also produces a long non-coding RNA from intron 21, known as CPS1 intronic transcript 1 (CPS1-IT1), which is being investigated for its potential role as a tumor suppressor.[8]
Protein Structure and Localization
The CPS1 enzyme is a large protein with a molecular weight of approximately 165 kDa.[8] It constitutes a significant fraction, about 15-20%, of the total protein content within the hepatic mitochondrial matrix.[8] Following its translation in the cytoplasm, a proenzyme form is transported into the mitochondrial matrix, where it is cleaved to form the mature, active enzyme.[8] The mature CPS1 protein is a multidomain enzyme that arose from an ancient gene duplication and fusion event.[8] Its structure is complex, containing distinct domains for bicarbonate phosphorylation, carbamate formation, and carbamoyl phosphate synthesis, as well as an essential allosteric regulatory domain at its C-terminus.[9][10]
Enzymatic Function and the Urea Cycle
The Rate-Limiting Step of Ureagenesis
CPS1 catalyzes the first committed step in the urea cycle, an irreversible reaction that consumes two molecules of ATP to synthesize carbamoyl phosphate from ammonia (NH₃) and bicarbonate (HCO₃⁻).[11][12] The overall reaction is:
2ATP + HCO₃⁻ + NH₃ → 2ADP + Carbamoyl Phosphate + Pi [11]
This reaction effectively captures free ammonia, which is highly toxic to the central nervous system, and incorporates it into a metabolite destined for the urea cycle.[4][13]
Three-Step Catalytic Mechanism
The synthesis of carbamoyl phosphate by CPS1 occurs through a coordinated, three-step process within different active sites of the enzyme.[8][11][12]
-
Bicarbonate Phosphorylation: The first molecule of ATP is used to phosphorylate bicarbonate, forming a highly reactive carboxyphosphate intermediate.[8][11]
-
Ammonia Attack: Ammonia attacks the carboxyphosphate, displacing the phosphate group to form carbamate.[8][11]
-
Carbamate Phosphorylation: The second molecule of ATP is used to phosphorylate carbamate, yielding the final product, carbamoyl phosphate.[8][11]
The unstable carbamate intermediate is believed to be channeled through the enzyme's interior from the first active site to the second, preventing its diffusion.[12][14]
Integration into the Urea Cycle
Once produced in the mitochondria, carbamoyl phosphate enters the second step of the urea cycle by condensing with ornithine, a reaction catalyzed by ornithine transcarbamylase (OTC), to form citrulline. Citrulline is then transported to the cytoplasm for the subsequent reactions of the cycle, ultimately leading to the production of urea.
Regulation of CPS1 Expression and Activity
The activity of CPS1 is tightly controlled at multiple levels to respond to metabolic demands, such as changes in dietary protein intake and fasting/feeding states.
Allosteric Regulation
CPS1 has an absolute and obligate requirement for the allosteric activator N-acetyl-L-glutamate (NAG).[9][11] In the absence of NAG, the enzyme is virtually inactive.[8] NAG is synthesized in the mitochondria from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS). Binding of NAG to the C-terminal domain of CPS1 induces a significant long-range conformational change that stabilizes the catalytically competent state of the enzyme.[9][10] This mechanism acts as the primary on/off switch for the entire urea cycle, allowing for rapid responses to fluctuations in ammonia levels.[9][15]
Transcriptional Control
CPS1 gene expression is regulated by a complex interplay of transcription factors and hormonal signals.
-
Enhancer and Promoter Elements: The gene contains a core promoter and at least two enhancer regions, a proximal one at -150bp and a distal one at -6kb, which integrate various regulatory signals.[8]
-
Transcription Factors: Key liver-enriched transcription factors, including Hepatocyte Nuclear Factor 3-beta (HNF3β, also known as FOXA2) and members of the C/EBP family, bind to these regulatory regions to drive tissue-specific expression.[8][16][17]
-
Hormonal Regulation: Glucagon and glucocorticoids are known to upregulate CPS1 expression, which is crucial for managing nitrogen metabolism during fasting or periods of stress.[8] Glucagon signaling, via cAMP, also increases the mitochondrial concentration of NAG.[8]
-
Epigenetic Silencing: In certain pathological states, such as hepatocellular carcinoma, the CPS1 gene can be silenced through the hypermethylation of CpG islands located near its transcription start site.[18]
Post-Translational Modifications (PTMs)
The activity of the CPS1 enzyme is further fine-tuned by reversible PTMs.
-
Sirtuin 5 (Sirt5) Activation: During fasting, the mitochondrial sirtuin Sirt5 deacetylates and deglutarylates CPS1.[8] These modifications remove inhibitory acyl groups from lysine residues, particularly within the ATP-binding sites, thereby activating the enzyme.[8][19]
-
Inhibitory Acylation: Conversely, lysine succinylation and glutarylation have been shown to suppress CPS1 enzymatic function.[19][20]
Clinical Significance: CPS1 Deficiency (CPS1D)
Pathophysiology and Genetics
CPS1D is an autosomal recessive inborn error of metabolism caused by mutations in the CPS1 gene.[6][7] A defective or absent CPS1 enzyme leads to a bottleneck in the urea cycle, preventing the conversion of ammonia to urea.[13] The resulting accumulation of ammonia in the bloodstream (hyperammonemia) is highly neurotoxic, leading to cerebral edema and severe neurological damage.[5][21]
Clinical Manifestations
The clinical presentation of CPS1D varies depending on the residual enzyme activity.
-
Neonatal-Onset: This is the most severe form, typically presenting within the first few days of life. Symptoms include lethargy, poor feeding, vomiting, seizures, and progression to hyperammonemic coma, which can be fatal if not treated urgently.[7][22]
-
Late-Onset: Individuals with partial CPS1 activity may present later in childhood or even adulthood. Hyperammonemic episodes are often triggered by catabolic stressors such as illness, fasting, or high protein intake.[3][7]
Diagnosis and Treatment
Diagnosis is based on clinical presentation and characteristic laboratory findings.[7] Treatment is a medical emergency aimed at rapidly lowering ammonia levels and managing metabolic stability long-term.
-
Acute Management: In a hyperammonemic crisis, protein intake is stopped, and intravenous glucose and lipids are administered to reverse catabolism. Ammonia removal is accelerated using nitrogen-scavenging drugs and, in severe cases, hemodialysis.[7]
-
Chronic Management: Long-term treatment involves a strict low-protein diet, essential amino acid supplementation, and oral nitrogen scavengers like sodium phenylbutyrate.[7][22] Liver transplantation is currently the only curative treatment, as it provides a source of functional CPS1 enzyme.[21][23]
-
Targeted Therapy: N-carbamoyl-L-glutamate (carglumic acid), a synthetic analog of NAG, can activate certain mutant forms of CPS1 and is an effective therapy for a subset of patients.[21][23]
Quantitative Data Summary
The following tables summarize key quantitative data related to CPS1D. Table 1 provides epidemiological data, and Table 2 shows characteristic biochemical alterations observed in a hypomorphic mouse model that phenocopies the human disorder.
Table 1: Prevalence of Carbamoylphosphate Synthetase I Deficiency
| Region/Country | Estimated Incidence | Reference |
|---|---|---|
| USA | 1 in 1,300,000 live births | [22] |
| Japan | 1 in 800,000 live births | [13][22] |
| Finland | 1 in 539,000 live births |[22] |
Table 2: Biochemical Phenotype in a Cps1 Hypomorphic Mouse Model
| Parameter | Wild-Type | Cps1N674I/N674I | Cps10/N674I | Reference |
|---|---|---|---|---|
| Plasma Ammonia (µmol/L) | 31.0 ± 11.0 | 46.9 ± 14.4 | 84.1 ± 35.3 | [24] |
| Plasma Glutamine (µmol/L) | 566 ± 127 | 711 ± 138 | 1140 ± 290 | [24][25] |
| Plasma Citrulline (µmol/L) | 60.1 ± 14.9 | 43.1 ± 14.6 | 21.3 ± 8.1 | [24][26] |
| Hepatic CPS1 Activity (%) | 100% | Reduced | Markedly Reduced | [24] |
Data are presented as mean ± standard deviation. The Cps10/N674I model represents a more severe deficiency.
Key Experimental Protocols
Studying CPS1 function and deficiency requires a range of molecular and biochemical techniques. Below are outlines of essential experimental protocols.
Protocol: CPS1 Enzymatic Activity Assay
This assay measures the rate of carbamoyl phosphate production in liver mitochondrial extracts.
-
Mitochondrial Isolation: Isolate mitochondria from liver tissue homogenates using differential centrifugation.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, NaHCO₃, and the allosteric activator N-acetyl-L-glutamate (NAG).
-
Enzyme Reaction: Initiate the reaction by adding the mitochondrial lysate to the pre-warmed reaction mixture. A parallel reaction without NAG serves as a negative control. Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a strong acid (e.g., perchloric acid). The amount of carbamoyl phosphate produced can be quantified colorimetrically by measuring its conversion to citrulline in the presence of excess ornithine and ornithine transcarbamylase, followed by a color reaction (e.g., with diacetyl monoxime-thiosemicarbazide).
-
Data Analysis: Calculate specific activity as nmol of product formed per minute per mg of protein.
Protocol: Quantitative Real-Time PCR (qPCR) for CPS1 Gene Expression
This protocol quantifies the amount of CPS1 mRNA in a tissue sample.
-
RNA Extraction: Extract total RNA from liver tissue using a commercial kit (e.g., TRIzol or RNeasy). Assess RNA quality and quantity using spectrophotometry.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the human CPS1 gene. Include primers for a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Thermocycling: Perform the qPCR on a real-time PCR instrument. The cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for CPS1 and the housekeeping gene. Calculate the relative expression of CPS1 using the ΔΔCt method, normalizing the expression in test samples to a control sample.
Protocol: Western Blot for CPS1 Protein Detection
This method detects and semi-quantifies the CPS1 protein.
-
Protein Extraction: Homogenize liver tissue in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein lysate per lane and separate the proteins by size on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to CPS1 overnight at 4°C.[27]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot on a digital imager or X-ray film.
-
Analysis: Quantify band intensity using densitometry software. Normalize the CPS1 signal to a loading control protein (e.g., β-actin or GAPDH) to compare protein levels across samples.
References
- 1. CPS1 (gene) - Wikipedia [en.wikipedia.org]
- 2. Genetic, structural and biochemical basis of carbamoyl phosphate synthetase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CPS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Carbamyl Phosphate Synthetase I Deficiency (CPS I Deficiency) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 6. Carbamoyl phosphate synthetase I deficiency - Wikipedia [en.wikipedia.org]
- 7. Orphanet: Carbamoyl-phosphate synthetase 1 deficiency [orpha.net]
- 8. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of human carbamoyl phosphate synthetase: deciphering the on/off switch of human ureagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 12. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 13. Carbamoyl phosphate synthetase I deficiency: MedlinePlus Genetics [medlineplus.gov]
- 14. Long-range allosteric transitions in carbamoyl phosphate synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Study of Carbamoyl Phosphate Synthetase 1 Deficiency Sheds Light on the Mechanism for Switching On/Off the Urea Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CPS1 carbamoyl-phosphate synthase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DNA methylation suppresses expression of the urea cycle enzyme carbamoyl phosphate synthetase 1 (CPS1) in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 20. Gene - CPS1 [maayanlab.cloud]
- 21. Carbamoly-phosphate synthetase 1 (CPS1) deficiency: A tertiary center retrospective cohort study and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. myriad.com [myriad.com]
- 23. tandfonline.com [tandfonline.com]
- 24. A hypomorphic model of CPS1 deficiency for investigating the effects of hyperammonemia on the developing nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A constitutive knockout of murine carbamoyl phosphate synthetase 1 results in death with marked hyperglutaminemia and hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. journals.biologists.com [journals.biologists.com]
- 27. usbio.net [usbio.net]
An In-depth Technical Guide to the Mechanism of Action of Mitochondrial Carbamoyl Phosphate Synthetase I (CPS1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial Carbamoyl Phosphate Synthetase I (CPS1) is a crucial enzyme in human physiology, primarily known for its role as the first and rate-limiting step of the urea cycle.[1][2][3][4] This cycle is essential for the detoxification of ammonia, a neurotoxic byproduct of amino acid catabolism, by converting it into the less toxic and readily excretable urea.[1][3][5] Given its central role in nitrogen metabolism, the intricate mechanism of CPS1 action, its regulation, and its dysfunction in disease states are of significant interest to researchers in metabolic diseases and drug development. This guide provides a comprehensive overview of the core mechanisms of CPS1, detailing its enzymatic activity, allosteric regulation, and the signaling pathways that govern its function.
Core Enzymatic Mechanism
CPS1 is a large, 165 kDa protein that constitutes a significant portion—15-20%—of the total protein in the mitochondrial matrix of hepatocytes.[2] The enzyme catalyzes the synthesis of carbamoyl phosphate from ammonia, bicarbonate, and two molecules of ATP.[3][4][5] This multi-step reaction is a complex process that occurs within the enzyme's multiple domains.[2]
The overall reaction is as follows:
2ATP + HCO₃⁻ + NH₄⁺ → 2ADP + Carbamoyl Phosphate + Pi
This reaction proceeds through three distinct steps that take place at different active sites within the enzyme:[2]
-
Bicarbonate Phosphorylation: The first molecule of ATP is used to phosphorylate bicarbonate (HCO₃⁻), forming carboxyphosphate, an unstable intermediate.[2]
-
Ammonia Attack: Ammonia then attacks the carboxyphosphate, displacing the phosphate and forming carbamate.[2]
-
Carbamate Phosphorylation: The second molecule of ATP is used to phosphorylate carbamate, yielding the final product, carbamoyl phosphate.[2]
A remarkable feature of CPS1 is a 96 Å-long internal tunnel that shuttles the reactive intermediates, carboxyphosphate and carbamate, between the different active sites, preventing their diffusion into the mitochondrial matrix and ensuring the efficiency of the overall reaction.[2]
Allosteric Regulation by N-acetylglutamate (NAG)
A defining characteristic of CPS1 is its absolute dependence on the allosteric activator N-acetyl-L-glutamate (NAG).[6][7] In the absence of NAG, CPS1 is virtually inactive.[2] NAG is synthesized in the mitochondrial matrix from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[4] The levels of NAG serve as a sensor of the cell's nitrogen load; high concentrations of amino acids, particularly arginine which activates NAGS, lead to increased NAG synthesis and subsequent activation of CPS1.[4]
The binding of NAG to a specific site in the C-terminal domain of CPS1 induces a significant conformational change in the enzyme.[2][5][6][7][8] This structural rearrangement transforms the enzyme from an inactive "off" state to a catalytically competent "on" state.[8] X-ray crystallography studies have revealed that in the absence of NAG, the enzyme exists in an unbound conformation. Upon NAG binding, a series of conformational changes are propagated from the NAG-binding domain to the distant catalytic domains, leading to the formation of the stable tunnel for intermediate channeling.[1][2]
The binding pocket for NAG is a well-defined cavity lined by invariant amino acid residues.[6][7] The interaction involves hydrogen bonds with the α- and δ-carboxyl groups and the acetamido group of NAG, with the terminal methyl group nestled in a hydrophobic pocket.[6][7] Mutations in the NAG binding site can lead to CPS1 deficiency, highlighting the critical nature of this allosteric regulation.[6]
Quantitative Kinetic Data
The enzymatic activity of CPS1 has been characterized by determining its kinetic parameters for its substrates and allosteric activator. The following table summarizes the available quantitative data for human CPS1.
| Parameter | Substrate/Activator | Value | Reference |
| Km | ATP | 0.47 mM | [9][10] |
| Bicarbonate (HCO₃⁻) | 4.0 mM | [9][10] | |
| Ammonia (NH₄⁺) | 1.0 mM | [9][10] | |
| Vmax | ATP | 1.22 µmol/min/mg | [10] |
| Bicarbonate (HCO₃⁻) | 1.23 µmol/min/mg | [10] | |
| Ammonia (NH₄⁺) | 1.19 µmol/min/mg | [10] |
Note: kcat (turnover number) can be calculated from Vmax if the molar mass of the enzyme and the enzyme concentration in the assay are known. The molar mass of mature human CPS1 is approximately 165 kDa.
Signaling Pathways and Regulation
The activity and expression of CPS1 are tightly regulated by a complex network of signaling pathways, ensuring that ammonia detoxification is coordinated with the metabolic state of the organism.
Transcriptional Regulation
The expression of the CPS1 gene is controlled by several transcription factors that respond to hormonal and nutritional signals.
-
Glucagon and Glucocorticoids: These hormones, which signal a catabolic state, are key activators of CPS1 transcription.[11][12][13][14] Their signaling pathways converge on enhancer regions of the CPS1 gene, where transcription factors such as the glucocorticoid receptor (GR), CCAAT/enhancer-binding proteins (C/EBP), and hepatocyte nuclear factor 3-beta (HNF3β) bind to promote gene expression.[1][9]
-
cAMP Signaling: Glucagon activates the cAMP signaling pathway, which in turn can lead to the activation of transcription factors that upregulate CPS1 expression.[1]
Post-Translational Modifications
CPS1 activity is also rapidly modulated by post-translational modifications, allowing for a more immediate response to metabolic changes.
-
Sirtuin 5 (SIRT5)-mediated Deacylation: During periods of fasting or high protein intake, the mitochondrial NAD⁺-dependent deacetylase SIRT5 plays a crucial role in activating CPS1.[1][15][16][17][18] SIRT5 removes inhibitory acetyl and glutaryl groups from lysine residues on CPS1, leading to an increase in its enzymatic activity.[1][19] This mechanism ensures that as amino acid catabolism increases, the capacity for ammonia detoxification is enhanced.
-
O-GlcNAcylation: High glucose levels can lead to the O-GlcNAcylation of CPS1, a modification that has been shown to inhibit its activity.[16] This provides a link between glucose metabolism and the regulation of the urea cycle.
Downstream Effects of Carbamoyl Phosphate
The carbamoyl phosphate produced by CPS1 is a high-energy molecule with several metabolic fates.
-
Urea Cycle: The primary fate of carbamoyl phosphate in the liver is its condensation with ornithine, catalyzed by ornithine transcarbamylase (OTC), to form citrulline.[20][21][22] Citrulline is then exported to the cytosol to continue through the remaining steps of the urea cycle.
-
Pyrimidine Biosynthesis: In extrahepatic tissues like the small intestine, carbamoyl phosphate can enter the pyrimidine biosynthesis pathway.[2][23] This is particularly relevant in certain cancers where CPS1 is upregulated to support the increased demand for nucleotides for DNA and RNA synthesis.[2]
-
Arginine Biosynthesis: The citrulline produced in the intestine can be transported to the kidneys, where it is converted to arginine, highlighting the role of CPS1 in the inter-organ metabolism of amino acids.[2]
Experimental Protocols
The study of CPS1 activity is fundamental to understanding its mechanism and the impact of mutations or potential therapeutic agents. Two common methods for assaying CPS1 activity are the ornithine transcarbamylase (OTC) coupled assay and a direct colorimetric assay.
Ornithine Transcarbamylase (OTC) Coupled Assay
This is a widely used and sensitive method that measures the production of citrulline from carbamoyl phosphate in a coupled reaction with ornithine transcarbamylase.
Principle: CPS1 produces carbamoyl phosphate, which is then immediately used by excess exogenous OTC to convert ornithine into citrulline. The amount of citrulline produced is then quantified colorimetrically.
Workflow:
Detailed Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing triethanolamine buffer (pH ~7.8), ATP, MgCl₂, NH₄HCO₃, the allosteric activator N-acetylglutamate (NAG), ornithine, and a surplus of purified ornithine transcarbamylase.
-
Sample Preparation: Isolate mitochondria from liver tissue or use a purified recombinant CPS1 preparation. The protein concentration of the sample should be determined.
-
Enzyme Reaction: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the sample to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., perchloric acid or a mixture of sulfuric and phosphoric acids). This also serves to deproteinize the sample.
-
Citrulline Quantification: To the deproteinized supernatant, add a color reagent mixture, typically containing diacetyl monoxime and thiosemicarbazide.
-
Color Development: Heat the mixture at 95-100°C for a specific time (e.g., 5-15 minutes) to allow for the color-forming reaction to occur.
-
Measurement: After cooling to room temperature, measure the absorbance of the colored product at the appropriate wavelength (typically around 540 nm) using a spectrophotometer.
-
Calculation: Determine the concentration of citrulline produced by comparing the absorbance to a standard curve prepared with known concentrations of citrulline. The specific activity of CPS1 is then calculated as the amount of citrulline produced per unit time per amount of enzyme.
Colorimetric Assay for Carbamoyl Phosphate
This method, developed by Pierson (1980), directly measures the carbamoyl phosphate produced by CPS1.[24]
Principle: Carbamoyl phosphate is chemically converted to hydroxyurea by hydroxylamine. The resulting hydroxyurea is then quantified colorimetrically.[24][25]
Workflow:
Detailed Methodology:
-
Enzyme Reaction: The initial steps of preparing the reaction mixture, sample, and incubation are similar to the OTC-coupled assay, but ornithine and OTC are omitted from the reaction mixture.
-
Conversion to Hydroxyurea: After the incubation period, the reaction is stopped, and carbamoyl phosphate is converted to hydroxyurea by the addition of hydroxylamine at a controlled pH and temperature.
-
Quantification of Hydroxyurea: The hydroxyurea is then quantified using a colorimetric method that results in a chromophore with an absorbance maximum at 458 nm.[25]
-
Calculation: The amount of carbamoyl phosphate produced is determined by comparing the absorbance to a standard curve prepared with known concentrations of carbamoyl phosphate or hydroxyurea.
Conclusion and Future Directions
Mitochondrial CPS1 is a highly regulated and complex enzyme that plays a vital role in nitrogen homeostasis. Its intricate mechanism of action, involving a multi-step catalytic process and obligate allosteric activation, provides multiple points for therapeutic intervention. A thorough understanding of the signaling pathways that control its expression and activity is crucial for developing novel treatments for urea cycle disorders and other metabolic diseases where CPS1 function is implicated.
Future research will likely focus on the development of small molecule modulators that can either activate or inhibit CPS1 activity in a targeted manner. The detailed structural information now available for human CPS1 will be invaluable in the rational design of such compounds. Furthermore, a deeper understanding of the interplay between different post-translational modifications and their impact on CPS1 function will open new avenues for therapeutic strategies. The continued development of sophisticated experimental models, including recombinant expression systems and animal models, will be essential for validating the efficacy and safety of these novel approaches.
References
- 1. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic, structural and biochemical basis of carbamoyl phosphate synthetase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CPS1 (gene) - Wikipedia [en.wikipedia.org]
- 5. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 6. Structural insight on the control of urea synthesis: identification of the binding site for N-acetyl-L-glutamate, the essential allosteric activator of mitochondrial carbamoyl phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. genecards.org [genecards.org]
- 10. uniprot.org [uniprot.org]
- 11. CPS1 augments hepatic glucagon response through CaMKII/FOXO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transcriptional regulation of episodic glucocorticoid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]
- 16. Urea cycle regulation by mitochondrial sirtuin, SIRT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]
- 18. archive.connect.h1.co [archive.connect.h1.co]
- 19. Carbamoyl phosphate synthetase I deficiency - Wikipedia [en.wikipedia.org]
- 20. Ornithine Transcarbamylase – From Structure to Metabolism: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. OTC & CPS1 [nucdf.org]
- 23. Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Carbamoyl Phosphate Synthetase 1 Deficiency: From Clinical Presentation to Therapeutic Intervention
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbamoyl Phosphate Synthetase 1 (CPS1) deficiency is a rare and severe autosomal recessive urea cycle disorder characterized by the inability to detoxify ammonia in the liver. This leads to life-threatening hyperammonemia, particularly in the neonatal period, and can result in significant neurological damage or death if not promptly diagnosed and managed. This guide provides a comprehensive overview of the clinical manifestations, underlying pathophysiology, diagnostic methodologies, and current therapeutic strategies for CPS1 deficiency. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of novel therapeutics for this and other urea cycle disorders.
Introduction
The urea cycle is a critical metabolic pathway localized primarily in the liver that converts neurotoxic ammonia, a byproduct of protein and amino acid catabolism, into urea for excretion.[1] Carbamoyl Phosphate Synthetase 1 (CPS1) is a mitochondrial enzyme that catalyzes the first and rate-limiting step of this cycle: the ATP-dependent condensation of ammonia and bicarbonate to form carbamoyl phosphate.[1] A deficiency in CPS1 activity, caused by mutations in the CPS1 gene, disrupts the entire urea cycle, leading to the accumulation of ammonia in the blood (hyperammonemia).[2][3]
CPS1 deficiency can present in two primary forms: a severe neonatal-onset form with a high risk of mortality and long-term neurological sequelae, and a later-onset form with a more variable clinical course.[4] Early diagnosis and aggressive management are crucial to mitigate the devastating effects of hyperammonemia on the central nervous system.
Clinical Manifestations
The symptoms of CPS1 deficiency are primarily driven by the neurotoxic effects of elevated ammonia levels.
Neonatal-Onset CPS1 Deficiency
Infants with the severe neonatal-onset form typically appear normal at birth but develop symptoms within the first few days of life. These symptoms can rapidly progress and include:
-
Lethargy and poor feeding
-
Vomiting
-
Hypothermia
-
Irritability and seizures
-
Respiratory distress, including tachypnea
-
Hepatomegaly
-
Coma[5]
Without immediate and effective intervention to lower ammonia levels, these infants are at high risk for irreversible brain damage and death.
Late-Onset CPS1 Deficiency
Individuals with partial CPS1 deficiency may present later in infancy, childhood, or even adulthood. These presentations are often triggered by catabolic stressors such as illness, fasting, or high protein intake. The symptoms can be more subtle and episodic, and may include:
-
Recurrent episodes of vomiting and lethargy
-
Behavioral abnormalities and irritability
-
Ataxia
-
Headaches
-
Seizures
-
Developmental delay or intellectual disability[4]
Pathophysiology and Biochemical Profile
The core pathophysiological feature of CPS1 deficiency is the failure to incorporate ammonia into the urea cycle, leading to its accumulation. This results in a characteristic biochemical profile that is essential for diagnosis.
Signaling Pathway: The Urea Cycle
Caption: The Urea Cycle Pathway.
Key Biochemical Findings
The diagnosis of CPS1 deficiency is supported by a distinct pattern of biochemical abnormalities.
| Biomarker | Finding in CPS1 Deficiency | Normal Reference Range (Adult) |
| Plasma Ammonia | Markedly elevated | 15-70 µg/dL[6] |
| Plasma Glutamine | Elevated | 390-650 µmol/L[7] |
| Plasma Arginine | Low to normal | 13-64 µmol/L[7] |
| Plasma Citrulline | Low to absent | 16-55 µmol/L[7] |
| Urinary Orotic Acid | Normal to low | Varies by age and laboratory |
Table 1: Biochemical Profile in CPS1 Deficiency.
Experimental Protocols
Accurate and timely diagnosis of CPS1 deficiency relies on a combination of biochemical and genetic testing.
Diagnostic Workflow
Caption: Diagnostic Workflow for CPS1 Deficiency.
Carbamoyl Phosphate Synthetase 1 Enzyme Assay
While not as commonly performed due to the availability of genetic testing, a direct enzyme assay can confirm CPS1 deficiency. This is typically performed on a liver biopsy sample.
Principle: The assay measures the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into citrulline in the presence of ornithine transcarbamylase (OTC), which is not the enzyme being assayed but is required to convert the product of the CPS1 reaction (carbamoyl phosphate) into a measurable product (citrulline).
Methodology:
-
Tissue Homogenization: A fresh liver biopsy sample is homogenized in a buffered solution to release the mitochondrial contents.
-
Reaction Mixture: The homogenate is incubated in a reaction mixture containing:
-
[¹⁴C]Sodium Bicarbonate
-
Ammonium Chloride (NH₄Cl)
-
ATP
-
Magnesium Chloride (MgCl₂)
-
Ornithine
-
N-acetylglutamate (NAG), an allosteric activator of CPS1
-
Excess purified Ornithine Transcarbamylase (OTC)
-
-
Incubation: The reaction is incubated at 37°C for a specified time.
-
Termination: The reaction is stopped by the addition of acid.
-
Quantification: The amount of [¹⁴C]citrulline produced is quantified using liquid scintillation counting after separation from unreacted [¹⁴C]bicarbonate by ion-exchange chromatography.
-
Data Analysis: The CPS1 activity is expressed as nanomoles of citrulline formed per milligram of protein per hour.
Genetic Testing
Molecular genetic testing of the CPS1 gene is the gold standard for confirming a diagnosis of CPS1 deficiency.[8]
Methodology:
-
DNA Extraction: Genomic DNA is extracted from a peripheral blood sample or other tissue.
-
Next-Generation Sequencing (NGS):
-
Library Preparation: The DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.
-
Target Enrichment: The exons and flanking intronic regions of the CPS1 gene are selectively captured from the library using hybridization probes.
-
Sequencing: The enriched library is sequenced on a high-throughput NGS platform.[9]
-
-
Data Analysis:
-
Sequence Alignment: The sequencing reads are aligned to the human reference genome.
-
Variant Calling: Differences between the patient's DNA sequence and the reference sequence (variants) are identified.
-
Variant Annotation and Interpretation: The identified variants are annotated with information about their frequency in the population, predicted effect on the protein, and clinical significance. Pathogenic variants are those that are known to cause disease or are predicted to be damaging to the protein.[10]
-
-
Sanger Sequencing: Any identified pathogenic or likely pathogenic variants are confirmed by Sanger sequencing.
Therapeutic Strategies
The management of CPS1 deficiency focuses on reducing ammonia production and providing alternative pathways for nitrogen excretion.
Acute Management of Hyperammonemia
During a hyperammonemic crisis, immediate and aggressive intervention is required:
-
Cessation of Protein Intake: All dietary protein is stopped to reduce the nitrogen load.
-
Caloric Support: High-calorie intravenous fluids containing glucose and lipids are administered to prevent catabolism.
-
Ammonia Scavengers:
-
Sodium Benzoate and Sodium Phenylacetate: These drugs provide alternative pathways for nitrogen excretion. Sodium benzoate combines with glycine to form hippurate, and sodium phenylacetate combines with glutamine to form phenylacetylglutamine, both of which are excreted in the urine.[11][12][13][14]
-
-
Arginine Supplementation: Arginine becomes an essential amino acid in urea cycle disorders and is supplemented to promote the function of the remaining urea cycle enzymes.
-
Hemodialysis: In cases of severe hyperammonemia, hemodialysis is the most effective method for rapidly lowering ammonia levels.[11]
Chronic Management
Long-term management aims to prevent hyperammonemic episodes and promote normal growth and development:
-
Dietary Protein Restriction: A carefully managed low-protein diet is essential.
-
Essential Amino Acid Supplementation: To ensure adequate nutrition while restricting protein, a specific formula of essential amino acids is provided.
-
Oral Ammonia Scavengers: Sodium phenylbutyrate is an oral formulation that is converted to phenylacetate in the body.
-
Citrulline Supplementation: Citrulline is supplemented to bypass the initial steps of the urea cycle and promote nitrogen excretion.
-
N-carbamylglutamate (NCG): NCG is a synthetic analog of N-acetylglutamate, the essential allosteric activator of CPS1. In some patients with residual CPS1 activity, NCG can stimulate the enzyme and improve ammonia detoxification.[4][16][17][18][19]
-
Mechanism of Action: NCG binds to the allosteric site of CPS1, inducing a conformational change that activates the enzyme.[3]
-
Caption: Mechanism of Action of N-carbamylglutamate.
Liver Transplantation
Liver transplantation is a curative treatment for CPS1 deficiency as it provides a new liver with fully functional CPS1 enzyme. However, it is associated with significant risks and is typically reserved for individuals with severe, difficult-to-manage disease.
Future Directions
Research into novel therapies for CPS1 deficiency is ongoing and includes:
-
Gene Therapy: Introducing a functional copy of the CPS1 gene into liver cells to restore enzyme activity.
-
mRNA Therapy: Delivering messenger RNA encoding for the CPS1 enzyme to the liver.
-
Pharmacological Chaperones: Small molecules that can help to stabilize and restore the function of misfolded mutant CPS1 proteins.[17]
Conclusion
Carbamoyl Phosphate Synthetase 1 deficiency is a serious and life-threatening inborn error of metabolism. A thorough understanding of its clinical presentation, biochemical hallmarks, and the principles of its management is essential for improving outcomes for affected individuals. Continued research into the underlying molecular mechanisms and the development of innovative therapeutic approaches holds promise for the future of treating this and other urea cycle disorders.
References
- 1. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 4. Cell and Gene Therapy for Carbamoyl Phosphate Synthetase 1 Deficiency - MedCrave online [medcraveonline.com]
- 5. Carbamyl Phosphate Synthetase I Deficiency (CPS I Deficiency) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 6. acmcasereports.org [acmcasereports.org]
- 7. ucsfhealth.org [ucsfhealth.org]
- 8. Improvement of diagnostic yield in carbamoylphosphate synthetase 1 (CPS1) molecular genetic investigation by RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NGS Workflow Steps | Illumina sequencing workflow [illumina.com]
- 10. Identification of novel variants in carbamoyl phosphate synthetase 1 gene and comparative pathogenicity assessments of CPS1 missense variants following ACMG/AMP-ClinGen recommendation for computational tools - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. drugs.com [drugs.com]
- 13. fffenterprises.com [fffenterprises.com]
- 14. publications.aap.org [publications.aap.org]
- 15. droracle.ai [droracle.ai]
- 16. Long-term N-carbamylglutamate treatment of hyperammonemia in patients with classic organic acidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Therapeutic effect of N-carbamylglutamate in CPS1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N‐carbamoylglutamate‐responsive carbamoyl phosphate synthetase 1 (CPS1) deficiency: A patient with a novel CPS1 mutation and an experimental study on the mutation's effects | Publicación [silice.csic.es]
Unraveling the Architecture of a Key Metabolic Enzyme: A Technical Guide to Carbamoyl Phosphate Synthetase 1 (CPS1)
For Researchers, Scientists, and Drug Development Professionals
Carbamoyl Phosphate Synthetase 1 (CPS1) is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle. This cycle is essential for the detoxification of ammonia, a byproduct of amino acid catabolism, converting it into urea for excretion.[1][2][3][4] Given its central role in nitrogen metabolism, dysfunction of CPS1 due to genetic mutations leads to severe and often life-threatening hyperammonemia.[5][6][7] This in-depth technical guide provides a comprehensive overview of the CPS1 protein structure, its active sites, and the experimental methodologies used to elucidate its complex machinery, tailored for researchers and professionals in drug development.
Molecular Architecture of Human CPS1
Human CPS1 is a large, multidomain enzyme with a molecular weight of approximately 165 kDa, comprising 1500 amino acids.[2][8] After its synthesis in the cytoplasm, a proenzyme is transported into the mitochondrial matrix where it is cleaved to its mature, active form.[2] Structurally, the mature CPS1 monomer is organized into several distinct domains, each with a specialized function contributing to the enzyme's overall catalytic activity and regulation.[2][9] The enzyme exists as a dimer in its functional state.[10][11]
The overall structure of human CPS1 has been elucidated by X-ray crystallography, revealing an elongated molecule with a remarkable internal tunnel, approximately 35-96 Å in length, that connects the different active sites.[2][8][12] This tunnel is crucial for shuttling the unstable reaction intermediates, carbamate, between catalytic centers, thereby preventing their diffusion into the mitochondrial matrix.[8][13]
Domain Organization
The single polypeptide chain of human CPS1 is functionally homologous to the heterodimeric CPS found in E. coli, which consists of a small and a large subunit.[1][9][13] In human CPS1, these have fused into a single protein. The domains of human CPS1 can be broadly categorized as follows:
-
Bicarbonate Phosphorylation Domain (L1): This domain catalyzes the first step of the reaction, the phosphorylation of bicarbonate by ATP to form carboxyphosphate.[1][9]
-
Carbamate Synthesis Domain: This region is responsible for the nucleophilic attack of ammonia on carboxyphosphate to generate carbamate.[1][9]
-
Carbamate Phosphorylation Domain (L3): The second phosphorylation event, where carbamate is phosphorylated by another molecule of ATP to yield the final product, carbamoyl phosphate, occurs in this domain.[1][9]
-
Allosteric Domain (L4): Located at the C-terminus, this domain contains the binding site for the essential allosteric activator, N-acetyl-L-glutamate (NAG).[1][8][9]
-
Oligomerization Domain: This domain is involved in the formation of the functional dimeric structure of the enzyme.[13][14]
-
Integrating Domain (formerly UFSD): Initially a domain of unknown function, it is now understood to play a crucial role in maintaining the multidomain architecture of CPS1.[15]
The spatial arrangement of these domains is critical for the coordinated catalysis of the three-step reaction.
The Catalytic Heart: Active Sites and Reaction Mechanism
CPS1 orchestrates a complex, three-step reaction to synthesize carbamoyl phosphate. This process involves two separate phosphorylation events, each occurring at a distinct active site within the enzyme.
The overall reaction is:
2ATP + HCO₃⁻ + NH₄⁺ → 2ADP + Carbamoyl Phosphate + Pi [1]
This reaction proceeds through the following sequential steps:
-
Bicarbonate Phosphorylation: In the first active site, located within the L1 domain, a molecule of ATP is utilized to phosphorylate bicarbonate, forming the highly reactive intermediate, carboxyphosphate.[1][2][9]
-
Carbamate Formation: Ammonia then attacks the carboxyphosphate, displacing the phosphate group to form another unstable intermediate, carbamate.[1][2][9] This ammonia is derived from glutamate in the mitochondria.[2]
-
Carbamate Phosphorylation: The carbamate intermediate is channeled through the internal tunnel to the second active site in the L3 domain. Here, a second molecule of ATP phosphorylates carbamate to produce the final product, carbamoyl phosphate.[1][2][8][9]
Allosteric Regulation by N-acetyl-L-glutamate (NAG)
The activity of CPS1 is absolutely dependent on the binding of its allosteric activator, N-acetyl-L-glutamate (NAG).[1][16] NAG is synthesized from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[16] The binding of NAG to the allosteric domain (L4) of CPS1 induces a significant conformational change that is transmitted over a long distance to the catalytic domains.[1][8] This structural rearrangement stabilizes the catalytically competent conformation of the enzyme, opens the carbamate tunnel, and ultimately switches the enzyme to its active "on" state.[8] The absence of NAG renders the enzyme virtually inactive, highlighting its critical role in regulating the urea cycle flux in response to the nitrogen load in the body.[16]
Quantitative Insights into CPS1 Function
The following tables summarize key quantitative data related to the structure and function of human CPS1.
| Structural Parameter | Value | Reference |
| Molecular Weight | ~165 kDa | [2] |
| Number of Amino Acids | 1500 | [8] |
| Oligomeric State | Dimer | [10][11] |
| Internal Tunnel Length | ~35-96 Å | [2][8][12] |
| PDB ID (ligand-bound) | 5DOU | [12] |
| Resolution (5DOU) | 2.60 Å | [12] |
| Kinetic Parameter | Condition | Value | Reference |
| Apparent Affinity for NAG | Wild-type | Varies with experimental conditions | [17] |
| Effect of p.T471N mutation | on NAG affinity | Greatly decreased | [17] |
| Effect of p.Y1491H mutation | on NAG affinity | Greatly decreased | [17] |
Visualizing CPS1 Biology
CPS1 Signaling and Regulation
The activity of CPS1 is tightly regulated to control the rate of urea synthesis in response to dietary protein intake and metabolic state. The primary regulatory mechanism is the allosteric activation by NAG.
Caption: Allosteric activation of CPS1 by N-acetyl-L-glutamate.
Experimental Workflow for CPS1 Structural and Functional Analysis
Studying the structure and function of a complex enzyme like CPS1 involves a multi-step experimental workflow. A typical approach is outlined below.
Caption: A typical experimental workflow for studying CPS1 structure and function.
Logical Relationship of CPS1 Domains
The domains of CPS1 are arranged in a specific order along the polypeptide chain, and their spatial organization is crucial for the enzyme's function.
Caption: Logical arrangement of the functional domains of the CPS1 protein.
Key Experimental Protocols
Detailed methodologies are essential for the reproducible study of CPS1. Below are outlines of key experimental protocols.
Recombinant Human CPS1 Expression and Purification
Objective: To produce and purify active human CPS1 for structural and functional studies.
Methodology: Baculovirus Expression Vector System (BEVS) in insect cells is a commonly used system.[4][17]
-
Cloning: The full-length human CPS1 cDNA is cloned into a baculovirus transfer vector (e.g., pFastBac). Site-directed mutagenesis can be performed at this stage to introduce specific mutations.[17][18][19]
-
Recombinant Bacmid Generation: The transfer vector is transformed into E. coli DH10Bac cells to generate a recombinant bacmid containing the CPS1 gene.
-
Virus Amplification: The recombinant bacmid is transfected into insect cells (e.g., Spodoptera frugiperda Sf9 cells) to produce a high-titer recombinant baculovirus stock.
-
Protein Expression: A larger culture of insect cells (e.g., High Five cells) is infected with the high-titer virus stock to express the recombinant CPS1 protein.
-
Cell Lysis and Purification: The insect cells are harvested and lysed. The soluble fraction containing CPS1 is then subjected to purification, typically involving affinity chromatography (e.g., using a tag like His-tag or Strep-tag) followed by size-exclusion chromatography to obtain highly pure and active enzyme.[17]
CPS1 Enzyme Activity Assay
Objective: To measure the catalytic activity of purified CPS1.
Methodology: A colorimetric assay is commonly used to quantify the production of carbamoyl phosphate.[20]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., 50 mM triethanolamine), substrates (50 mM NH₄HCO₃, 5 mM ATP), cofactors (10 mM Mg(C₂O₂H₃)₂, 1 mM dithiothreitol), and the allosteric activator (5 mM N-acetyl-L-glutamate).[20]
-
Enzyme Addition: The reaction is initiated by adding a known amount of purified CPS1 enzyme (e.g., 50 µg/mL) to the reaction mixture.[20]
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 10 minutes).[20]
-
Conversion to Hydroxyurea: The produced carbamoyl phosphate is converted to the more stable hydroxyurea by adding 100 mM hydroxylamine and incubating at 95°C for 10 minutes.[20]
-
Colorimetric Detection: A chromogenic reagent is added, and the mixture is heated (e.g., 15 minutes at 95°C) to develop a color.[20] The absorbance is then measured at a specific wavelength using a spectrophotometer.
-
Quantification: The concentration of carbamoyl phosphate is determined by comparing the absorbance to a standard curve.
X-ray Crystallography of CPS1
Objective: To determine the three-dimensional structure of CPS1.
Methodology: This technique involves crystallizing the purified protein and then analyzing the diffraction pattern of X-rays passing through the crystal.[10][21]
-
Crystallization: Purified CPS1 is concentrated to a high concentration and mixed with a crystallization solution containing a precipitant (e.g., PEG 8000) and other additives under specific pH and temperature conditions.[21] Crystals are typically grown using vapor diffusion methods (hanging or sitting drop).
-
Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[21]
-
Structure Determination: The diffraction data are processed to determine the electron density map of the protein. The structure is then built into this map and refined to produce a high-resolution atomic model of CPS1.[10][12] The structure of human CPS1 has been solved in both the absence and presence of its allosteric activator NAG, providing insights into the mechanism of activation.[8]
Conclusion and Future Directions
The detailed understanding of the CPS1 structure and its active sites has been instrumental in elucidating the molecular basis of the urea cycle and the pathophysiology of CPS1 deficiency. The availability of recombinant expression systems and high-resolution crystal structures provides a solid foundation for structure-based drug design. Future research will likely focus on the development of novel therapeutic strategies for CPS1 deficiency, such as small molecule activators that can bypass the need for NAG or correct the misfolding of mutant enzymes.[2][22] Furthermore, a deeper understanding of the allosteric communication network within the CPS1 molecule could unveil new targets for pharmacological intervention in metabolic diseases.
References
- 1. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 2. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPS1 (gene) - Wikipedia [en.wikipedia.org]
- 4. Genetic, structural and biochemical basis of carbamoyl phosphate synthetase 1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Defects in Human Carbamoyl Phosphate Synthetase I: Mutational Spectrum, Diagnostic and Protein Structure Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. Structure of human carbamoyl phosphate synthetase: deciphering the on/off switch of human ureagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NIH 3D - Crystal Structure of Human Carbamoyl phosphate synthetase I (CPS1), ligand-bound form [3d.nih.gov]
- 11. NIH 3D - Crystal Structure of Human Carbamoyl phosphate synthetase I (CPS1), ligand-bound form [3d.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. Carbamoyl phosphate synthetase - Wikipedia [en.wikipedia.org]
- 14. Allosteric control of the oligomerization of carbamoyl phosphate synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding carbamoyl phosphate synthetase (CPS1) deficiency by using the recombinantly purified human enzyme: effects of CPS1 mutations that concentrate in a central domain of unknown function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-acetylglutamate synthase deficiency: an insight into the genetics, epidemiology, pathophysiology, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding carbamoyl-phosphate synthetase I (CPS1) deficiency by using expression studies and structure-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. chem.tamu.edu [chem.tamu.edu]
- 22. Small Molecule Inhibition of CPS1 Activity through an Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Mutations in the CPS1 Gene: A Technical Guide to Disease Mechanisms and Therapeutic Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Carbamoyl Phosphate Synthetase I (CPS1) is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle, a metabolic pathway essential for the detoxification of ammonia in the liver. Genetic mutations in the CPS1 gene can lead to Carbamoyl Phosphate Synthetase I Deficiency (CPS1D), a severe and often life-threatening autosomal recessive disorder characterized by hyperammonemia. This technical guide provides a comprehensive overview of the genetic basis of CPS1D, the functional consequences of CPS1 mutations, and the experimental methodologies used to study this devastating disease. The guide is intended to serve as a resource for researchers and professionals involved in the development of novel therapeutics for CPS1D and other urea cycle disorders.
Introduction to Carbamoyl Phosphate Synthetase I and CPS1 Deficiency
The CPS1 enzyme, encoded by the CPS1 gene located on chromosome 2q34, is a large, multidomain protein that facilitates the condensation of ammonia and bicarbonate to form carbamoyl phosphate.[1][2] This reaction is dependent on the allosteric activator N-acetylglutamate (NAG).[3] A deficiency in CPS1 activity disrupts the urea cycle, leading to the accumulation of toxic levels of ammonia in the blood and tissues, a condition known as hyperammonemia.[1][4]
CPS1D can present with a wide spectrum of clinical severity. The most severe, neonatal-onset form typically manifests within the first few days of life with symptoms including lethargy, vomiting, seizures, and coma, often leading to rapid neurological damage and death if not treated promptly.[1][4] A late-onset form can present at any age with milder, often intermittent, symptoms of hyperammonemia, which can be triggered by metabolic stressors such as illness or high protein intake.[2] Diagnosis is based on clinical presentation, biochemical findings of hyperammonemia, elevated plasma glutamine, and low plasma citrulline, and is confirmed by molecular genetic testing of the CPS1 gene.[5][6]
The Genetic Landscape of CPS1 Deficiency
Mutations in the CPS1 gene are the primary cause of CPS1D. These mutations are highly heterogeneous and are distributed throughout the gene. The Human Gene Mutation Database (HGMD) and ClinVar are key resources for cataloging known pathogenic variants in CPS1.[7]
Spectrum of CPS1 Mutations
A wide range of mutation types have been identified in the CPS1 gene, including missense, nonsense, frameshift, splice-site mutations, and large deletions/insertions. Missense mutations, which result in a single amino acid substitution, are the most common type of mutation associated with CPS1D. The location and nature of the amino acid change can have varying effects on the enzyme's structure, stability, and catalytic function.
Genotype-Phenotype Correlations
While a definitive genotype-phenotype correlation in CPS1D is complex due to the heterogeneity of mutations and other genetic and environmental factors, some general trends have been observed. Severe, neonatal-onset forms of the disease are often associated with mutations that lead to a complete loss of enzyme function, such as nonsense or frameshift mutations, or missense mutations in critical functional domains. Milder, late-onset forms are more likely to be associated with missense mutations that result in partial or residual enzyme activity.[2]
Table 1: Representative Pathogenic Variants in the CPS1 Gene and their Associated Phenotypes
| Variant (HGVS Nomenclature) | Exon | Mutation Type | Predicted Effect on Protein | Clinical Phenotype | Plasma Ammonia (μmol/L) | Reference |
| c.713G>C (p.Arg238Pro) | 7 | Missense | Altered protein folding/stability | Neonatal onset, severe hyperammonemia | >1000 | [8] |
| c.1930del (p.Cys644fs) | 19 | Frameshift | Truncated, non-functional protein | Neonatal onset, lethal | Not reported | |
| c.2148T>A (p.Asn716Lys) | 21 | Missense | Reduced enzyme activity | Late onset, recurrent hyperammonemia | 150-300 | |
| c.2339G>A (p.Arg780His) | 23 | Missense | Impaired substrate binding | Neonatal onset, severe | >500 | [8] |
| c.4101+2T>C | Intron 34 | Splice Donor | Aberrant splicing, truncated protein | Neonatal onset, severe | Not reported | [9] |
Table 2: Biochemical Profile in CPS1 Deficiency
| Analyte | Plasma/Urine | Finding in CPS1 Deficiency | Normal Range |
| Ammonia | Plasma | Markedly Elevated | 11-35 µmol/L |
| Glutamine | Plasma | Elevated | 420-700 µmol/L |
| Citrulline | Plasma | Low to Absent | 10-55 µmol/L |
| Arginine | Plasma | Low | 45-130 µmol/L |
| Orotic Acid | Urine | Normal to Low | Varies with age |
Signaling Pathways and Regulatory Mechanisms
The activity of CPS1 is tightly regulated to ensure efficient ammonia detoxification while preventing the wasteful expenditure of ATP. The primary regulatory mechanism is the allosteric activation by N-acetylglutamate (NAG).
Allosteric Activation by N-acetylglutamate (NAG)
NAG is synthesized in the mitochondrial matrix from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS). The binding of NAG to a specific allosteric site on CPS1 induces a conformational change that is essential for the enzyme's catalytic activity.[3] In the absence of NAG, CPS1 is virtually inactive. The concentration of NAG is in turn regulated by the availability of its substrates, linking the rate of urea synthesis to the rate of amino acid catabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of CPS1D.
Molecular Analysis of the CPS1 Gene
Objective: To identify sequence variations in the CPS1 gene from patient genomic DNA.
Protocol:
-
DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes or other patient tissues using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification: Amplify all 38 coding exons and flanking intronic regions of the CPS1 gene using polymerase chain reaction (PCR). Design primers to cover each exon individually. A typical PCR reaction mixture (25 µL) contains:
-
100 ng genomic DNA
-
10 pmol of each forward and reverse primer
-
0.2 mM dNTPs
-
1X PCR buffer
-
1.5 mM MgCl₂
-
1 unit of Taq DNA polymerase
-
-
PCR Cycling Conditions:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for each primer pair)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs using a PCR purification kit or enzymatic treatment with exonuclease I and shrimp alkaline phosphatase.
-
Sanger Sequencing: Perform cycle sequencing using a BigDye™ Terminator v3.1 Cycle Sequencing Kit (Thermo Fisher Scientific) according to the manufacturer's protocol. The reaction mixture (10 µL) typically includes:
-
1-3 µL of purified PCR product
-
3.2 pmol of either the forward or reverse primer
-
1 µL of BigDye™ Terminator Ready Reaction Mix
-
-
Sequencing Reaction Cleanup: Purify the sequencing products to remove unincorporated dye terminators.
-
Capillary Electrophoresis: Separate the fluorescently labeled DNA fragments by capillary electrophoresis on an automated DNA sequencer.
-
Sequence Analysis: Analyze the sequencing data using appropriate software to identify any deviations from the reference CPS1 gene sequence.[10][11][12]
In Vitro Functional Analysis of CPS1 Variants
Objective: To introduce specific mutations into the CPS1 cDNA and express the mutant protein for functional characterization.
Protocol:
-
Site-Directed Mutagenesis: Introduce desired mutations into a wild-type human CPS1 cDNA clone in an appropriate expression vector using a site-directed mutagenesis kit (e.g., QuikChange II Site-Directed Mutagenesis Kit, Agilent Technologies). Design primers containing the desired mutation flanked by unmodified nucleotide sequence.[13][14][15][16][17]
-
Sequence Verification: Confirm the presence of the desired mutation and the absence of any other mutations by Sanger sequencing of the entire CPS1 coding region.
-
Recombinant Protein Expression: Express the wild-type and mutant CPS1 proteins in a suitable expression system, such as E. coli or a baculovirus/insect cell system.[18][19][20][21]
-
Protein Purification: Purify the recombinant CPS1 proteins using affinity chromatography (e.g., His-tag purification) followed by size-exclusion chromatography to obtain a highly pure and active enzyme preparation.
Objective: To measure the enzymatic activity of recombinant wild-type and mutant CPS1 proteins.
Protocol:
This protocol is based on a colorimetric assay that measures the formation of carbamoyl phosphate.[22]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Triethanolamine buffer, pH 8.0
-
20 mM ATP
-
50 mM MgCl₂
-
100 mM NH₄Cl
-
100 mM KHCO₃
-
5 mM N-acetylglutamate (NAG)
-
-
Enzyme Reaction:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding a known amount of purified CPS1 enzyme.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
-
Colorimetric Detection of Carbamoyl Phosphate:
-
Add a colorimetric reagent containing diacetyl monoxime and thiosemicarbazide.
-
Boil the samples for 5 minutes.
-
Cool the samples to room temperature.
-
Measure the absorbance at 540 nm.
-
-
Calculation of Enzyme Activity: Determine the amount of carbamoyl phosphate produced by comparing the absorbance to a standard curve generated with known concentrations of carbamoyl phosphate. Express the enzyme activity as µmol of carbamoyl phosphate formed per minute per mg of protein.
Biochemical Analysis of Patient Samples
Objective: To quantify the concentration of ammonia in patient plasma.
Protocol:
This protocol is based on the enzymatic glutamate dehydrogenase method.[23][24][25][26][27]
-
Sample Collection and Handling: Collect venous blood in a pre-chilled tube containing EDTA or heparin as an anticoagulant. Immediately place the sample on ice and centrifuge at 4°C to separate the plasma. Analyze the plasma immediately or store at -80°C.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM α-ketoglutarate
-
0.2 mM NADPH
-
-
Enzymatic Reaction:
-
Add plasma sample to the reaction mixture.
-
Initiate the reaction by adding glutamate dehydrogenase.
-
Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.
-
-
Calculation of Ammonia Concentration: The rate of decrease in absorbance is proportional to the ammonia concentration in the sample. Calculate the ammonia concentration by comparing the rate to that of known ammonia standards.
Objective: To quantify the concentrations of amino acids, particularly glutamine, citrulline, and arginine, in patient plasma.
Protocol:
This protocol utilizes high-performance liquid chromatography (HPLC) with pre-column derivatization.[28][29][30][31][32]
-
Sample Preparation:
-
Deproteinize the plasma sample by adding a precipitating agent (e.g., sulfosalicylic acid).
-
Centrifuge to remove the precipitated proteins.
-
Filter the supernatant.
-
-
Derivatization: Derivatize the amino acids in the supernatant with a fluorescent reagent (e.g., o-phthalaldehyde, OPA) to enable detection.
-
HPLC Separation:
-
Inject the derivatized sample onto a reverse-phase HPLC column.
-
Separate the amino acids using a gradient of two mobile phases (e.g., a buffer and an organic solvent like acetonitrile).
-
-
Detection and Quantification:
-
Detect the fluorescently labeled amino acids using a fluorescence detector.
-
Identify and quantify each amino acid by comparing its retention time and peak area to those of known amino acid standards.
-
Visualizing Workflows and Relationships
Diagnostic Workflow for CPS1 Deficiency
Experimental Workflow for Functional Analysis of a CPS1 Variant
Therapeutic Strategies and Future Directions
Current management of CPS1D focuses on reducing ammonia production through a low-protein diet and the use of nitrogen-scavenging drugs. Liver transplantation is the only curative treatment but is associated with significant risks and limited availability. Novel therapeutic approaches under investigation include:
-
Pharmacological Chaperones: Small molecules that can bind to and stabilize mutant CPS1 proteins, potentially restoring some enzymatic function. N-carbamylglutamate (NCG), an analog of NAG, has shown efficacy in some patients with specific CPS1 mutations.
-
Gene Therapy: AAV-mediated gene replacement therapy aims to deliver a functional copy of the CPS1 gene to hepatocytes, offering the potential for long-term correction of the enzyme deficiency.
-
mRNA Therapy: The delivery of synthetic CPS1 mRNA to the liver could provide a transient source of the functional enzyme.
The development of these and other innovative therapies relies on a deep understanding of the molecular basis of CPS1D and robust preclinical models to evaluate their safety and efficacy.
Conclusion
Genetic mutations in the CPS1 gene are the underlying cause of CPS1D, a devastating urea cycle disorder. This technical guide has provided a comprehensive overview of the molecular genetics, pathophysiology, and experimental approaches to studying this disease. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and drug development professionals working towards novel and effective treatments for patients with CPS1D. Continued research into the functional consequences of CPS1 mutations and the development of innovative therapeutic strategies hold the promise of improving the lives of individuals affected by this rare and challenging disease.
References
- 1. Orphanet: Carbamoyl-phosphate synthetase 1 deficiency [orpha.net]
- 2. HGMD - Database Commons [ngdc.cncb.ac.cn]
- 3. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 4. Congenital hyperammonemia, type I (Concept Id: C4082171) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 5. Carbamoylphosphate synthetase I deficiency – Baby Detect [babydetect.be]
- 6. medlink.com [medlink.com]
- 7. HGMD® gene result [hgmd.cf.ac.uk]
- 8. Biallelic mutations in carbamoyl phosphate synthetase 1 induced hyperammonemia in a neonate: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VCV000552974.13 - ClinVar - NCBI [ncbi.nlm.nih.gov]
- 10. cd-genomics.com [cd-genomics.com]
- 11. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Sanger Sequencing Preparation and Submission [protocols.io]
- 13. Site Directed Mutagenesis [kingsley.stanford.edu]
- 14. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 15. assaygenie.com [assaygenie.com]
- 16. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 17. static.igem.wiki [static.igem.wiki]
- 18. Molecular characterization of carbamoyl-phosphate synthetase (CPS1) deficiency using human recombinant CPS1 as a key tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Human CPS1 Control Fragment Recombinant Protein (RP-102361) [thermofisher.com]
- 20. cusabio.com [cusabio.com]
- 21. Recombinant Human Carbamoyl-phosphate synthase [ammonia], mitochondrial (CPS1), partial [admin.ebiohippo.com]
- 22. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dspace.library.uu.nl [dspace.library.uu.nl]
- 24. Automated enzymatic assay for plasma ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. labmed.org.uk [labmed.org.uk]
- 28. pubcompare.ai [pubcompare.ai]
- 29. researchgate.net [researchgate.net]
- 30. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 31. applications.emro.who.int [applications.emro.who.int]
- 32. bevital.no [bevital.no]
Expression of Carbamoyl Phosphate Synthetase 1 (CPS1) in Liver Mitochondria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamoyl Phosphate Synthetase 1 (CPS1) is a crucial mitochondrial enzyme predominantly expressed in hepatocytes. It catalyzes the first and rate-limiting step of the urea cycle, a metabolic pathway essential for detoxifying ammonia by converting it into urea for excretion.[1][2][3] Given its pivotal role, the expression and activity of CPS1 are tightly regulated, and its dysfunction can lead to severe metabolic disorders, most notably hyperammonemia.[1][2] This technical guide provides a comprehensive overview of CPS1 expression in liver mitochondria, detailing its regulation, quantitative analysis, and the experimental protocols necessary for its study.
Core Concepts
CPS1 is a large, 165 kDa protein that constitutes a significant portion, approximately 15-20%, of the total protein content within the mitochondrial matrix of the liver.[4] Its primary function is the ATP-dependent synthesis of carbamoyl phosphate from ammonia and bicarbonate.[1][4] This reaction is the initial commitment of nitrogen into the urea cycle. Beyond the liver, CPS1 is also found in the enterocytes of the small intestine, where it plays a role in pyrimidine biosynthesis and the production of citrulline.[4]
Quantitative Data on CPS1 Expression and Activity
The following tables summarize key quantitative data related to CPS1, providing a reference for researchers in the field.
| Parameter | Value | Species | Reference |
| Protein Abundance | 15-20% of total mitochondrial matrix protein | Human, Rat | [4] |
| Molecular Weight | ~165 kDa | Human | [4] |
| Serum Half-life (in acute liver injury) | 126 ± 9 min | Mouse | [5] |
| Substrate (Ammonia) Source | Glutaminase (GLS) coupled reaction | Mammalian | [4] |
| Allosteric Activator | N-acetyl-L-glutamate (NAG) | Mammalian | [4] |
| Hormonal/Metabolic Effector | Effect on CPS1 Synthesis/Activity | Cell Type | Reference |
| Dexamethasone | 8-fold stimulation of synthesis | Primary cultured rat hepatocytes | |
| Glucagon | 5-fold stimulation of synthesis | Primary cultured rat hepatocytes | |
| Dexamethasone + Glucagon | ~50-fold synergistic stimulation of synthesis | Primary cultured rat hepatocytes | |
| Insulin | Suppression of synthesis | Primary cultured rat hepatocytes and Reuber hepatoma H-35 | |
| Epinephrine | Suppression of synthesis | Primary cultured rat hepatocytes and Reuber hepatoma H-35 | |
| High Glucose | Increased O-GlcNAcylation, inhibiting activity | Mouse Liver | [6] |
| Caloric Restriction | Reduced O-GlcNAcylation | Mouse Liver | [6] |
Signaling Pathways Regulating CPS1 Expression
The expression of the CPS1 gene is a complex process governed by a variety of signaling pathways and transcription factors. Glucagon, via the cAMP/PKA pathway, and glucocorticoids are major inducers of CPS1 expression.[4] Key transcription factors that bind to the promoter and enhancer regions of the CPS1 gene include Hepatocyte Nuclear Factor 3-beta (HNF3β), C/EBP, and the Glucocorticoid Receptor (GR).[4][7][8] Conversely, signaling through AMP-activated protein kinase (AMPK) has been shown to suppress CPS1 expression.[4] Post-translationally, the deacetylase Sirtuin 5 (Sirt5) activates CPS1 by removing inhibitory acetyl groups, a process that is stimulated during fasting.[4]
Caption: Regulation of CPS1 expression and activity.
Experimental Protocols
Isolation of Mitochondria from Liver Tissue
This protocol is adapted from established methods for isolating functional mitochondria via differential centrifugation.
Materials:
-
Extraction Buffer: 225 mM Mannitol, 75 mM Sucrose, 0.1 mM EGTA, 1 mg/mL fatty acid-free BSA, 10 mM HEPES-KOH (pH 7.4).
-
Dounce homogenizer with loose ('A') and tight ('B') pestles.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the animal (e.g., mouse) via cervical dislocation and immediately excise the liver.
-
Place the liver in an ice-cold beaker with Extraction Buffer and wash 5-6 times to remove blood.
-
Mince the liver extensively with scissors on ice.
-
Transfer the minced tissue to a Dounce homogenizer with ~3 mL of cold Extraction Buffer.
-
Homogenize with 10 gentle strokes of the loose 'A' pestle, followed by 10 strokes of the tight 'B' pestle. Keep on ice to prevent warming.
-
Transfer the homogenate to a centrifuge tube and bring the volume to 30-40 mL with Extraction Buffer.
-
Centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Repeat the centrifugation (step 7) and collection of the supernatant (step 8).
-
Centrifuge the combined supernatants at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in ice-cold Extraction Buffer and repeat the 10,000 x g centrifugation.
-
Discard the final supernatant and resuspend the mitochondrial pellet in a minimal volume (~0.3 mL) of the desired buffer for downstream applications.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
Western Blotting for CPS1
This protocol outlines the detection of CPS1 protein in mitochondrial lysates.
Materials:
-
RIPA Lysis Buffer with protease inhibitors.
-
SDS-PAGE gels (6-8% acrylamide is suitable for a ~165 kDa protein).
-
Nitrocellulose or PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody: anti-CPS1 antibody.
-
Secondary antibody: HRP-conjugated anti-species IgG.
-
Chemiluminescent substrate.
Procedure:
-
Lyse the isolated mitochondria in RIPA buffer on ice.
-
Determine protein concentration of the lysate.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CPS1 antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Caption: Western Blotting Workflow for CPS1 Detection.
CPS1 Enzyme Activity Assay
This colorimetric assay measures the production of carbamoyl phosphate.
Materials:
-
Assay Mixture (pH 7.7): Ammonium bicarbonate (NH4HCO3), ATP, magnesium acetate, N-acetyl glutamate (NAG), dithioerythritol, and ethanolamine.
-
Ornithine Transcarbamylase (OTC) for a coupled reaction.
-
Chromogenic Reagent (e.g., antipyrine and diacetyl monoxime).
-
Spectrophotometer.
Procedure:
-
Prepare the complete Assay Mixture.
-
Add the mitochondrial lysate (enzyme source) to the Assay Mixture. In a coupled reaction setup, also add OTC and ornithine.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction (e.g., by adding a strong acid).
-
Add the Chromogenic Reagent and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 458 nm for the hydroxyurea-based method).[9]
-
Calculate CPS1 activity based on a standard curve of carbamoyl phosphate or citrulline (in the coupled assay).
Luciferase Reporter Assay for CPS1 Promoter Activity
This assay is used to study the transcriptional regulation of the CPS1 gene.
Materials:
-
Luciferase reporter vector containing the CPS1 promoter region.
-
Expression vectors for transcription factors of interest (e.g., HNF3β).
-
Control vector (e.g., pRL-TK expressing Renilla luciferase).
-
Hepatocyte-derived cell line (e.g., HepG2).
-
Transfection reagent.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Co-transfect the hepatocyte cell line with the CPS1 promoter-luciferase construct, the transcription factor expression vector, and the control vector.
-
Culture the cells for 24-48 hours to allow for gene expression.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Add the Luciferase Assay Reagent II to the cell lysate to measure firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure Renilla luciferase activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Conclusion
The expression of CPS1 in liver mitochondria is a cornerstone of nitrogen metabolism and is subject to intricate regulatory networks at both the transcriptional and post-translational levels. Understanding these mechanisms is vital for researchers in metabolic diseases and for professionals in drug development targeting liver function and hyperammonemia. The experimental protocols provided in this guide offer a robust framework for the quantitative and functional analysis of CPS1, enabling further exploration into its physiological and pathological roles.
References
- 1. Isolating Liver Mitochondria by Differential Centrifugation [en.bio-protocol.org]
- 2. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of liver mitochondria [bio-protocol.org]
- 4. Isolating Liver Mitochondria by Differential Centrifugation [bio-protocol.org]
- 5. Scanning for transcription factor binding by a variant EMSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. med.emory.edu [med.emory.edu]
- 8. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
- 9. Carbamoyl-Phosphate Synthase 1 as a Novel Target of Phomoxanthone A, a Bioactive Fungal Metabolite [mdpi.com]
Methodological & Application
Application Note: Measurement of Carbamoyl Phosphate Synthetase 1 (CPS1) Enzyme Activity in Liver Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbamoyl Phosphate Synthetase 1 (CPS1) is a crucial mitochondrial enzyme predominantly found in the liver and small intestine.[1] As the first and rate-limiting enzyme of the urea cycle, CPS1 catalyzes the condensation of ammonia and bicarbonate to form carbamoyl phosphate.[2][3] This reaction is the initial step in detoxifying ammonia, a neurotoxic byproduct of amino acid catabolism, by converting it into urea for excretion.[2] Given its pivotal role, the functional activity of CPS1 is a critical indicator of hepatic health and metabolic function. Deficiencies in CPS1 activity, often due to genetic mutations, lead to severe hyperammonemia, which can result in neurological damage or death if untreated.[2][4] Therefore, accurate measurement of CPS1 enzymatic activity in liver tissue is essential for diagnosing urea cycle disorders, studying liver pathology, and evaluating the efficacy of novel therapeutic agents targeting hepatic metabolism.[5][6]
Principle of the Method
The most common method for determining CPS1 activity is a colorimetric assay based on a coupled enzyme reaction.[7] The direct product of the CPS1 reaction, carbamoyl phosphate, is unstable. To overcome this, the assay employs the following principles:
-
CPS1 Reaction: In the presence of its allosteric activator N-acetyl-L-glutamate (NAG), CPS1 synthesizes carbamoyl phosphate from ammonia, bicarbonate, and ATP.[3][8]
-
Coupled Reaction: Exogenous Ornithine Transcarbamylase (OTC) is added to the reaction mixture. OTC immediately converts the newly synthesized carbamoyl phosphate and ornithine into citrulline, a stable product.[5][7]
-
Colorimetric Detection: The reaction is terminated, and the amount of citrulline produced is quantified. This is achieved by a color-forming reaction with diacetylmonoxime under acidic and heated conditions.[5] The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the amount of citrulline formed and thus to the CPS1 activity in the sample.
The overall experimental workflow is depicted below.
Caption: Experimental workflow for measuring CPS1 enzyme activity.
Materials and Reagents
-
Liver Tissue (5-10 mg, snap-frozen)[5]
-
Homogenization Buffer (e.g., 0.1% Triton X-100 in PBS)[9]
-
Bradford Reagent for protein quantification
-
Bovine Serum Albumin (BSA) standards
-
Reaction Buffer (5X Stock, pH 7.7): 250 mM Triethanolamine, 50 mM Mg(C₂H₃O₂)₂
-
Substrate/Cofactor Mix:
-
Ammonium Bicarbonate (NH₄HCO₃)
-
ATP
-
N-acetyl-L-glutamate (NAG)
-
Ornithine
-
Ornithine Transcarbamylase (OTC) enzyme
-
-
Citrulline Standard (for standard curve)
-
Chromogenic Reagent: Diacetylmonoxime and Antipyrine in an acid solution.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~490 nm.
-
Incubator or water bath at 37°C
Experimental Protocol
Part 1: Liver Tissue Homogenate Preparation
-
Weigh approximately 5-10 mg of snap-frozen liver tissue.[5] Keep the tissue on dry ice to prevent thawing.
-
Add the frozen tissue to a pre-chilled tube containing 10 volumes (e.g., 100 µL for 10 mg tissue) of ice-cold Homogenization Buffer.
-
Homogenize the tissue thoroughly using a tissue homogenizer on ice.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (liver lysate) and transfer it to a new pre-chilled tube. Discard the pellet.
-
Determine the total protein concentration of the liver lysate using a Bradford assay with BSA as the standard.[8]
-
Adjust the protein concentration of the lysate to a final concentration of approximately 3 mg/mL with Homogenization Buffer.[8] Store on ice until use.
Part 2: CPS1 Activity Assay (Citrulline Formation)
-
Prepare Citrulline Standards: Create a series of citrulline standards (e.g., 0, 50, 100, 200, 400, 600 µM) by diluting a stock solution in water. These will be used to generate a standard curve.
-
Reaction Setup: In a 96-well plate, prepare the reaction wells. For each sample and standard, prepare duplicate or triplicate wells.
-
Prepare Master Mix: Prepare a master mix of the reaction components to ensure consistency. For each reaction (final volume 100 µL), the final concentrations should be approximately:
-
50 mM Triethanolamine
-
10 mM Magnesium Acetate
-
50 mM NH₄HCO₃
-
5 mM ATP
-
5 mM N-acetyl-L-glutamate (NAG)[8]
-
5 mM Ornithine
-
Sufficient units of exogenous OTC
-
-
Add 80 µL of the Master Mix to the appropriate wells of the microplate.
-
Add 20 µL of the Citrulline Standard or the prepared Liver Lysate (3 mg/mL) to the corresponding wells.
-
Incubation: Mix gently and incubate the plate at 37°C for 10-15 minutes.[8]
-
Stop Reaction & Color Development:
-
Stop the reaction by adding 100 µL of the Chromogenic Reagent to each well.
-
Seal the plate and incubate at 95-100°C for 15 minutes to allow for color development.[8]
-
-
Measurement: Cool the plate to room temperature. Read the absorbance at a wavelength appropriate for the chromogen used (typically ~490 nm).
Part 3: Data Analysis and Calculation
-
Standard Curve: Average the absorbance readings for each citrulline standard. Subtract the absorbance of the blank (0 µM standard) from all other standards. Plot the corrected absorbance vs. the known citrulline concentration (µM). Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
-
Determine Citrulline in Samples: Average the absorbance readings for each liver lysate sample. Subtract the absorbance of a blank (a reaction mix with buffer instead of lysate).
-
Use the standard curve equation to calculate the concentration of citrulline produced in each sample well.
-
Citrulline (µmol) = (Absorbance_sample - c) / m
-
-
Calculate CPS1 Activity: Calculate the enzyme activity and normalize it to the amount of protein and reaction time.
-
Activity (U/mg) = [Citrulline produced (µmol)] / [Reaction Time (min) x Protein in well (mg)]
-
One unit (U) of CPS1 activity is defined as the amount of enzyme that produces 1 µmol of citrulline per minute under the specified assay conditions.
-
Data Presentation
Quantitative data should be recorded and presented systematically.
Table 1: Example Citrulline Standard Curve Data
| Citrulline Conc. (µM) | Absorbance Rep 1 | Absorbance Rep 2 | Avg. Absorbance | Corrected Absorbance |
|---|---|---|---|---|
| 0 | 0.052 | 0.054 | 0.053 | 0.000 |
| 50 | 0.188 | 0.192 | 0.190 | 0.137 |
| 100 | 0.325 | 0.331 | 0.328 | 0.275 |
| 200 | 0.610 | 0.618 | 0.614 | 0.561 |
| 400 | 1.150 | 1.158 | 1.154 | 1.101 |
| 600 | 1.680 | 1.692 | 1.686 | 1.633 |
Table 2: Sample Data and Activity Calculation
| Sample ID | Protein Conc. (mg/mL) | Avg. Absorbance | Citrulline Produced (µmol) | Reaction Time (min) | CPS1 Activity (µmol/min/mg) |
|---|---|---|---|---|---|
| Control 1 | 3.0 | 0.455 | Calculated | 15 | Final Value |
| Treated 1 | 3.0 | 0.876 | Calculated | 15 | Final Value |
| Control 2 | 3.0 | 0.461 | Calculated | 15 | Final Value |
| Treated 2 | 3.0 | 0.892 | Calculated | 15 | Final Value |
CPS1 Regulation Pathway
The expression and activity of CPS1 are tightly controlled at both the transcriptional and post-translational levels to adapt to metabolic needs.
Caption: Regulation of CPS1 expression and activity.
References
- 1. sinobiological.com [sinobiological.com]
- 2. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 4. Carbamoly-phosphate synthetase 1 (CPS1) deficiency: A tertiary center retrospective cohort study and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamoyl Phosphate Synthetase – Supra-Regional Assay Service [sas-centre.org]
- 6. What are CPS1 activators and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ammonia-lowering activities and carbamoyl phosphate synthetase 1 (Cps1) induction mechanism of a natural flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CPS1 Immunohistochemistry in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of Carbamoyl Phosphate Synthetase 1 (CPS1) in formalin-fixed, paraffin-embedded (FFPE) tissue samples. CPS1 is a key mitochondrial enzyme in the urea cycle, primarily expressed in the liver and small intestine, making it a critical biomarker in metabolic research and a potential diagnostic marker in certain cancers.
Introduction
Carbamoyl Phosphate Synthetase 1 (CPS1) is the rate-limiting enzyme in the urea cycle, a metabolic pathway responsible for the detoxification of ammonia. Its expression is predominantly localized to the mitochondria of hepatocytes and intestinal enterocytes. In research and clinical settings, IHC for CPS1 is utilized to identify cells of hepatocellular origin, study metabolic disorders, and investigate its role in cancer biology, where its expression can be altered.
Data Presentation
Table 1: Recommended Primary Antibodies for CPS1 IHC
| Antibody Name/Clone | Host/Isotype | Recommended Dilution | Vendor (Cat. No.) |
| CPS1 (24513-1-AP) | Rabbit Polyclonal | 1:200 | Proteintech |
| CPS1 (CPS1/9151R) | Recombinant Rabbit Monoclonal | 2-4 µg/mL | NeoBiotechnologies |
| CPS1 (CPS1, 1022) | Mouse / IgG1, kappa | Assay-Dependent | Thermo Fisher Scientific |
| CPS1 (PA5-97614) | Rabbit Polyclonal | 1:200-1:500 | Thermo Fisher Scientific |
| Anti-CPS1 (ab45956) | Rabbit Polyclonal | 1 µg/mL | Abcam |
Table 2: Key Experimental Parameters
| Parameter | Recommended Conditions | Notes |
| Tissue Fixation | 10% Neutral Buffered Formalin (NBF) | Fixation time should be optimized to preserve both morphology and antigenicity. |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | Tris-EDTA buffer (pH 9.0) is commonly recommended. Citrate buffer (pH 6.0) can also be effective. |
| Temperature and Time | 95-100°C for 20-45 minutes. | |
| Primary Antibody Incubation | 30 minutes to overnight | Incubation time and temperature (Room Temperature or 4°C) should be optimized for each antibody. |
| Detection System | Polymer-based HRP or AP systems | These systems offer high sensitivity and low background. |
| Substrate/Chromogen | DAB (3,3'-Diaminobenzidine) or AEC (3-amino-9-ethylcarbazole) | DAB produces a brown precipitate, while AEC produces a red precipitate. |
| Counterstain | Hematoxylin | Stains cell nuclei blue, providing contrast to the positive staining. |
Table 3: Scoring Methods for CPS1 IHC Interpretation
Several semi-quantitative scoring systems can be adapted to evaluate CPS1 IHC staining. The choice of scoring method may depend on the research question and the staining pattern observed.
| Scoring System | Description | Calculation |
| H-Score | A method that assesses both the percentage of positive cells and the intensity of staining. | H-Score = (1 x % of weakly stained cells) + (2 x % of moderately stained cells) + (3 x % of strongly stained cells). The score ranges from 0 to 300.[1][2] |
| Allred Score | Combines a proportion score (percentage of positive cells) and an intensity score. | Allred Score = Proportion Score (0-5) + Intensity Score (0-3). The final score ranges from 0 to 8.[3][4] |
| Combined Positive Score (CPS) | Evaluates the number of positive tumor cells, lymphocytes, and macrophages relative to the total number of viable tumor cells. | CPS = (Number of PD-L1 positive cells (tumor cells, lymphocytes, macrophages) / Total number of viable tumor cells) x 100.[5][6] While developed for PD-L1, this scoring method can be adapted for CPS1 in cancer studies to include the tumor microenvironment. |
Experimental Protocols
I. Specimen Preparation
-
Tissue Fixation: Immediately fix freshly dissected tissue samples (not exceeding 5 mm in thickness) in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature.
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissues through a series of graded ethanol solutions (e.g., 70%, 80%, 95%, 100%).
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections from the FFPE tissue blocks using a microtome.
-
Mounting: Float the sections in a water bath and mount them on positively charged glass slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Immunohistochemical Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by immersing them in a series of graded ethanol solutions (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing the slides in a pre-heated antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0).[7]
-
Incubate at 95-100°C for 20-45 minutes in a water bath or steamer.[8][9]
-
Allow the slides to cool down to room temperature for at least 20 minutes.
-
Rinse the slides with a wash buffer (e.g., PBS or TBS).
-
-
Peroxidase Block:
-
Incubate the sections with a 3% hydrogen peroxide solution for 10-15 minutes at room temperature to block endogenous peroxidase activity.[8]
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate the sections with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary CPS1 antibody to its optimal concentration in an antibody diluent.
-
Apply the diluted primary antibody to the sections and incubate in a humidified chamber. Incubation times and temperatures will vary depending on the antibody used (e.g., 60 minutes at room temperature or overnight at 4°C).
-
Rinse with wash buffer.
-
-
Secondary Antibody and Detection:
-
Apply a biotinylated secondary antibody or a polymer-based detection system according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Chromogen/Substrate:
-
Apply the chromogen solution (e.g., DAB) and incubate for a time sufficient to develop the desired color intensity (typically 5-10 minutes).
-
Monitor the color development under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in a suitable buffer or running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions.
-
Clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
III. Controls
-
Positive Control: Use tissue known to express CPS1, such as normal liver or small intestine, to validate the staining procedure.
-
Negative Control: Omit the primary antibody and replace it with antibody diluent to assess non-specific staining from the secondary antibody and detection system.
Mandatory Visualization
Caption: Experimental workflow for CPS1 immunohistochemistry.
Caption: The Urea Cycle signaling pathway highlighting CPS1.
Troubleshooting
Table 4: Common IHC Staining Issues and Solutions
| Problem | Possible Cause | Recommended Solution |
| No/Weak Staining | Inadequate antigen retrieval. | Optimize HIER conditions (time, temperature, pH of the buffer).[11][12] |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or incubation time.[9] | |
| Inactive primary or secondary antibody. | Use a fresh batch of antibodies and ensure proper storage.[9] | |
| Tissue over-fixation. | Reduce fixation time. | |
| High Background | Non-specific binding of primary or secondary antibodies. | Increase blocking time or use a different blocking reagent (e.g., serum from the secondary antibody host species).[7][13] |
| Primary antibody concentration is too high. | Titrate the primary antibody to its optimal dilution.[13] | |
| Endogenous peroxidase or biotin activity. | Ensure adequate peroxidase blocking. For tissues with high endogenous biotin (e.g., liver), consider using a polymer-based detection system instead of an avidin-biotin complex (ABC) system.[8][14] | |
| Incomplete deparaffinization. | Use fresh xylene and ensure sufficient deparaffinization time.[10][14] | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample.[8] |
| Drying of the tissue section during staining. | Keep slides in a humidified chamber during incubations.[10] | |
| Bubbles trapped under the tissue section. | Ensure proper mounting of the tissue section on the slide. |
References
- 1. H-score [e-immunohistochemistry.info]
- 2. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
- 3. breastcancer.org [breastcancer.org]
- 4. Allred Scoring of ER-IHC Stained Whole-Slide Images for Hormone Receptor Status in Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the combined positive score (CPS) for the evaluation of PD-L1 in solid tumors with the immunohistochemistry assay PD-L1 IHC 22C3 pharmDx. - ASCO [asco.org]
- 6. PD-L1 CPS Scoring Accuracy in Small Biopsies and Aspirate Cell Blocks from Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. qedbio.com [qedbio.com]
- 9. origene.com [origene.com]
- 10. biossusa.com [biossusa.com]
- 11. youtube.com [youtube.com]
- 12. documents.cap.org [documents.cap.org]
- 13. benchchem.com [benchchem.com]
- 14. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Quantifying CPS1 Gene Expression: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamoyl Phosphate Synthetase 1 (CPS1) is a critical mitochondrial enzyme primarily expressed in the liver and small intestine. It catalyzes the first and rate-limiting step of the urea cycle, a vital metabolic pathway responsible for detoxifying ammonia by converting it into urea for excretion.[1][2] Dysregulation of CPS1 gene expression is implicated in various inherited metabolic disorders and liver diseases, including non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC).[3][4][5][6] Consequently, accurate quantification of CPS1 gene expression is paramount for understanding its role in pathophysiology and for the development of novel therapeutic interventions.
This document provides detailed application notes and experimental protocols for the quantification of CPS1 gene expression, tailored for researchers, scientists, and professionals in drug development.
Methods for Quantifying CPS1 Gene Expression
Several robust methods are available for quantifying CPS1 mRNA levels, each with its own advantages and applications. The choice of method often depends on the specific research question, sample type, and desired level of sensitivity and throughput.
Table 1: Comparison of Methods for CPS1 Gene Expression Quantification
| Method | Principle | Throughput | Sensitivity | Quantitative Nature | Spatial Information | Key Application |
| qRT-PCR | Reverse transcription followed by real-time polymerase chain reaction to amplify and quantify specific cDNA targets. | High | High | Relative or Absolute | No | Rapid and sensitive quantification of CPS1 expression in various samples. |
| RNA-Seq | High-throughput sequencing of the entire transcriptome to provide a comprehensive view of gene expression. | High | Very High | Relative | No | Global gene expression profiling, discovery of novel transcripts and splice variants of CPS1. |
| Northern Blotting | Separation of RNA molecules by size, transfer to a membrane, and detection with a specific labeled probe. | Low | Moderate | Semi-quantitative | No | Analysis of CPS1 transcript size and detection of splice variants. |
| In Situ Hybridization (ISH) | Detection of specific mRNA sequences within intact tissue sections using a labeled probe. | Low to Medium | High | Qualitative/Semi-quantitative | Yes | Visualization of the spatial distribution of CPS1 expression within tissues. |
| Digital PCR (dPCR) | Partitioning of a PCR reaction into thousands of individual reactions to allow for absolute quantification of target molecules. | Medium | Very High | Absolute | No | Precise and absolute quantification of CPS1 copy number without a standard curve. |
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for CPS1 Expression
qRT-PCR is a widely used method for its high sensitivity, specificity, and broad dynamic range. The following protocol is for a two-step SYBR Green-based qRT-PCR assay.
Materials:
-
Total RNA isolated from cells or tissues
-
DNase I, RNase-free
-
Reverse Transcriptase and associated buffers/reagents
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
Forward and reverse primers for human CPS1 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Isolation and DNase Treatment:
-
Isolate total RNA from the sample of interest using a preferred method (e.g., TRIzol, column-based kits).
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions. Use a mix of oligo(dT) and random primers for optimal results.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix on ice. For a single 20 µL reaction:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
4 µL cDNA template (diluted 1:10)
-
4 µL Nuclease-free water
-
-
Gently mix the components and spin down.
-
Aliquot the reaction mix into a 96- or 384-well qPCR plate.
-
Include no-template controls (NTC) for each primer set to check for contamination.
-
Run samples in triplicate.
-
-
qPCR Cycling Conditions:
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CPS1 and the reference gene.
-
Calculate the relative expression of CPS1 using the ΔΔCt method.
-
Table 2: Human CPS1 Primer Sequences for qRT-PCR
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| CPS1 | AGCCACACTTTCCGATTCAG | TCCAGCATCTTCACGTCCTT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | TTGAGGTCAATGAAGGGGTC |
RNA-Seq for Comprehensive CPS1 Expression Analysis
RNA-Seq provides a global view of the transcriptome. The following is a general workflow for RNA-Seq data analysis.
Workflow:
-
Library Preparation:
-
Isolate high-quality total RNA.
-
Deplete ribosomal RNA (rRNA) or enrich for poly(A)+ RNA.
-
Fragment the RNA and synthesize double-stranded cDNA.
-
Ligate sequencing adapters and amplify the library by PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis Workflow:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.[9]
-
Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.[9]
-
Alignment: Align the trimmed reads to a reference genome (e.g., hg38 for human) using a splice-aware aligner like STAR.[9]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[9]
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the count data and identify differentially expressed genes between experimental groups.[10][11]
-
Northern Blotting for CPS1 Transcript Analysis
Northern blotting allows for the visualization of transcript size and the detection of alternative splice variants.
Materials:
-
Total RNA
-
Formaldehyde, Formamide, MOPS buffer
-
Agarose
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Labeled probe specific for CPS1
-
Detection reagents (e.g., film for radioactive probes, chemiluminescent substrate for non-radioactive probes)
Protocol:
-
RNA Electrophoresis:
-
Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.[12]
-
Run the gel until the dye front has migrated an appropriate distance.
-
-
Transfer:
-
Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary transfer overnight.
-
-
Immobilization:
-
UV-crosslink the RNA to the membrane.
-
-
Probe Labeling:
-
Prepare a labeled DNA or RNA probe specific for CPS1. Probes can be radioactively or non-radioactively labeled.[13]
-
-
Hybridization:
-
Washing:
-
Wash the membrane under stringent conditions to remove non-specifically bound probe.[15]
-
-
Detection:
-
Detect the hybridized probe using an appropriate method (autoradiography for radioactive probes, chemiluminescence for non-radioactive probes).[13]
-
In Situ Hybridization (ISH) for Spatial Localization of CPS1
ISH is used to visualize the location of CPS1 mRNA within tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections
-
Proteinase K
-
Hybridization buffer
-
Labeled antisense and sense (control) probes for CPS1
-
Antibody against the probe label (e.g., anti-digoxigenin)
-
Chromogenic or fluorescent detection reagents
-
Microscope
Protocol:
-
Tissue Preparation:
-
Deparaffinize and rehydrate FFPE tissue sections or fix frozen sections.
-
Treat with proteinase K to improve probe accessibility.
-
-
Probe Hybridization:
-
Pre-hybridize the sections in hybridization buffer.
-
Hybridize with the labeled CPS1 antisense probe (and sense probe on a separate slide as a negative control) overnight in a humidified chamber.[16]
-
-
Washing:
-
Wash the sections to remove unbound probe.
-
-
Detection:
-
Incubate with an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that recognizes the probe label.
-
Add a chromogenic or fluorescent substrate to visualize the signal.
-
-
Imaging:
-
Counterstain the sections (e.g., with hematoxylin) and mount.
-
Image the sections using a bright-field or fluorescence microscope.
-
Regulation of CPS1 Gene Expression
The expression of CPS1 is tightly regulated at the transcriptional level by a variety of factors, ensuring its activity aligns with the metabolic needs of the cell.
Key transcriptional activators of the CPS1 gene include Hepatocyte Nuclear Factor 3-beta (HNF3β, also known as FOXA2), CCAAT/enhancer-binding protein alpha (C/EBPα), and the glucocorticoid receptor.[2][17][18] Glucagon and glucocorticoids are known to upregulate CPS1 expression, particularly in the context of gluconeogenesis and amino acid metabolism.[19] DNA methylation has been identified as a key mechanism for silencing CPS1 expression in hepatocellular carcinoma.[5]
Quantitative Data Presentation
Table 3: Relative CPS1 mRNA Expression in Human Tissues
| Tissue | Relative Expression Level |
| Liver | Very High[20][21][22] |
| Small Intestine | High[20][21] |
| Kidney | Low[20] |
| Brain | Very Low[23] |
| Heart | Very Low[23] |
| Skeletal Muscle | Very Low[23] |
| Lung | Very Low[23] |
| Pancreas | Very Low[23] |
Data compiled from multiple sources and represents a general overview. Actual expression levels can vary.
Table 4: Changes in Hepatic CPS1 Gene Expression in Disease
| Disease State | Change in CPS1 Expression | Reference |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Downregulated | [3][4] |
| Hepatocellular Carcinoma (HCC) | Downregulated | [5][6] |
| Acute Liver Injury | Released into circulation, hepatic expression may vary | [24] |
Conclusion
The quantification of CPS1 gene expression is crucial for advancing our understanding of liver physiology and pathology. The methods and protocols outlined in this document provide a comprehensive toolkit for researchers and drug development professionals. The choice of method should be guided by the specific experimental goals, with qRT-PCR being ideal for targeted quantification, RNA-Seq for global transcriptomic analysis, Northern blotting for transcript size determination, and in situ hybridization for spatial localization. Accurate and reliable quantification of CPS1 will continue to be a cornerstone of research into urea cycle disorders, liver cancer, and other metabolic diseases.
References
- 1. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 2. Generation of carbamoyl phosphate synthetase 1 reporter cell lines for the assessment of ammonia metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Non-alcoholic fatty liver disease alters expression of genes governing hepatic nitrogen conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA methylation suppresses expression of the urea cycle enzyme carbamoyl phosphate synthetase 1 (CPS1) in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Key Enzymes in Pyrimidine Synthesis, CAD and CPS1, Predict Prognosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 8. Universal protocol of quantitative PCR (qPCR) with SYBR Green Clinisciences [clinisciences.com]
- 9. blog.genewiz.com [blog.genewiz.com]
- 10. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
- 11. rna-seqblog.com [rna-seqblog.com]
- 12. Northern Blot [protocols.io]
- 13. The Basics: Northern Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 15. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CPS1 carbamoyl-phosphate synthase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. Coordinate regulation of gluconeogenesis by the glucocorticoids and glucagon: evidence for acute and chronic regulation by glucagon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 21. Tissue expression of CPS1 - Summary - The Human Protein Atlas [proteinatlas.org]
- 22. CPS1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 23. researchgate.net [researchgate.net]
- 24. Carbamoyl phosphate synthetase-1 is a rapid turnover biomarker in mouse and human acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CPS1 Knockout Mouse Model for Urea Cycle Disorder Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Carbamoyl Phosphate Synthetase 1 (CPS1) is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle, converting ammonia into carbamoyl phosphate.[1][2][3] Genetic deficiencies in CPS1 lead to a severe and often fatal urea cycle disorder (UCD) characterized by hyperammonemia, particularly in neonates.[1][3][4][5] To facilitate the study of CPS1 deficiency and the development of novel therapeutic interventions, several knockout mouse models have been generated. These models are invaluable tools for understanding the pathophysiology of the disease and for testing the efficacy and safety of potential treatments such as gene therapy.
This document provides detailed application notes and protocols for the utilization of CPS1 knockout mouse models in UCD research.
I. Mouse Model Characteristics and Phenotype
Two primary types of CPS1 knockout mouse models have been developed: constitutive and conditional knockouts.
-
Constitutive CPS1 Knockout Mouse: This model harbors a germline deletion of the Cps1 gene.[1][2] These mice are born without functional CPS1 and exhibit a phenotype that closely mimics the severe neonatal-onset form of human CPS1 deficiency.[1][4]
-
Phenotype: Homozygous knockout (Cps1-/-) mice develop severe hyperammonemia shortly after birth, following the intake of milk, and typically die within 24 to 36 hours.[1][3][4] Heterozygous mice (Cps1+/-) generally have reduced CPS1 activity but do not display the severe phenotype of the homozygous knockouts.[1][4]
-
Applications: This model is crucial for studying the acute effects of severe hyperammonemia and for testing therapies aimed at rapid rescue of the neonatal phenotype.[1][2]
-
-
Conditional CPS1 Knockout Mouse: This model utilizes Cre-LoxP technology to induce the deletion of the Cps1 gene in a tissue-specific and/or time-dependent manner.[5][6][7] Typically, liver-specific Cre recombinase expression is induced in adult mice to ablate CPS1 function.
-
Phenotype: Upon induction of Cre recombinase, these mice develop hyperammonemia, elevated plasma glutamine, and die within four weeks.[5][6] A key feature is the absence of orotic aciduria, which is consistent with the human disease and helps differentiate it from ornithine transcarbamylase deficiency.[5][6][7]
-
Applications: This model is particularly useful for studying the progression of CPS1 deficiency in adult animals, investigating the long-term consequences of hyperammonemia, and evaluating the efficacy of therapies like gene and cell-based treatments in a more controlled manner.[2][5][6]
-
II. Quantitative Data Summary
The following tables summarize the key biochemical parameters observed in CPS1 knockout mouse models compared to wild-type controls.
Table 1: Plasma Biomarkers in Neonatal Constitutive CPS1 Knockout Mice [1]
| Biomarker | Cps1 +/+ (Wild-Type) | Cps1 -/- (Knockout) | P-value |
| Ammonia (µM) | 360.6 ± 147.1 | 2255.8 ± 927.5 | 0.0038 |
| Glutamine (µmol/L) | 621.1 ± 153.2 | 1855.4 ± 862.6 | 0.0218 |
| Citrulline (µmol/L) | 53.4 ± 21.8 | 1.54 ± 3.45 | 0.0003 |
| Arginine (µmol/L) | 79.8 ± 15.5 | 19.5 ± 18.1 | 0.0004 |
| Ornithine (µmol/L) | 94.4 ± 38.8 | 185.0 ± 83.6 | 0.07 (trend) |
Table 2: Hepatic Amino Acids in Neonatal Constitutive CPS1 Knockout Mice [1]
| Amino Acid | Cps1 +/+ (Wild-Type) (nmol/mg protein) | Cps1 -/- (Knockout) (nmol/mg protein) | P-value |
| Glutamine | 21.6 ± 5.5 | 27.4 ± 5.6 | 0.13 (trend) |
| Citrulline | 2.1 ± 2.2 | 0.01 ± 0.03 | 0.06 (trend) |
Table 3: Plasma Biomarkers in Conditional CPS1 Knockout Mice Following Gene Therapy [8]
| Treatment Group | Plasma Ammonia (µM) - Females | Plasma Ammonia (µM) - Males |
| Untreated Cps1 -/- | 1244.6 ± 180.9 | 1090.4 ± 166.7 |
| sAAV-treated Cps1 -/- | 339.0 ± 42.3 | 581.3 ± 60.9 |
| Wild-Type | Not specified | Not specified |
III. Experimental Protocols
A. Generation of CPS1 Knockout Mice
1. Constitutive Knockout Model: These mice are typically generated using homologous recombination in embryonic stem (ES) cells with a targeting vector designed to disrupt the Cps1 gene.[1] The modified ES cells are then injected into blastocysts to create chimeric mice, which are subsequently bred to establish a germline transmission of the knockout allele.
2. Conditional Knockout Model: This model is generated by flanking a critical exon (e.g., exons 3-4) of the Cps1 gene with loxP sites.[5][6][7] These "floxed" mice are then crossed with mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., a liver-specific promoter) to achieve targeted gene deletion. To induce deletion in adult mice, an adeno-associated viral (AAV) vector expressing Cre recombinase can be administered intravenously.[5][6]
B. Ammonia Measurement
Objective: To quantify plasma ammonia levels.
Materials:
-
Ammonia assay kit (colorimetric or enzymatic)
-
Blood collection tubes with heparin or EDTA
-
Centrifuge
-
Microplate reader
Protocol:
-
Collect blood from mice via cardiac puncture or retro-orbital bleeding into heparinized or EDTA-coated tubes.
-
Immediately place the blood on ice to prevent artificial ammonia production.
-
Centrifuge the blood at 2,000-3,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant.
-
Determine the ammonia concentration in the plasma using a commercial ammonia assay kit according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader at the specified wavelength.
-
Calculate the ammonia concentration based on a standard curve.
C. Amino Acid Analysis
Objective: To measure the concentration of amino acids in plasma and liver tissue.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system or a dedicated amino acid analyzer
-
Reagents for pre-column derivatization (e.g., o-phthalaldehyde)
-
Protein precipitation solution (e.g., sulfosalicylic acid)
-
Homogenizer for liver tissue
-
Centrifuge
Protocol:
-
Plasma Sample Preparation:
-
Collect plasma as described in the ammonia measurement protocol.
-
Deproteinate the plasma by adding a protein precipitation solution (e.g., 10% sulfosalicylic acid) and vortexing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Liver Tissue Preparation:
-
Harvest the liver, rinse with cold phosphate-buffered saline (PBS), and weigh it.
-
Homogenize the liver tissue in a suitable buffer.
-
Deproteinate the homogenate as described for plasma.
-
-
Amino Acid Analysis:
-
Perform pre-column derivatization of the amino acids in the prepared samples.
-
Inject the derivatized samples into the HPLC or amino acid analyzer.
-
Separate and quantify the amino acids based on their retention times and peak areas compared to known standards.
-
D. Western Blot for CPS1 Protein
Objective: To detect and quantify the levels of CPS1 protein in liver tissue.
Materials:
-
Liver tissue lysates
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibody against CPS1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare protein lysates from liver tissue using a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CPS1 overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with an HRP-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
A loading control (e.g., beta-actin or GAPDH) should be used to normalize the CPS1 protein levels.
E. Histological Analysis of the Liver
Objective: To examine the morphology of the liver tissue.
Materials:
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series (for dehydration)
-
Xylene (for clearing)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Protocol:
-
Harvest the liver and fix it in 4% PFA or 10% neutral buffered formalin overnight at 4°C.
-
Dehydrate the tissue by passing it through a graded series of ethanol solutions.
-
Clear the tissue with xylene.
-
Embed the tissue in paraffin wax.
-
Section the paraffin-embedded tissue into thin sections (e.g., 5 µm) using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Dehydrate the stained sections and mount with a coverslip.
-
Examine the liver histology under a microscope for any pathological changes.[9]
F. Gene Therapy Protocol (AAV-mediated)
Objective: To rescue the CPS1 deficient phenotype using an AAV vector expressing the Cps1 gene.
Materials:
-
AAV vector carrying the Cps1 cDNA under a liver-specific promoter (e.g., TBG).
-
Saline or PBS for vector dilution.
-
Syringes and needles for intravenous injection.
Protocol:
-
Produce and purify a high-titer AAV vector (e.g., AAV8 serotype) expressing the murine or human Cps1 gene.
-
Dilute the AAV vector to the desired concentration in sterile saline or PBS.
-
Administer the AAV vector to the CPS1 knockout mice via intravenous injection (e.g., tail vein or retro-orbital injection). The optimal dose will need to be determined empirically.
-
Monitor the mice for survival, weight gain, and amelioration of hyperammonemia at regular intervals post-injection.
-
At the end of the study, harvest tissues to assess CPS1 expression and enzymatic activity.
IV. Visualizations
Caption: Urea cycle pathway disruption in a CPS1 knockout model.
References
- 1. A Constitutive Knockout of Murine Carbamoyl Phosphate Synthetase 1 Results in Death with Marked Hyperglutaminemia and Hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mice deficient in the urea-cycle enzyme, carbamoyl phosphate synthetase I, die during the early neonatal period from hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A constitutive knockout of murine carbamoyl phosphate synthetase 1 results in death with marked hyperglutaminemia and hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditional disruption of hepatic carbamoyl phosphate synthetase 1 in mice results in hyperammonemia without orotic aciduria and can be corrected by liver-directed gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conditional Disruption of Hepatic Carbamoyl Phosphate Synthetase 1 in Mice Results in Hyperammonemia without Orotic Aciduria and Can be Corrected by Liver-Directed Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Split AAV-Mediated Gene Therapy Restores Ureagenesis in a Murine Model of Carbamoyl Phosphate Synthetase 1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assays Using Recombinant CPS1 Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing recombinant Carbamoyl Phosphate Synthetase 1 (CPS1) protein in various in vitro assays. CPS1 is a critical mitochondrial enzyme and the rate-limiting step in the urea cycle, responsible for the detoxification of ammonia.[1][2] These assays are essential for studying the enzyme's function, identifying novel inhibitors, and investigating its role in metabolic diseases and cancer.
Data Presentation
Table 1: Kinetic Parameters of Recombinant Human CPS1
| Substrate/Activator | K_m / K_a | Reference |
| ATP | 21.6 µM | [3] |
| N-acetyl-L-glutamate (NAG) | Varies (essential activator) | [4] |
Table 2: IC50 Values of Small Molecule Inhibitors for Human CPS1
| Inhibitor | IC50 | Assay Type | Reference |
| H3B-616 | 66 nM | Biochemical (ADP formation) | [5] |
| H3B-120 | 1.5 µM | Biochemical (ADP formation) | [6] |
| Piperazine 2 | 7.8 µM | Biochemical (ADP formation) | [5] |
| H3B-616 | 240 nM | Cellular (Urea production) | [5] |
Signaling and Experimental Workflow Diagrams
Caption: The Urea Cycle Pathway Highlighting the Role of CPS1.
Caption: General Workflow for a CPS1 Inhibitor Screening Assay.
Experimental Protocols
Recombinant Human CPS1 Enzyme Activity Assay
This protocol is designed to measure the enzymatic activity of recombinant human CPS1 by quantifying the amount of ADP produced during the carbamoyl phosphate synthesis reaction. The ADP-Glo™ Kinase Assay is a highly sensitive method for this purpose.[7][8]
Materials:
-
Recombinant human CPS1 protein (expressed in a system like baculovirus-infected Sf9 insect cells)[6]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 200 mM NaCl, 20% glycerol, 1 mM DTT[9]
-
Substrates: Ammonium chloride (NH₄Cl), Sodium bicarbonate (NaHCO₃), ATP
-
Allosteric Activator: N-acetyl-L-glutamate (NAG)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of recombinant CPS1 in Assay Buffer. The final concentration will need to be optimized.
-
Prepare stock solutions of NH₄Cl, NaHCO₃, ATP, and NAG in nuclease-free water.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 384-well plate, add the following components in this order:
-
5 µL of Assay Buffer
-
2.5 µL of a mixture containing NH₄Cl, NaHCO₃, and NAG at 4x the final desired concentration.
-
2.5 µL of recombinant CPS1 protein diluted in Assay Buffer.
-
-
Initiate the reaction by adding 2.5 µL of ATP solution at 4x the final desired concentration.
-
-
Enzymatic Reaction:
-
Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the enzyme's specific activity.
-
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the CPS1 activity.
-
In Vitro CPS1 Inhibitor Screening Assay
This protocol is adapted from the enzyme activity assay to screen for potential inhibitors of CPS1.
Materials:
-
All materials listed for the CPS1 Enzyme Activity Assay.
-
A library of small molecule compounds to be screened, typically dissolved in DMSO.
Procedure:
-
Prepare Reagents: As described in the enzyme activity assay protocol.
-
Assay Setup:
-
In a 384-well plate, add the following:
-
0.5 µL of test compound dissolved in DMSO (or DMSO alone for control wells).
-
5 µL of Assay Buffer.
-
2.5 µL of a mixture of NH₄Cl, NaHCO₃, and NAG.
-
2.5 µL of recombinant CPS1 protein.
-
-
Pre-incubate the plate for 20 minutes at room temperature to allow the compounds to bind to the enzyme.[6]
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
-
Enzymatic Reaction, Termination, and Detection: Follow steps 3, 4, and 5 from the CPS1 Enzyme Activity Assay protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound compared to the DMSO control.
-
For hit compounds, perform dose-response experiments to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
In Vitro Protein-Protein Interaction Assay (Pull-Down)
This protocol describes a general pull-down assay to identify or confirm interactions between CPS1 and other proteins. This method utilizes a tagged "bait" protein (e.g., His-tagged CPS1) to capture its interacting "prey" protein from a cell lysate.[10]
Materials:
-
His-tagged recombinant human CPS1 protein (bait).
-
Cell lysate containing the potential interacting protein (prey).
-
Ni-NTA (Nickel-Nitriloacetic Acid) agarose beads or magnetic beads.
-
Binding/Wash Buffer: 25 mM HEPES (pH 7.25), 100 mM NaCl, 0.01% Triton X-100, 5% Glycerol, 1 mM DTT.[10]
-
Elution Buffer: Binding/Wash Buffer containing 250-500 mM imidazole.
-
SDS-PAGE gels and Western blotting reagents.
-
Antibody specific to the prey protein.
Procedure:
-
Bead Preparation:
-
Resuspend the Ni-NTA beads in Binding/Wash Buffer.
-
Wash the beads several times with the buffer to remove any storage solution.
-
-
Bait Protein Immobilization:
-
Incubate the washed Ni-NTA beads with the His-tagged CPS1 protein for 1-2 hours at 4°C with gentle rotation to allow the tagged protein to bind to the beads.
-
Wash the beads with Binding/Wash Buffer to remove any unbound CPS1.
-
-
Protein Interaction:
-
Add the cell lysate containing the prey protein to the beads with the immobilized CPS1.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
-
As a negative control, incubate the cell lysate with beads that do not have the CPS1 protein immobilized.
-
-
Washing:
-
Wash the beads several times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the CPS1 and any interacting proteins from the beads by adding Elution Buffer.
-
Collect the eluate.
-
-
Analysis:
-
Analyze the eluate using SDS-PAGE followed by Western blotting with an antibody specific to the prey protein to confirm its presence. The presence of the prey protein in the eluate from the CPS1-bound beads, but not in the negative control, indicates an interaction.
-
References
- 1. news-medical.net [news-medical.net]
- 2. davuniversity.org [davuniversity.org]
- 3. Development of an in vitro screening assay for PIP5K1α lipid kinase and identification of potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular characterization of carbamoyl-phosphate synthetase (CPS1) deficiency using human recombinant CPS1 as a key tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Carbamoyl Phosphate Synthetase 1 (CPS1) Function Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamoyl Phosphate Synthetase 1 (CPS1) is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle.[1][2][3][4] This cycle is essential for detoxifying ammonia, a byproduct of amino acid metabolism, into urea for excretion.[5][6] Dysregulation of CPS1 function is associated with severe metabolic disorders, such as hyperammonemia, and has been implicated in the pathobiology of certain cancers.[1][7][8][9] This document provides detailed application notes and protocols for utilizing various cell culture models to investigate the function, regulation, and therapeutic targeting of CPS1.
Cell Culture Models for CPS1 Functional Analysis
A variety of cell culture models are available for studying CPS1, ranging from immortalized cell lines to more physiologically relevant 3D organoids. The choice of model depends on the specific research question.
2D Cell Culture Models:
Traditional 2D cell culture offers a cost-effective and straightforward system for initial investigations into CPS1 biology. However, these models may lack the physiological relevance of more complex systems.[10][11]
-
Hepatoma Cell Lines (HepG2, Huh7): These are widely used human liver cancer cell lines.[3][11] They endogenously express CPS1, although at varying levels, making them suitable for studying CPS1 regulation and for genetic manipulation experiments like knockdown or overexpression.[1][3]
-
Immortalized Liver Cell Lines (LO2): These fetal liver-derived cell lines provide a non-cancerous model to study CPS1 function in a more "normal" hepatic context.[1]
-
Human Embryonic Kidney Cells (HEK293T): While not of hepatic origin, these cells are easily transfected and can be used for heterologous expression of CPS1 to study enzyme kinetics and the effects of mutations.[12]
-
Lung Adenocarcinoma (LADC) Cell Lines: Specific LADC cell lines with LKB1 inactivation show increased CPS1 expression and are valuable for studying the role of CPS1 in cancer metabolism.[13][14]
Advanced Cell Culture Models:
To better mimic the in vivo environment, researchers are increasingly turning to 3D cell culture and primary cells.[15][16]
-
Primary Human Hepatocytes (PHH): Considered the gold standard for in vitro liver studies, PHH most accurately reflect in vivo hepatocyte function, including high levels of CPS1 activity.[11] However, their availability is limited, and they are challenging to maintain in culture.
-
3D Spheroids and Organoids: These models, generated from primary hepatocytes or pluripotent stem cells, self-assemble into three-dimensional structures that recapitulate many aspects of the native liver architecture and function.[15][17] Liver organoids are particularly promising for modeling CPS1 deficiency and for drug screening applications.[17]
-
3D Co-culture Models: Combining hepatocytes with other liver cell types like stellate cells and endothelial cells in a 3D format can provide a more comprehensive model of the liver microenvironment for studying complex cell-cell interactions that may regulate CPS1 function.[10]
Data Presentation: Comparison of Cell Models
| Cell Model | Type | Key Advantages | Key Disadvantages | Typical Applications for CPS1 Studies |
| HepG2, Huh7 | Human Hepatoma | Easy to culture, readily available, transfectable | Cancer cell line, may have altered metabolism | Gene regulation studies, knockdown/overexpression, initial drug screening |
| LO2 | Immortalized Human Fetal Liver | Non-cancerous origin | Lower CPS1 expression than primary cells | Basic CPS1 function and regulation |
| HEK293T | Human Embryonic Kidney | High transfection efficiency | No endogenous hepatic function | Heterologous expression of CPS1 variants, enzyme kinetics |
| LADC cell lines | Human Lung Adenocarcinoma | Model for CPS1's role in cancer | Not of hepatic origin | Investigating CPS1 in cancer metabolism and as a therapeutic target |
| Primary Human Hepatocytes (PHH) | Primary Human Liver Cells | High physiological relevance, gold standard for liver function | Limited availability, difficult to maintain, donor variability | Validation of findings from cell lines, toxicology studies |
| 3D Spheroids/Organoids | 3D Culture | More physiologically relevant than 2D, suitable for long-term culture | More complex and expensive to establish and maintain | Disease modeling (e.g., CPS1 deficiency), drug efficacy and toxicity testing |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of CPS1 in Huh7 Cells
This protocol describes the transient knockdown of CPS1 expression using small interfering RNA (siRNA) in the Huh7 human hepatoma cell line.
Materials:
-
Huh7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
CPS1-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM Reduced Serum Medium
-
6-well tissue culture plates
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein lysis and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed Huh7 cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 50 nM of siRNA (CPS1-specific or control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis of Knockdown Efficiency:
-
qRT-PCR: Harvest RNA from the cells to quantify the reduction in CPS1 mRNA levels.
-
Western Blot: Lyse the cells to extract protein and perform Western blotting to confirm the reduction in CPS1 protein expression.
-
Protocol 2: CRISPR/Cas9-Mediated Knockout of CPS1 in HEK293T Cells
This protocol outlines the generation of a stable CPS1 knockout cell line using the CRISPR/Cas9 system.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
CRISPR/Cas9 plasmid targeting CPS1 (containing Cas9 nuclease and a specific guide RNA)
-
Lipofectamine 3000 Transfection Reagent
-
Puromycin (or other selection antibiotic corresponding to the plasmid)
-
96-well plates for single-cell cloning
-
Reagents for genomic DNA extraction and PCR
-
Sanger sequencing services
Procedure:
-
Transfection: Transfect HEK293T cells with the CPS1-targeting CRISPR/Cas9 plasmid using Lipofectamine 3000 according to the manufacturer's instructions.
-
Selection: 48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Single-Cell Cloning: After 7-10 days of selection, dilute the surviving cells to a concentration of approximately 1 cell/100 µL and plate 100 µL per well in a 96-well plate.
-
Colony Expansion: Monitor the plates for the growth of single colonies. Once colonies are visible, expand them into larger culture vessels.
-
Genotype Verification:
-
Extract genomic DNA from the expanded clones.
-
PCR amplify the genomic region targeted by the gRNA.
-
Perform Sanger sequencing of the PCR products to identify clones with frameshift-inducing insertions or deletions (indels) that result in a knockout of the CPS1 gene.[12]
-
-
Phenotypic Validation: Confirm the absence of CPS1 protein in knockout clones by Western blot.
Protocol 3: CPS1 Enzyme Activity Assay
This colorimetric assay measures the amount of carbamoyl phosphate produced by CPS1.
Materials:
-
Cell lysate containing CPS1
-
Reaction Buffer: 50 mM Triethanolamine, 10 mM Mg(C₂O₂H₃)₂, 50 mM NH₄HCO₃, 1 mM Dithiothreitol
-
5 mM ATP
-
5 mM N-acetyl-L-glutamate (NAG)
-
100 mM Hydroxylamine
-
Chromogenic Reagent
-
Microplate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, and NAG. Add the cell lysate containing CPS1 to initiate the reaction. The final volume should be 20 µL.[18]
-
Incubation: Incubate the reaction mixture for 10 minutes at 37°C.[18]
-
Conversion to Hydroxyurea: Add 100 mM hydroxylamine and incubate for 10 minutes at 95°C to convert the carbamoyl phosphate to hydroxyurea.[18]
-
Color Development: Add 80 µL of the chromogenic reagent and heat for 15 minutes at 95°C.[18]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the concentration of hydroxyurea, and thus carbamoyl phosphate, by comparing the absorbance to a standard curve.
Visualization of Pathways and Workflows
CPS1 in the Urea Cycle and Pyrimidine Synthesis
Caption: The role of CPS1 in the urea cycle and its link to pyrimidine synthesis.
Experimental Workflow: Investigating CPS1 Function
Caption: A generalized workflow for studying CPS1 function in cell culture.
Signaling Pathway: Regulation of CPS1 in Cancer
Caption: LKB1/AMPK signaling pathway regulating CPS1 in KRAS/LKB1-mutant lung cancer.[19]
Conclusion
The study of CPS1 in various cell culture models is crucial for understanding its role in both normal physiology and disease. The selection of an appropriate cell model, combined with robust experimental protocols for genetic manipulation and functional analysis, will enable researchers to dissect the complexities of CPS1 function and regulation. The advanced methodologies outlined here provide a framework for discovering novel therapeutic strategies targeting CPS1 in metabolic disorders and cancer.
References
- 1. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of carbamoyl phosphate synthetase 1 reporter cell lines for the assessment of ammonia metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The activity of the carbamoyl phosphate synthase 1 promoter in human liver‐derived cells is dependent on hepatocyte nuclear factor 3‐beta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 5. Urea Cycle Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Ammonia-lowering activities and carbamoyl phosphate synthetase 1 (Cps1) induction mechanism of a natural flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress on the relationship between CPS1 gene and tumor [xinyixue.cn]
- 8. What are CPS1 activators and how do they work? [synapse.patsnap.com]
- 9. Carbamyl Phosphate Synthetase I Deficiency (CPS I Deficiency) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 10. Three-Dimensional Cell Co-Culture Liver Models and Their Applications in Pharmaceutical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three-dimensional (3D) liver cell models - a tool for bridging the gap between animal studies and clinical trials when screening liver accumulation and toxicity of nanobiomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CPS1 Knockout cell line (293T) | Ubigene [ubigene.us]
- 13. Role of CPS1 in Cell Growth, Metabolism, and Prognosis in LKB1-Inactivated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of CPS1 in Cell Growth, Metabolism and Prognosis in LKB1-Inactivated Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. celvivo.com [celvivo.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Using Liver Organoids as Models to Study the Pathobiology of Rare Liver Diseases [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. aacrjournals.org [aacrjournals.org]
Application of Mass Spectrometry to Analyze Post-Translational Modifications of Carbamoyl Phosphate Synthetase 1 (CPS1)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Carbamoyl Phosphate Synthetase 1 (CPS1) is a crucial mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle.[1][2] This cycle is essential for the detoxification of ammonia in the liver. The activity of CPS1 is intricately regulated by post-translational modifications (PTMs), which modulate its enzymatic function in response to metabolic cues such as fasting or changes in diet.[3][4] Understanding the landscape of CPS1 PTMs is therefore critical for elucidating its role in metabolic diseases and for the development of novel therapeutic strategies.
Mass spectrometry has emerged as a powerful and indispensable tool for the identification and quantification of PTMs on CPS1.[5] Its high sensitivity, accuracy, and throughput allow for the precise mapping of modification sites and the quantification of changes in their abundance under different physiological conditions. This document provides detailed protocols for the analysis of key CPS1 PTMs, including acetylation, succinylation, and phosphorylation, using mass spectrometry-based approaches.
Several key PTMs of CPS1 have been identified, with acetylation and succinylation being particularly well-characterized. The mitochondrial sirtuin, SIRT5, plays a pivotal role in regulating CPS1 activity by removing these acyl modifications.[1][2][3][4] Specifically, SIRT5 has been shown to deacetylate and desuccinylate CPS1, leading to an increase in its enzymatic activity.[3][6] This regulatory mechanism is crucial during periods of fasting, where increased levels of NAD+ activate SIRT5, which in turn activates CPS1 to handle the increased nitrogen load from amino acid catabolism.[3][4]
The analysis of these PTMs by mass spectrometry typically involves the isolation of mitochondria, enrichment of CPS1, enzymatic digestion of the protein into peptides, enrichment of modified peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] Quantitative approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification, can be employed to determine the stoichiometry and dynamic changes of these modifications.[9][10]
The following sections provide detailed experimental protocols, data presentation tables, and visual diagrams of the experimental workflow and the key signaling pathway regulating CPS1 activity.
Quantitative Data Summary
Table 1: Quantification of SIRT5-mediated Deacetylation of CPS1
| Condition | Relative Acetylation Level of CPS1 | Fold Change (KO/WT) | Reference |
| Wild-Type (WT) Mice - Fed | 1.0 | - | [3] |
| SIRT5 Knockout (KO) Mice - Fed | ~1.5 | 1.5 | [3] |
| Wild-Type (WT) Mice - Fasted | ~0.6 | - | [3] |
| SIRT5 Knockout (KO) Mice - Fasted | ~1.5 | 2.5 | [3] |
Table 2: Kinetic Parameters of SIRT5 Deacylase Activity on a CPS1-derived Peptide
| Acyl Modification | kcat/KM (M⁻¹s⁻¹) | Reference |
| Acetylation | 16 | [1] |
| Succinylation | 13995 | [1] |
| Glutarylation | 18699 | [1] |
Experimental Protocols
Protocol 1: Immunoaffinity Enrichment of Acetylated Peptides from CPS1 for Mass Spectrometry Analysis
This protocol details the steps for enriching acetylated peptides from CPS1 for subsequent identification and quantification by LC-MS/MS.
Materials:
-
Isolated liver mitochondria
-
Lysis Buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM DTT, protease and phosphatase inhibitors)
-
Trypsin (mass spectrometry grade)
-
Anti-acetyllysine antibody-conjugated beads
-
Wash Buffer (e.g., NET buffer)
-
Elution Buffer (e.g., 0.1% TFA)
-
C18 StageTips for desalting
Procedure:
-
Mitochondrial Lysis: Resuspend isolated mitochondria in Lysis Buffer and sonicate briefly to ensure complete lysis.
-
Protein Reduction and Alkylation: Reduce disulfide bonds by incubating with DTT (e.g., 5 mM) for 1 hour at 37°C. Alkylate cysteines by adding iodoacetamide (e.g., 15 mM) and incubating for 30 minutes in the dark at room temperature.[5]
-
Protein Precipitation and Digestion: Precipitate proteins using a suitable method (e.g., acetone precipitation) to remove urea. Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and digest with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.[5]
-
Peptide Desalting: Desalt the resulting peptide mixture using C18 StageTips.
-
Immunoaffinity Enrichment: Incubate the desalted peptides with anti-acetyllysine antibody-conjugated beads for 2-4 hours at 4°C with gentle rotation to capture acetylated peptides.[5]
-
Washing: Wash the beads extensively with Wash Buffer to remove non-specifically bound peptides.[5]
-
Elution: Elute the enriched acetylated peptides from the beads using an appropriate Elution Buffer.
-
Sample Preparation for LC-MS/MS: Desalt the eluted peptides using C18 StageTips, dry them in a vacuum centrifuge, and reconstitute in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).[11]
Protocol 2: Analysis of Phosphopeptides from CPS1 by LC-MS/MS
This protocol outlines a general workflow for the enrichment and analysis of phosphopeptides derived from CPS1.
Materials:
-
CPS1 protein sample (immunoprecipitated or purified)
-
Digestion Buffer (50 mM Ammonium Bicarbonate, pH 8.0)
-
Trypsin (mass spectrometry grade)
-
Phosphopeptide Enrichment Kit (e.g., TiO2 or IMAC-based)
-
Wash and Elution Buffers for enrichment
-
LC-MS/MS system
Procedure:
-
In-solution or In-gel Digestion: Digest the CPS1 protein sample with trypsin overnight at 37°C.
-
Phosphopeptide Enrichment: Enrich the resulting peptide mixture for phosphopeptides using either Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads according to the manufacturer's instructions.[12][13][14]
-
Washing and Elution: Thoroughly wash the enrichment beads to remove non-phosphorylated peptides. Elute the bound phosphopeptides using the appropriate elution buffer (e.g., a high pH buffer for TiO2).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.[11][15]
-
Use a high-resolution mass spectrometer for accurate mass measurements.
-
Employ data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods.[16]
-
Utilize fragmentation methods such as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) to generate fragment ion spectra for peptide sequencing and phosphorylation site localization.
-
-
Data Analysis: Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database to identify the phosphopeptides and localize the phosphorylation sites.[17]
Mandatory Visualizations
Caption: Experimental workflow for CPS1 PTM analysis.
Caption: SIRT5-mediated regulation of CPS1 activity.
References
- 1. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]
- 3. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle [dspace.mit.edu]
- 5. Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Accurate Quantification of Site-specific Acetylation Stoichiometry Reveals the Impact of Sirtuin Deacetylase CobB on the E. coli Acetylome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Optimization of Automated Phosphopeptide Enrichment for High-Sensitivity Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphopeptide Enrichment and LC-MS/MS Analysis to Study the Phosphoproteome of Recombinant Chinese Hamster Ovary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effective enrichment and mass spectrometry analysis of phosphopeptides using mesoporous metal oxide nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Acetylomics Reveals Dynamics of Protein Lysine Acetylation in Mouse Livers During Aging and Upon the Treatment of Nicotinamide Mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Carbamoyl Phosphate Synthetase 1 (CPS1) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbamoyl Phosphate Synthetase 1 (CPS1) enzyme activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the function of CPS1 and why is its activity measured?
A1: Carbamoyl Phosphate Synthetase 1 (CPS1) is a crucial mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle.[1] This cycle is primarily active in the liver and small intestine and is responsible for detoxifying ammonia, a toxic byproduct of amino acid metabolism, by converting it into urea for excretion.[1][2] Measuring CPS1 activity is essential for studying metabolic diseases, particularly urea cycle disorders, and for developing therapeutic drugs that modulate its function.
Q2: What are the key components of a typical CPS1 activity assay?
A2: A standard CPS1 activity assay mixture contains the enzyme source (e.g., liver mitochondrial extract or purified enzyme), substrates (ammonia and bicarbonate), ATP as an energy source, and the essential allosteric activator, N-acetyl-L-glutamate (NAG).[3][4] The reaction is typically carried out in a buffered solution at a specific pH and temperature.
Q3: My CPS1 activity is lower than expected. What are the common initial troubleshooting steps?
A3: When encountering low CPS1 activity, begin by systematically checking the basics. First, verify the integrity and concentration of your enzyme preparation, as improper storage, such as repeated freeze-thaw cycles, can lead to degradation and loss of activity.[5] Next, confirm that all assay components, including substrates, cofactors, and buffers, are correctly prepared and at their optimal concentrations. It is also crucial to ensure that the assay is performed under the recommended pH and temperature conditions.[5]
Q4: Can the choice of buffer impact my CPS1 assay results?
A4: Yes, the buffer system is critical. The pH of the buffer can significantly affect enzyme activity, and it's important to use a buffer that maintains a stable pH at the assay temperature.[6] Tris-based buffers, for example, are known to have a pH that is sensitive to temperature changes. Always check and adjust the pH of your buffer at the intended reaction temperature.
Q5: Are there any known inhibitors of CPS1 that could be present in my sample?
A5: Yes, several compounds can inhibit CPS1 activity. These can be direct inhibitors, such as the glutamine analog 6-Diazo-5-oxo-L-norleucine (DON), or indirect inhibitors that may interfere with mitochondrial function.[7] Additionally, certain substances like sodium azide, which is sometimes used as a preservative, can inhibit enzyme reactions.[8] If your sample contains potential inhibitors, consider purification steps to remove them.
Troubleshooting Guide for Low CPS1 Activity
This guide addresses specific issues that can lead to lower-than-expected CPS1 enzyme activity in your assays.
| Problem | Potential Cause | Recommended Solution |
| No or Very Low Signal | Inactive Enzyme | - Confirm the expiration date of the enzyme preparation.- Ensure proper storage conditions (-80°C for long-term).- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]- Test enzyme activity with a positive control if available. |
| Omission of a Key Reagent | - Double-check that all necessary components (substrates, ATP, NAG, Mg2+) were added to the reaction mixture.[8] | |
| Incorrect Assay Buffer | - Verify the buffer composition and pH. Ensure the pH was adjusted at the assay temperature.[6] | |
| Suboptimal Temperature | - Ensure the assay is incubated at the optimal temperature (typically 37°C).[3] Use a calibrated incubator or water bath. | |
| Signal is Lower than Expected | Suboptimal Substrate/Cofactor Concentration | - Titrate the concentrations of ATP, ammonia, bicarbonate, and NAG to determine the optimal levels for your specific assay conditions. |
| Presence of Inhibitors in the Sample | - If using tissue homogenates, consider potential endogenous inhibitors. Sample purification or dilution may be necessary.[5] | |
| Improper Sample Preparation | - For tissue samples, ensure efficient homogenization to release the mitochondrial enzyme.[9] Keep samples on ice throughout preparation. | |
| Incorrect Instrument Settings | - For colorimetric assays, verify that the spectrophotometer is set to the correct wavelength for detecting the product.[6] | |
| Inconsistent Results Between Replicates | Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to minimize variability between wells. |
| Plate Edge Effects | - If using a microplate, be aware of potential evaporation at the edges. Consider not using the outer wells or filling them with buffer.[6] | |
| Incomplete Mixing | - Ensure all components are thoroughly mixed before starting the reaction and before reading the results. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for CPS1. Note that optimal conditions and kinetic values can vary depending on the enzyme source (species, recombinant vs. native) and specific assay conditions.
Table 1: Optimal Reaction Conditions for CPS1 Activity
| Parameter | Optimal Range/Value | Notes |
| Temperature | 37°C | Human recombinant CPS1 assay is typically performed at this temperature.[10] |
| pH | ~7.4 - 7.7 | The optimal pH can vary slightly depending on the buffer system used.[10] |
Table 2: Kinetic Parameters of Human CPS1
| Substrate/Activator | Km/K_activation (mM) | Notes |
| ATP | 0.5 - 2.0 | The affinity for ATP can be influenced by the presence of other substrates. |
| Bicarbonate (HCO3-) | 1.0 - 5.0 | |
| Ammonia (NH4+) | 0.1 - 1.0 | |
| N-acetyl-L-glutamate (NAG) | 0.1 - 0.5 | This is the K_activation for the essential allosteric activator. |
Note: The kinetic parameters are approximate values and can vary based on experimental conditions.
Table 3: Relative CPS1 Expression and Activity in Different Tissues
| Tissue | Relative Expression/Activity Level | Notes |
| Liver | Very High | The primary site of the urea cycle.[2] |
| Small Intestine | High | Also plays a significant role in the urea cycle. |
| Kidney | Low | [11] |
| Fibroblasts | Low | [11] |
Experimental Protocols
Detailed Methodology for a Colorimetric CPS1 Activity Assay
This protocol is adapted for measuring CPS1 activity in tissue homogenates (e.g., liver) or purified enzyme preparations. The assay is based on the quantification of carbamoyl phosphate produced.
Materials:
-
CPS1 Enzyme Source: Liver mitochondrial preparation or purified CPS1.
-
Assay Buffer: 50 mM Triethanolamine buffer, pH 7.6.
-
Substrates: 50 mM Ammonium Bicarbonate (NH₄HCO₃), 5 mM ATP, 10 mM Magnesium Acetate (Mg(C₂H₃O₂)₂).
-
Activator: 5 mM N-acetyl-L-glutamate (NAG).
-
Reducing Agent: 1 mM Dithiothreitol (DTT).
-
Stopping Reagent: 100 mM Hydroxylamine (NH₂OH).
-
Chromogenic Reagent: A mixture of sulfuric acid, phosphoric acid, and α-isonitrosopropiophenone.
-
Microplate or reaction tubes.
-
Incubator and Spectrophotometer.
Procedure:
-
Sample Preparation:
-
For tissue samples, homogenize the tissue in an appropriate ice-cold buffer (e.g., PBS with protease inhibitors).[9]
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the mitochondrial fraction.
-
Determine the protein concentration of the sample.
-
-
Reaction Setup:
-
Prepare a master mix containing the assay buffer, substrates, activator, and reducing agent.
-
In a microplate well or reaction tube, add a specific amount of your enzyme sample.
-
Initiate the reaction by adding the master mix to the enzyme sample to a final volume of 20 µL.[3]
-
-
Incubation:
-
Incubate the reaction mixture for 10 minutes at 37°C.[3]
-
-
Product Conversion and Detection:
-
Measurement:
-
Cool the samples to room temperature.
-
Measure the absorbance at the appropriate wavelength (e.g., 458 nm) using a spectrophotometer.[3]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of carbamoyl phosphate or hydroxyurea.
-
Calculate the CPS1 activity in your samples based on the standard curve, expressed as units of activity per milligram of protein.
-
Visualizations
Logical Workflow for Troubleshooting Low CPS1 Activity
Caption: A step-by-step workflow for diagnosing low CPS1 enzyme activity.
Signaling Pathway Regulating CPS1 Activity
Caption: Key signaling pathways that regulate CPS1 gene expression and enzyme activity.
References
- 1. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The activity of the carbamoyl phosphate synthase 1 promoter in human liver‐derived cells is dependent on hepatocyte nuclear factor 3‐beta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scbt.com [scbt.com]
- 8. Understanding carbamoyl-phosphate synthetase I (CPS1) deficiency by using expression studies and structure-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
optimizing CPS1 western blot protocol for clear results
Welcome to the technical support center for optimizing your Carbamoyl Phosphate Synthetase 1 (CPS1) Western blot protocol. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and a comprehensive experimental protocol to help you achieve clear and reliable results in your research.
Troubleshooting Guide
This guide addresses common issues encountered during CPS1 Western blotting, offering potential causes and solutions.
Diagram of Troubleshooting Logic
Caption: Troubleshooting workflow for common CPS1 Western blot issues.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Inefficient Protein Transfer: CPS1 is a large protein (~165 kDa) and may transfer poorly.[1][2] | Optimize transfer conditions. Consider a wet transfer overnight at a low voltage in a cold room or a longer semi-dry transfer time. Use a PVDF membrane, which generally has better protein retention.[3] Confirm transfer with Ponceau S staining.[4][5] |
| Low Antibody Concentration: The primary or secondary antibody dilution may be too high.[6][7] | Titrate the primary antibody to find the optimal concentration. Start with the manufacturer's recommended dilution and test a range around it.[8][9][10] Ensure the secondary antibody is appropriate for the primary and used at a proper dilution (e.g., 1:5,000 to 1:20,000).[11] | |
| Insufficient Protein Load: The amount of CPS1 in the lysate is below the detection limit.[4] | Increase the total protein loaded per lane. A typical starting point is 20-30 µg of lysate.[3][12] Use a positive control, such as mouse liver lysate, to confirm antibody activity.[8][10] | |
| Inactive Reagents: The ECL substrate may be old or expired. Sodium azide in buffers can inhibit HRP-conjugated secondary antibodies.[2][5] | Use fresh ECL substrate. Ensure buffers are free of sodium azide.[5] | |
| High Background | Insufficient Blocking: The membrane was not adequately blocked, leading to non-specific antibody binding.[2] | Increase blocking time to 1-2 hours at room temperature.[4] Test different blocking agents; 5% non-fat dry milk or 3-5% BSA in TBST are common.[11] For phospho-specific antibodies, BSA is generally preferred.[11][13] |
| Antibody Concentration Too High: Excess primary or secondary antibody can bind non-specifically.[2][6] | Reduce the concentration of the primary and/or secondary antibody.[7] | |
| Inadequate Washing: Insufficient washing allows unbound antibodies to remain on the membrane.[6] | Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each with TBST).[14] Ensure adequate wash buffer volume. | |
| Non-Specific Bands | Protein Degradation: CPS1 may be degraded during sample preparation, leading to smaller bands. | Always prepare lysates with fresh lysis buffer containing a protease inhibitor cocktail and keep samples on ice or at 4°C.[4][15] |
| Antibody Cross-Reactivity: The primary antibody may be binding to other proteins.[6] | Check the antibody datasheet for specificity and validated applications. Run appropriate controls, such as lysates from knockout/knockdown cells if available.[8] Diluting the primary antibody further may help reduce non-specific binding. | |
| Too Much Protein Loaded: Overloading the gel can lead to streaking and non-specific bands.[6] | Reduce the amount of protein loaded per lane.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of CPS1? A1: The expected molecular weight of human CPS1 is approximately 165 kDa.[1] Due to its large size, specific considerations for gel electrophoresis and protein transfer are necessary.
Q2: Which type of gel is best for resolving a large protein like CPS1? A2: For a large protein like CPS1 (~165 kDa), it is best to use a low-percentage polyacrylamide gel, such as a 4-8% or a 4-12% gradient gel, to achieve good resolution.[12][16]
Q3: What are the recommended antibody dilutions for CPS1? A3: Antibody dilutions should always be optimized for your specific experimental conditions. However, here are some starting recommendations from suppliers:
| Supplier | Catalog Number | Recommended WB Dilution |
|---|---|---|
| Proteintech | 18703-1-AP | 1:2000 - 1:14000[8] |
| Cell Signaling Technology | #84510 | 1:1000[9] |
| Proteintech | 24513-1-AP | 1:500 - 1:2000[10] |
| Novus Biologicals | H00001373-M01 | 1:500 |
Q4: How can I confirm that my protein transfer was successful? A4: You can visualize the proteins on the membrane after transfer by staining with Ponceau S.[4][5] This reversible stain will show the protein bands, allowing you to assess transfer efficiency and uniformity across the gel before proceeding with blocking and antibody incubation.
Q5: Should I use a PVDF or nitrocellulose membrane for CPS1? A5: For large proteins like CPS1, a PVDF membrane is often recommended due to its higher binding capacity and mechanical strength, which is beneficial for potentially longer transfer times or if you plan to strip and re-probe the blot.[3]
Detailed Experimental Protocol
This protocol provides a comprehensive methodology for performing a CPS1 Western blot.
Diagram of Experimental Workflow
Caption: Step-by-step workflow for CPS1 Western blotting.
1. Sample Preparation and Lysis a. For cultured cells, wash cells with ice-cold PBS, then add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail.[16] b. Scrape adherent cells and transfer the lysate to a microcentrifuge tube. For tissues, homogenize the sample in lysis buffer on ice. c. Agitate the lysate for 30 minutes at 4°C. d. Centrifuge at 12,000-16,000 x g for 20 minutes at 4°C to pellet cell debris.[16] e. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.[16]
2. SDS-PAGE a. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes.[3][16] b. Load samples into the wells of a low-percentage (e.g., 4-12%) Tris-glycine polyacrylamide gel.[16] c. Run the gel at 100-120 V until the dye front reaches the bottom.
3. Protein Transfer a. Equilibrate the gel, PVDF membrane, and filter paper in transfer buffer. b. Assemble the transfer stack, ensuring no air bubbles are between the gel and the membrane. c. Perform a wet transfer at 100 V for 90-120 minutes or overnight at 20-30 V in a cold room (4°C). d. After transfer, you can briefly stain the membrane with Ponceau S to check transfer efficiency. Destain with TBST.
4. Immunodetection a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1-2 hours at room temperature.[4] b. Incubate the membrane with the primary anti-CPS1 antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.[4][12] c. Wash the membrane three times for 5-10 minutes each with TBST.[14] d. Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[12] e. Wash the membrane again three times for 5-10 minutes each with TBST.[12]
5. Detection a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to obtain a strong signal without excessive background.[3][11]
References
- 1. Anti-CPS1 antibody (GTX64501) | GeneTex [genetex.com]
- 2. wildtypeone.substack.com [wildtypeone.substack.com]
- 3. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. CPS1 antibody (18703-1-AP) | Proteintech [ptglab.com]
- 9. CPS1/Hep Par-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. CPS1 antibody (24513-1-AP) | Proteintech [ptglab.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western blot optimization | Abcam [abcam.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. origene.com [origene.com]
Technical Support Center: Gene Therapy for CPS1 Deficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on gene therapy for Carbamoyl Phosphate Synthetase I (CPS1) deficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing a conventional AAV-based gene replacement therapy for CPS1 deficiency?
A1: A significant hurdle for developing a conventional adeno-associated virus (AAV)-based gene therapy for CPS1 deficiency is the large size of the CPS1 complementary DNA (cDNA), which is approximately 4.5 kilobases (kb).[1] This size is near the packaging capacity of AAV vectors, making it difficult to efficiently package the full-length gene into a single vector.[1] This can lead to issues with vector genome integrity and reduced therapeutic efficacy.
Q2: What are the main immunological challenges encountered when using AAV vectors for CPS1 gene therapy?
A2: The primary immunological challenges include:
-
Pre-existing neutralizing antibodies (NAbs): A significant portion of the human population has pre-existing antibodies against various AAV serotypes due to natural infection. These NAbs can neutralize the AAV vector upon administration, preventing it from reaching the target liver cells and delivering the therapeutic gene.[2]
-
Immune response to the AAV capsid: The AAV capsid proteins can be recognized by the host immune system, leading to both innate and adaptive immune responses. This can result in inflammation and clearance of the vector, limiting the duration of transgene expression.[2][3]
-
Immune response to the transgene product: If the patient has a complete loss-of-function mutation in the CPS1 gene, their immune system may recognize the newly expressed CPS1 protein as foreign, leading to an immune response that eliminates the transduced cells.
Q3: What is a promising alternative to conventional AAV gene replacement for CPS1 deficiency?
A3: A promising alternative is the use of gene editing technologies, such as CRISPR-based systems, to directly correct the disease-causing mutation in the patient's own CPS1 gene.[4][5] A recent groundbreaking study successfully used a personalized adenine base editor delivered via lipid nanoparticles (LNPs) to treat an infant with CPS1 deficiency.[4][5][6][7] This approach avoids the challenges associated with large transgene delivery and has the potential for a permanent correction.
Q4: Why were lipid nanoparticles (LNPs) used for delivery in the recent personalized CPS1 gene editing therapy instead of AAV vectors?
A4: Lipid nanoparticles were used for several reasons:
-
Packaging capacity: LNPs can accommodate larger cargo, including the mRNA encoding the base editor and the guide RNA, without the size limitations of AAV vectors.
-
Reduced immunogenicity: LNPs are generally less immunogenic than viral vectors, reducing the risk of a strong immune response against the delivery vehicle itself.[8]
-
Repeat dosing: Unlike AAV vectors, which can typically only be administered once due to the development of neutralizing antibodies, LNP-based therapies can potentially be re-dosed if necessary.[8]
Troubleshooting Guides
AAV-Based Approaches
| Problem | Potential Cause | Troubleshooting Steps |
| Low AAV vector titer during production | Suboptimal plasmid quality or ratio; Inefficient transfection of producer cells; Issues with cell culture conditions. | Ensure high-purity plasmids are used. Optimize the ratio of pAAV-CPS1, pRep/Cap, and pHelper plasmids. Use a reliable transfection reagent and optimize the protocol for your specific cell line (e.g., HEK293T). Ensure optimal cell density and health at the time of transfection. |
| High percentage of empty AAV capsids | Inefficient packaging of the viral genome. | Optimize plasmid ratios and transfection conditions. Consider using a purification method that effectively separates full from empty capsids, such as density gradient ultracentrifugation or ion-exchange chromatography.[9] |
| Low transduction efficiency in vivo | Pre-existing neutralizing antibodies in the animal model; Low vector dose; Inappropriate AAV serotype for liver targeting. | Screen animals for pre-existing NAbs before vector administration. Increase the vector dose if safety allows. Use a liver-tropic AAV serotype such as AAV8 or AAV9 for systemic delivery.[10] |
| Loss of CPS1 expression over time | Immune response against the AAV capsid or the CPS1 transgene. | Consider using immunosuppressive drugs to dampen the immune response.[2] Employ liver-specific promoters to restrict CPS1 expression to hepatocytes and potentially reduce systemic immune activation. |
CRISPR/LNP-Based Approaches
| Problem | Potential Cause | Troubleshooting Steps |
| Low editing efficiency in vitro | Suboptimal guide RNA (gRNA) design; Inefficient delivery of the base editor and gRNA into cells. | Design and screen multiple gRNAs for the target site. Optimize the LNP formulation and delivery protocol to ensure efficient cellular uptake and endosomal escape. |
| Off-target editing | The gRNA has homology to other sites in the genome. | Use bioinformatic tools to predict potential off-target sites and design gRNAs with high specificity. Perform unbiased genome-wide off-target analysis (e.g., GUIDE-seq, CIRCLE-seq) to identify any off-target editing.[11] |
| Inefficient in vivo delivery to the liver | Poor LNP formulation or stability. | Optimize the lipid composition of the LNPs for liver targeting. Ensure proper particle size and charge for efficient biodistribution. |
| In vivo toxicity | Immune response to the LNP or the CRISPR components; Off-target editing in essential genes. | Assess the immunogenicity of the LNP formulation in preclinical models. Perform thorough off-target analysis to minimize the risk of unintended genetic modifications. |
Experimental Protocols
Split AAV Vector Production for Large Transgenes (e.g., CPS1)
This protocol is adapted from methodologies for delivering large genes that exceed the packaging capacity of a single AAV vector.[1]
Principle: The large CPS1 transgene is split into two separate AAV vectors. Upon co-infection of a target cell, the two parts of the transgene are reconstituted to produce the full-length functional protein.
Methodology:
-
Vector Design:
-
Design two AAV vectors. The first vector (5' vector) contains the promoter, the 5' half of the CPS1 cDNA, and a splice donor (SD) site.
-
The second vector (3' vector) contains a splice acceptor (SA) site, the 3' half of the CPS1 cDNA, and a polyadenylation (pA) signal.
-
-
AAV Production:
-
Produce each AAV vector separately using standard triple-plasmid transfection of HEK293T cells.
-
For each vector, co-transfect the corresponding AAV plasmid, a Rep/Cap plasmid (e.g., for AAV8), and a helper plasmid.
-
-
Purification and Titer Determination:
-
Purify each AAV vector stock using methods such as iodixanol gradient ultracentrifugation.
-
Determine the genomic titer of each vector stock using quantitative PCR (qPCR).
-
-
In Vivo Administration:
-
Co-administer an equal ratio of the 5' and 3' AAV vectors to the animal model (e.g., via tail vein injection for systemic delivery to the liver).
-
Quantification of CPS1 Enzyme Activity in Liver Tissue
This protocol is based on radiochromatographic methods to measure CPS1 activity.[9]
Principle: The assay measures the conversion of radioactive ornithine to citrulline, a key step in the urea cycle initiated by CPS1.
Methodology:
-
Tissue Homogenization:
-
Homogenize frozen liver tissue in a suitable buffer.
-
-
Enzyme Reaction:
-
Incubate the tissue homogenate with a reaction mixture containing radioactive ornithine as a substrate.
-
-
Separation of Amino Acids:
-
Separate the citrulline formed in the reaction from the ornithine substrate using high-performance liquid chromatography (HPLC).
-
-
Quantification:
-
Quantify the radioactivity in the ornithine and citrulline fractions using a radioactivity flow monitor or a scintillation counter.
-
Calculate the CPS1 activity based on the amount of citrulline produced per unit of time and tissue weight.
-
Assessment of Off-Target Editing for CRISPR-Based Therapies
Principle: Unbiased, genome-wide methods are used to identify all sites in the genome where the CRISPR-based editor may have induced unintended modifications.
Methodology (GUIDE-seq):
-
Cell Culture and Transfection:
-
Co-transfect cells with the CRISPR base editor plasmid, the gRNA plasmid, and a double-stranded oligodeoxynucleotide (dsODN) tag.
-
-
Genomic DNA Extraction:
-
Harvest the cells and extract genomic DNA.
-
-
Library Preparation:
-
Fragment the genomic DNA and ligate sequencing adapters.
-
Perform two rounds of PCR to amplify the tagged sites.
-
-
Sequencing and Analysis:
-
Sequence the library using next-generation sequencing.
-
Analyze the sequencing data to identify the genomic locations of dsODN tag integration, which correspond to the sites of DNA cleavage by the CRISPR system.
-
Quantitative Data Summary
| Parameter | Pre-Treatment | Post-Treatment (Personalized Base Editing) | Reference |
| Blood Ammonia Levels | Elevated, with a median of 23 µmol/L | Stabilized at a median of 13 µmol/L | [7] |
| Dietary Protein Tolerance | Restricted | Increased tolerance | [6][7] |
| Nitrogen-Scavenger Medication | Required | Dose reduced by 50% | [7] |
| Clinical Stability | At risk of hyperammonemic crises, especially during illness | Maintained metabolic stability despite viral infections | [6][7] |
Visualizations
Caption: Generalized workflow for developing a gene therapy from preclinical research to clinical application.
Caption: The Urea Cycle and the metabolic block in CPS1 deficiency.
Caption: Mechanism of CRISPR base editing for CPS1 deficiency using LNP delivery.
References
- 1. researchportal.vub.be [researchportal.vub.be]
- 2. Frontiers | A versatile toolkit for overcoming AAV immunity [frontiersin.org]
- 3. A Simple, Two-Step, Small-Scale Purification of Recombinant Adeno-Associated Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune Responses and Immunosuppressive Strategies for Adeno-Associated Virus-Based Gene Therapy for Treatment of Central Nervous System Disorders: Current Knowledge and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched lipid architecture improves lipid-nanoparticle-based mRNA delivery to the liver via enhanced endosomal escape - American Chemical Society [acs.digitellinc.com]
- 6. mdpi.com [mdpi.com]
- 7. How Lipid Choices Alter mRNA Nanoparticle Delivery Results [eureka.patsnap.com]
- 8. youtube.com [youtube.com]
- 9. Carbamyl phosphate synthetase and ornithine transcarbamylase activities in enzyme-deficient human liver measured by radiochromatography and correlated with outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AAV-Mediated Liver-Directed Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
Technical Support Center: Recombinant CPS1 Protein Stability
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to improve the stability and functionality of recombinant Carbamoyl Phosphate Synthetase 1 (CPS1) protein during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Carbamoyl Phosphate Synthetase 1 (CPS1) and why is it studied?
A: Carbamoyl Phosphate Synthetase 1 (CPS1) is a crucial mitochondrial enzyme that catalyzes the first and rate-limiting step in the urea cycle.[1] This cycle is essential for detoxifying ammonia, a toxic byproduct of amino acid metabolism, by converting it into urea for excretion.[2] Recombinant CPS1 is studied to understand its complex structure and function, to investigate the molecular basis of CPS1 deficiency—a severe genetic disorder causing hyperammonemia—and to develop novel therapeutic strategies, such as small molecule activators or gene therapy.[1][3]
Q2: What are the key regulators and domains of the CPS1 enzyme?
A: CPS1 is a large, multi-domain enzyme of about 160 kDa.[2] Its activity is absolutely dependent on the allosteric activator N-acetyl-L-glutamate (NAG).[4][5] NAG binding induces significant conformational changes that are necessary to form the active enzyme structure.[6] The enzyme uses ammonia, bicarbonate, and two molecules of ATP as substrates to produce carbamoyl phosphate.[7] Mutations in various domains can affect enzyme folding, substrate binding, catalytic activity, or affinity for NAG, often leading to decreased protein stability.[8]
Q3: What are the common expression systems for producing recombinant CPS1?
A: Due to its large size and complexity, expressing functional recombinant human CPS1 is challenging. The baculovirus expression system using insect cells (like Spodoptera frugiperda, Sf9) is a commonly reported and successful method.[8][9] This eukaryotic system provides the necessary cellular machinery for proper folding and post-translational modifications that may be required for a functional enzyme, which can be difficult to achieve in bacterial systems like E. coli.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during the expression, purification, and handling of recombinant CPS1.
Expression & Purification Issues
Q1: I am getting very low or no yield of my recombinant CPS1 from insect cells. What could be the problem?
A: Low protein yield from a baculovirus-insect cell system can stem from several factors:
-
Inefficient Transfection/Virus Production: The quality of the recombinant bacmid DNA used for transfection is critical. Ensure the DNA is pure and intact.[11] If generating the initial virus stock (P1), confirm that you have a mix of recombinant and non-recombinant baculovirus, and consider plaque purification to isolate the recombinant virus.[10][11]
-
Low Viral Titer: The virus stock used for infection may have a low titer. It is essential to amplify the initial P1 virus stock through subsequent infections (P2, P3) to achieve a high-titer stock (e.g., >1x10⁸ pfu/mL) for large-scale expression.[12]
-
Suboptimal Infection Conditions: For optimal expression, infect healthy, mid-log phase insect cells (viability >95%) at an appropriate cell density (e.g., 5-7 x 10⁶ viable cells/mL).[11] The Multiplicity of Infection (MOI) is also critical; an MOI of 3-10 is often a good starting point for optimization.[11]
-
Incorrect Harvest Time: Peak protein expression typically occurs 48 to 72 hours post-infection.[12] It is crucial to perform a time-course experiment to determine the optimal harvest time for your specific CPS1 construct. Harvesting too early or too late can significantly impact yield.
Q2: My expressed CPS1 is insoluble and found in inclusion bodies or aggregates. How can I improve its solubility?
A: CPS1 is prone to misfolding, especially when mutated.[8] Improving its solubility often requires optimizing expression and lysis conditions:
-
Reduce Expression Temperature: Lowering the culture temperature (e.g., to 20-25°C) after infection can slow down the rate of protein synthesis, which may promote proper folding and increase the proportion of soluble protein.[13]
-
Optimize Lysis Buffer: The composition of the lysis buffer is critical.
-
pH: Maintain the buffer pH at least 1-2 units away from the isoelectric point (pI) of CPS1 to increase surface charge and repulsion between molecules.[14]
-
Additives: Include additives that promote stability. Glycerol (10-20%) and non-ionic detergents (e.g., 0.5-1% Triton X-100 or NP-40) can help maintain protein solubility.[9][14]
-
Salt Concentration: While moderate salt concentrations (e.g., 100-200 mM NaCl) can improve solubility, very high concentrations might have the opposite effect for some proteins.[9][14]
-
-
Use Solubility-Enhancing Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP), to your CPS1 construct can significantly improve its soluble expression.[15][16]
Protein Stability & Activity Issues
Q3: My purified CPS1 has very low enzymatic activity. What are the possible causes?
A: Low activity is a common issue and can often be traced back to the following:
-
Absence of Activator: CPS1 is inactive in its apo-form and requires its essential allosteric activator, N-acetyl-L-glutamate (NAG), for activity.[4][6] Ensure that NAG (typically 1-5 mM) is included in your assay buffer.[17]
-
Missing Co-factors: The enzymatic reaction requires MgATP. Ensure both magnesium ions and ATP are present at sufficient concentrations in the assay buffer.[7]
-
Improper Folding: If the protein was purified from insoluble fractions using denaturants, the refolding process may have been inefficient. Optimizing refolding protocols is crucial for regaining activity.[13]
-
Protein Degradation: CPS1 may be susceptible to proteases. Always work at low temperatures (4°C) and include a protease inhibitor cocktail during purification and storage.[18]
Q4: My purified CPS1 protein is unstable and degrades or precipitates during storage. How can I improve its long-term stability?
A: Maintaining CPS1 stability requires careful handling and optimized storage conditions:
-
Ligand-Induced Stabilization: The stability of CPS1 is significantly enhanced in the presence of its activator, NAG, or its analog N-carbamyl-L-glutamate (NCG), particularly when MgATP is also present.[7][17] Consider including a low concentration of NAG/NCG and MgATP in the final storage buffer.
-
Use of Cryoprotectants: For long-term storage at -80°C, the addition of a cryoprotectant is essential. Glycerol is commonly used at a final concentration of 20-50%.[19][20][21] This prevents the formation of damaging ice crystals during freezing.[21]
-
Aliquot and Flash-Freeze: Avoid repeated freeze-thaw cycles, which are highly detrimental to protein stability.[9][18] Store the purified protein in single-use aliquots. Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to -80°C for long-term storage.[22]
-
Optimal Buffer Conditions: Store the protein in a buffer with a pH and salt concentration that you have empirically determined to be optimal for its stability, for instance by using a thermal shift assay. A common storage buffer includes 50 mM HEPES (pH 7.5), 200 mM NaCl, and 20% glycerol.[9]
Data Presentation: Recommended Conditions for CPS1 Stability
The optimal conditions for any recombinant protein are empirical and should be determined for each specific construct. The tables below provide recommended starting points for optimizing recombinant CPS1 stability and function.
Table 1: Recommended Buffer & Storage Conditions
| Parameter | Recommended Range/Condition | Purpose | Citation |
| pH | 7.4 - 8.0 | Maintain native conformation and activity. | [14][23] |
| Buffer System | Tris-HCl, HEPES (50 mM) | Provide stable pH environment. | [9][14] |
| Salt (NaCl) | 100 - 200 mM | Improve solubility and mimic physiological ionic strength. | [9][24] |
| Reducing Agent | DTT or 2-ME (1-5 mM) | Prevent oxidation of cysteine residues. | [9][20] |
| Cryoprotectant | Glycerol (20-50% v/v) | Prevent ice crystal formation during freezing for -80°C storage. | [18][19][21] |
| Storage Temp. | -80°C (long-term) or 4°C (short-term) | Minimize degradation and microbial growth. | [9][18][25] |
| Handling | Aliquot into single-use volumes and flash-freeze. | Avoid repeated freeze-thaw cycles. | [9][18] |
Table 2: Key Additives for CPS1 Activity and Stability
| Additive | Recommended Concentration | Role | Citation |
| N-acetyl-L-glutamate (NAG) | 1 - 5 mM | Essential Allosteric Activator: Required for enzymatic activity and enhances thermal stability. | [7][17] |
| N-carbamyl-L-glutamate (NCG) | 1 - 5 mM | NAG Analog: Can activate and stabilize CPS1, though may be suboptimal compared to NAG. | [17] |
| ATP | 5 mM | Substrate: Required for the catalytic reaction. | [7] |
| Magnesium (Mg²⁺) | 10 mM | Co-factor: Required for ATP binding and catalysis. | [7] |
| Protease Inhibitors | Manufacturer's Recommendation | Prevent proteolytic degradation during purification and storage. | [18] |
Experimental Protocols & Visualizations
Experimental Workflows and Pathways
Caption: Troubleshooting workflow for recombinant CPS1 expression.
Caption: Allosteric activation pathway of CPS1 by N-acetylglutamate (NAG).
Caption: Key factors influencing the stability of recombinant CPS1 protein.
Detailed Methodologies
Protocol 1: Expression and Purification of Recombinant Human CPS1
This protocol is adapted for a baculovirus expression vector system (BEVS) in Sf9 insect cells.
-
Virus Amplification:
-
Transfect Sf9 cells with recombinant bacmid DNA to generate the P1 viral stock.[12]
-
Amplify the P1 stock by infecting a larger culture of Sf9 cells (e.g., at an MOI of 0.1) to generate a high-titer P2 stock. Repeat for a P3 stock if necessary.[26]
-
Determine the viral titer of the P2 or P3 stock using a plaque assay or endpoint dilution assay.
-
-
Protein Expression:
-
Grow Sf9 cells in a serum-free medium in a shaker flask at 27°C to a density of 5-7 x 10⁶ cells/mL.[11]
-
Infect the cell culture with the high-titer baculovirus stock at an optimized MOI (e.g., 3-10).[11]
-
Incubate the infected culture at 27°C (or a reduced temperature like 25°C to improve solubility) for 48-72 hours.[12][13]
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation at 1,000 x g for 15 minutes at 4°C.[10]
-
Wash the cell pellet once with cold phosphate-buffered saline (PBS).
-
Resuspend the pellet in ice-cold Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 20% glycerol, 1% NP-40, 1 mM DTT, and a protease inhibitor cocktail).[9][14]
-
Lyse the cells by sonication on ice or by using a detergent-based reagent.
-
Clarify the lysate by centrifugation at >20,000 x g for 30 minutes at 4°C to pellet insoluble debris.[10]
-
-
Protein Purification (for His-tagged CPS1):
-
Equilibrate a Ni-NTA affinity chromatography column with Lysis Buffer (without protease inhibitors).
-
Load the clarified supernatant onto the column.
-
Wash the column extensively with Wash Buffer (e.g., Lysis Buffer containing 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the CPS1 protein using an Elution Buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze fractions by SDS-PAGE to confirm purity.
-
For long-term storage, buffer exchange the purified protein into a suitable Storage Buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 20% glycerol, 1 mM DTT) using dialysis or a desalting column.[9]
-
Protocol 2: CPS1 Enzymatic Activity Assay
This colorimetric assay measures the production of carbamoyl phosphate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Triethanolamine, 10 mM Mg(C₂O₂H₃)₂, 1 mM DTT, pH ~7.5.
-
Substrate/Activator Mix: Prepare a fresh mix in Assay Buffer containing 50 mM NH₄HCO₃, 5 mM ATP, and 5 mM N-acetyl-L-glutamate (NAG).
-
Enzyme Solution: Dilute purified recombinant CPS1 to a suitable concentration (e.g., 50 µg/mL) in ice-cold Assay Buffer.
-
Stop/Conversion Solution: 100 mM Hydroxylamine.
-
Chromogenic Reagent: Prepare as described in specific colorimetric assay kits for phosphate or urea detection.
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 10 µL of the Substrate/Activator Mix.
-
Pre-warm the tube to 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the Enzyme Solution to the tube for a final volume of 20 µL.
-
Incubate the reaction at 37°C for 10 minutes.
-
Stop the reaction and convert carbamoyl phosphate to hydroxyurea by adding the Stop/Conversion Solution and incubating at 95°C for 10 minutes.
-
Cool the samples to room temperature.
-
Add 80 µL of the Chromogenic Reagent and incubate at 95°C for 15 minutes to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a spectrophotometer.[27]
-
Include a negative control (no enzyme) to subtract background absorbance.
-
Protocol 3: Differential Scanning Fluorimetry (DSF) for Thermal Stability
DSF, or Thermal Shift Assay, measures the thermal unfolding of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions.[28][29]
-
Reagent Preparation:
-
Protein Solution: Dilute purified CPS1 to a final concentration of 2-5 µM in the buffer to be tested (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Fluorescent Dye: Prepare a working stock of a suitable dye (e.g., SYPRO Orange) by diluting the commercial stock into the assay buffer. A final concentration of 5x is common.
-
Ligands/Additives: Prepare stocks of compounds to be tested for their effect on stability (e.g., NAG, NCG, different salts, or pH buffers).
-
-
Assay Setup (96-well plate format):
-
In each well of a 96-well PCR plate, combine the assay buffer, the protein solution, the fluorescent dye, and the ligand/additive to be tested. The final volume is typically 20-25 µL.
-
Ensure each condition is tested in triplicate. Include a "no ligand" control.
-
Seal the plate securely with an optical seal.
-
-
Data Acquisition (using a Real-Time PCR instrument):
-
Place the plate in the instrument.
-
Set up a "melt curve" experiment.
-
Program a temperature ramp from 25°C to 95°C with a ramp rate of approximately 0.05°C/second.[30]
-
Set the instrument to acquire fluorescence data at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature. The resulting curve will show a sigmoidal transition as the protein unfolds.
-
The melting temperature (Tm) is the midpoint of this transition, which can be calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.
-
A positive shift in Tm (ΔTm) in the presence of a ligand indicates that the ligand binds to and stabilizes the protein.[31]
-
References
- 1. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recombinant Human CPS1 protein (ab152296) | Abcam [abcam.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Carbamyl Phosphate Synthetase I Deficiency (CPS I Deficiency) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 5. N-acetylglutamate synthase deficiency: Novel mutation associated with neonatal presentation and literature review of molecular and phenotypic spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbamoly-phosphate synthetase 1 (CPS1) deficiency: A tertiary center retrospective cohort study and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding carbamoyl-phosphate synthetase I (CPS1) deficiency by using expression studies and structure-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Recombinant Protein Expression in Baculovirus-Infected Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insect Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Step-by-Step Protocol for Baculovirus-Mediated Protein Expression [synapse.patsnap.com]
- 13. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. cusabio.com [cusabio.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. novusbio.com [novusbio.com]
- 24. researchgate.net [researchgate.net]
- 25. mybiosource.com [mybiosource.com]
- 26. Production and Purification of Baculovirus for Gene Therapy Application - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mouse Carbamoyl-phosphate synthase 1 (CPS1) Elisa Kit – AFG Scientific [afgsci.com]
- 28. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 29. unchainedlabs.com [unchainedlabs.com]
- 30. researchgate.net [researchgate.net]
- 31. Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
overcoming off-target effects in CRISPR editing of the CPS1 gene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to off-target effects in CRISPR-mediated editing of the Carbamoyl Phosphate Synthetase 1 (CPS1) gene.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern when performing CRISPR editing on the CPS1 gene?
A1: The primary concern is the potential for off-target effects, where the CRISPR-Cas system introduces unintended mutations at genomic sites other than the intended CPS1 locus.[1][2] These off-target mutations can lead to confounding experimental results, disrupt the function of other essential genes, and pose significant safety risks in therapeutic applications.[3]
Q2: How can I minimize off-target effects at the gRNA design stage for CPS1 editing?
A2: Careful design of the guide RNA (gRNA) is the first and most critical step in minimizing off-target mutations.[2][4] Utilize bioinformatics tools like CRISPOR, Cas-OFFinder, or CHOPCHOP to select gRNA sequences with the fewest potential off-target sites.[2][4] These tools assess the gRNA's specificity by scanning the genome for sequences with high similarity to the target. Additionally, consider using truncated gRNAs (17-18 nucleotides) or adding two guanine nucleotides to the 5' end, which has been shown to improve specificity.
Q3: Are there specific considerations for genetic variants when designing gRNAs for CPS1?
A3: Yes, it is crucial to consider genetic variants (SNPs and indels) within the target population's genomes. A gRNA that is specific in the reference genome may have a high-homology off-target site in individuals with a common genetic variant.[3] For example, a gRNA targeting the BCL11A enhancer was found to have a bona fide off-target in the CPS1 gene in individuals carrying the rs114518452-C allele, which is common in African-ancestry populations.[3][4] Tools like CRISPRme can be used for variant-aware off-target nomination.[3]
Q4: Which CRISPR-Cas9 variant is recommended for high-fidelity editing of the CPS1 gene?
A4: To enhance specificity, it is highly recommended to use high-fidelity Cas9 variants such as SpCas9-HF1, eSpCas9(1.1), or HypaCas9.[2][5][6] These engineered versions of Cas9 have been designed to reduce non-specific DNA contacts, thereby decreasing cleavage at off-target sites without significantly compromising on-target efficiency.[5] For instance, a high-fidelity Cas9 variant (3xNLS-SpCas9 (R691A)) demonstrated a roughly 48-fold reduction in off-target indels at the CPS1 locus compared to wild-type SpCas9 when targeting a site affected by a genetic variant.[3]
Q5: What delivery method for the CRISPR components is best for reducing off-target effects?
A5: The delivery of CRISPR components as ribonucleoprotein (RNP) complexes via electroporation is often preferred over plasmid DNA transfection.[7] RNPs are cleared from the cell more rapidly, limiting the time the Cas9 nuclease is active and thus reducing the chances of it cleaving at off-target sites.[7]
Troubleshooting Guide
Problem 1: My in silico prediction tool identified several potential off-target sites for my CPS1 gRNA. What should I do?
| Possible Cause | Suggested Solution |
| Suboptimal gRNA design | Redesign your gRNA using multiple prediction tools to find a sequence with higher specificity. Prioritize gRNAs with fewer and lower-scoring potential off-target sites. |
| Presence of repetitive sequences | If your target region is within a repetitive area of the genome, it may be challenging to find a unique gRNA. Consider targeting a different region of the CPS1 gene if possible. |
| Genetic variants in the cell line | If you are using a cell line with a known genetic background, check for SNPs or indels that might create new off-target sites. |
Problem 2: I am observing low on-target editing efficiency at the CPS1 locus.
| Possible Cause | Suggested Solution |
| Inefficient gRNA | Test multiple gRNA sequences for the same target to identify the one with the highest activity. |
| Poor delivery of CRISPR components | Optimize your transfection or electroporation protocol for your specific cell type. Ensure the quality and concentration of your CRISPR reagents are optimal. |
| Cell type is difficult to transfect | Consider using a viral delivery system, such as adeno-associated virus (AAV), for hard-to-transfect cells, but be mindful of the potential for prolonged Cas9 expression. |
| High-fidelity Cas9 variant has lower activity | While high-fidelity variants are generally preferred, some may exhibit slightly lower on-target activity. If efficiency is critically low, you may need to screen a few different high-fidelity variants or, as a last resort and with thorough off-target analysis, consider wild-type Cas9. |
Problem 3: Post-editing analysis shows significant off-target mutations at predicted sites.
| Possible Cause | Suggested Solution |
| Use of wild-type Cas9 | Switch to a high-fidelity Cas9 variant (e.g., SpCas9-HF1) to reduce off-target cleavage.[5] |
| High concentration of CRISPR components | Titrate down the concentration of your Cas9/gRNA complex to the lowest effective dose to minimize off-target activity. |
| Prolonged expression of Cas9 | If using plasmid-based delivery, switch to RNP delivery to limit the duration of Cas9 activity in the cells.[7] |
Problem 4: I have detected off-target mutations at sites not predicted by my in silico tools.
| Possible Cause | Suggested Solution | | Limitations of prediction algorithms | In silico tools are not exhaustive and may not account for all cellular factors. It is essential to perform experimental validation of off-target effects. | | sgRNA-independent off-target effects | Some off-target effects can be independent of the gRNA sequence. This is a known, though less common, phenomenon. | | Action | Employ an unbiased, genome-wide off-target detection method like GUIDE-seq, CIRCLE-seq, or Digenome-seq to identify all potential off-target sites experimentally.[2] |
Quantitative Data on Off-Target Editing at the CPS1 Locus
The following table summarizes data from a study investigating an off-target site within the CPS1 gene created by a gRNA targeting the BCL11A enhancer in the presence of the rs114518452-C genetic variant.[3]
| CRISPR System | On-Target Indel Frequency (%) | Off-Target (CPS1) Indel Frequency (%) |
| Wild-Type SpCas9 | 82.3 ± 1.6 | 4.8 ± 1.2 |
| High-Fidelity SpCas9 (R691A) | 82.3 ± 1.6 | 0.1 ± 0.1 |
Data is presented as mean ± standard deviation.
This data illustrates the significant reduction in off-target mutations at the CPS1 locus when using a high-fidelity Cas9 variant.[3]
Experimental Protocols
Protocol 1: Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)
This protocol outlines the key steps for identifying genome-wide off-target sites of CRISPR/Cas9 in living cells.
-
gRNA and Cas9 Delivery: Co-transfect the target cells with plasmids expressing the Cas9 nuclease and the CPS1-targeting gRNA, along with a double-stranded oligodeoxynucleotide (dsODN) tag.
-
Cell Culture and Genomic DNA Isolation: Culture the cells for a sufficient period to allow for editing and dsODN integration at double-strand breaks (DSBs). Isolate high-quality genomic DNA.
-
Library Preparation:
-
Shear the genomic DNA to an average size of 500 bp.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters that include a random molecular index.
-
Use nested anchored PCR with primers complementary to the dsODN tag to enrich for fragments containing the integrated tag.
-
-
Next-Generation Sequencing (NGS): Sequence the prepared library on a compatible NGS platform.
-
Bioinformatic Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify genomic locations with a significant number of reads containing the dsODN tag. These represent the on- and off-target cleavage sites.
-
Protocol 2: Circularization for In Vitro Reporting of Cleavage Effects by Sequencing (CIRCLE-seq)
This in vitro method sensitively maps Cas9 cleavage sites across the genome.
-
Genomic DNA Preparation: Isolate high-quality genomic DNA from the cells of interest.
-
DNA Fragmentation and Circularization:
-
Shear the genomic DNA to a desired size range.
-
Perform end-repair and ligate adapters to facilitate intramolecular circularization.
-
Treat with exonuclease to remove any remaining linear DNA.
-
-
In Vitro Cleavage: Incubate the circularized DNA with the pre-assembled Cas9-gRNA RNP complex targeting CPS1. This will linearize the circular DNA at on- and off-target sites.
-
Library Preparation:
-
Ligate sequencing adapters to the ends of the linearized DNA fragments.
-
Perform PCR amplification to generate the sequencing library.
-
-
NGS and Data Analysis: Sequence the library and align the reads to the reference genome. The ends of the aligned fragments will correspond to the Cas9 cleavage sites.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: The Urea Cycle pathway, highlighting the central role of CPS1.
Caption: Workflow for minimizing and detecting off-target effects.
References
- 1. Off-Target Challenges for Gene Editing - SignUp — Scendea [scendea.com]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human genetic diversity alters off-target outcomes of therapeutic gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: CPS1 Antibody Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to Carbamoyl Phosphate Synthetase 1 (CPS1) antibody specificity.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of CPS1 in Western Blotting?
A1: CPS1 is a large mitochondrial enzyme with a predicted molecular weight of approximately 165 kDa.[1][2] Depending on the antibody and sample type, you may observe a band at this size. Some isoforms of CPS1 may also exist.
Q2: In which tissues and cellular compartments is CPS1 typically expressed?
A2: CPS1 is predominantly expressed in the liver and small intestine.[3] As a mitochondrial enzyme, it is localized to the mitochondrial matrix.[1][2]
Q3: Are there any known cross-reactivity issues with CPS1 antibodies?
A3: Yes, immunological cross-reactivity has been demonstrated between CPS1, CPS2 (Carbamoyl Phosphate Synthetase 2), and CPS3.[4] This is due to partial structural homology among these synthetases.[4] When interpreting results, it is crucial to consider the possibility of cross-reactivity, especially if your sample expresses other CPS isoforms.
Q4: How can I confirm the specificity of my CPS1 antibody?
A4: The gold standard for antibody specificity validation is testing in a knockout (KO) or knockdown sample. An antibody that is specific for CPS1 should show a significant reduction or complete loss of signal in a CPS1-KO/knockdown sample compared to the wild-type control. Several commercially available CPS1 antibodies have been validated using this method.[5]
Q5: What are some common causes of non-specific bands in a Western Blot for CPS1?
A5: Non-specific bands in a CPS1 Western Blot can arise from several factors, including:
-
High antibody concentration: Using too much primary antibody can lead to off-target binding.[6]
-
Insufficient blocking: Inadequate blocking of the membrane can result in non-specific antibody binding.[6][7][8]
-
Sample degradation: CPS1 is a large protein and can be susceptible to degradation, leading to lower molecular weight bands.[7]
-
Cross-reactivity: As mentioned, cross-reactivity with other proteins, such as CPS2, can occur.[4]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during experiments using CPS1 antibodies.
Issue 1: Weak or No Signal in Western Blot
A faint or absent band for CPS1 can be frustrating. The following table and workflow can help diagnose and resolve the issue.
Troubleshooting Workflow for Weak/No Signal
Caption: Troubleshooting flowchart for weak or no CPS1 signal in Western Blot.
| Possible Cause | Recommended Solution |
| Low CPS1 expression in the sample | Confirm CPS1 expression levels in your cell line or tissue. Liver and small intestine lysates are good positive controls. Downregulation of CPS1 has been reported in hepatocellular carcinoma. |
| Inefficient protein transfer | For a large protein like CPS1 (165 kDa), ensure optimal transfer conditions. Consider an overnight wet transfer at 4°C or use a transfer buffer with a lower methanol concentration. |
| Suboptimal antibody dilution | Titrate the primary antibody to find the optimal concentration. Refer to the manufacturer's datasheet for the recommended starting dilution. |
| Insufficient sample loading | Load at least 20-30 µg of total protein per lane. For tissues with potentially low CPS1 expression, you may need to load more. |
| Antibody inactivity | Ensure the antibody has been stored correctly and has not expired. |
Issue 2: High Background or Non-Specific Bands in Western Blot
High background can mask the specific CPS1 signal. The following suggestions can help improve the signal-to-noise ratio.
Logical Steps to Reduce High Background
Caption: Key areas to optimize for reducing high background in Western Blot.
| Possible Cause | Recommended Solution |
| Primary antibody concentration too high | Decrease the primary antibody concentration. A dot blot can be a quick way to determine a suitable dilution range. |
| Inadequate blocking | Increase the blocking time to 1-2 hours at room temperature. Ensure the blocking agent is fresh. For some antibodies, BSA may be preferable to non-fat milk, especially when detecting phosphoproteins.[8] |
| Insufficient washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween-20.[8] |
| Secondary antibody non-specificity | Run a control lane with only the secondary antibody to check for non-specific binding. If necessary, use a pre-adsorbed secondary antibody.[7] |
| Cross-reactivity with other proteins | If you suspect cross-reactivity with CPS2, use a CPS1 antibody that has been validated by knockout to ensure specificity.[5] |
Issue 3: Artifacts in Immunohistochemistry (IHC) and Immunofluorescence (IF)
Non-specific staining or high background can obscure the true localization of CPS1 in tissues and cells.
IHC/IF Optimization Workflow
References
- 1. CPS1/Hep Par-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. CPS1/Carbamoyl-Phosphate Synthetase (Hepatocellular Marker) Monoclonal Antibody (CPS1/8420) (1373-MSM7-P1) [thermofisher.com]
- 3. Anti-CPS1 antibody (GTX64501) | GeneTex [genetex.com]
- 4. Immunological cross-reactivity between carbamyl phosphate synthetases I, II, and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. clyte.tech [clyte.tech]
refining sample preparation for CPS1 activity assays
Welcome to the Technical Support Center for Carbamoyl Phosphate Synthetase 1 (CPS1) Activity Assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to refine sample preparation and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable sample types for a CPS1 activity assay? A1: CPS1 is a mitochondrial enzyme primarily found in the liver and to a lesser extent, the small intestine.[1] Therefore, the most suitable samples are fresh or frozen liver tissue homogenates and isolated liver mitochondria.[2][3] While CPS1 can be detected in plasma or serum, these samples are typically used for ELISA-based quantification of the protein rather than for measuring enzymatic activity. Cultured hepatocytes can also be used, but expression levels may vary.
Q2: How should I store my tissue samples before preparing them for the assay? A2: For optimal results, fresh tissue is recommended. If immediate processing is not possible, snap-freeze the tissue in liquid nitrogen and store it at -80°C. Avoid repeated freeze-thaw cycles, as this can disrupt mitochondrial integrity and lead to reduced enzyme activity.
Q3: My CPS1 activity is consistently low. What are the common causes related to sample preparation? A3: Low CPS1 activity often stems from issues during sample preparation. The most critical factor is the integrity of the mitochondria.
-
Over-homogenization: Excessive mechanical stress can rupture the mitochondrial membranes, releasing CPS1 and other matrix proteins.[4]
-
Suboptimal Isolation Buffer: The composition of the isolation buffer is crucial. Using a hypoosmotic buffer can lead to mitochondrial shrinkage and the selective release of CPS1.[5] An isotonic buffer containing sucrose and a chelating agent like EGTA or EDTA is recommended to maintain mitochondrial integrity.[3]
-
Contamination: Contamination with proteases released from other organelles (like lysosomes) can degrade the enzyme. Adding protease inhibitors to the isolation buffer is advisable.[3]
-
Insufficient N-acetylglutamate (NAG): CPS1 is allosterically activated by NAG.[1][6] Ensure that a saturating concentration of NAG is included in your assay buffer, as its absence will result in virtually no enzyme activity.
Q4: Can I use whole tissue lysate instead of isolated mitochondria? A4: While it is possible to measure CPS1 activity in a whole tissue lysate, using isolated mitochondria is highly recommended for more accurate and specific results. Whole lysates contain cytosolic enzymes and other components that can interfere with the assay. Isolating mitochondria enriches the sample for CPS1 and removes potential inhibitors or competing reactions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your CPS1 activity assays, with a focus on sample preparation.
| Problem | Potential Cause | Recommended Solution |
| Low Mitochondrial Yield | Incomplete Homogenization: Tissue was not sufficiently disrupted, leaving many cells intact. | Optimize homogenization time and speed. A motor-driven Teflon-glass homogenizer is often more consistent than manual methods.[4] Ensure the tissue is finely minced before homogenization. |
| Incorrect Centrifugation Speeds/Times: The g-forces or durations were not optimal for pelleting mitochondria. | Use a two-step differential centrifugation process: a low-speed spin (e.g., 800 x g for 10 min) to remove nuclei and debris, followed by a high-speed spin (e.g., 8,000-12,000 x g for 10 min) to pellet mitochondria.[2][4] | |
| Poor Mitochondrial Quality (Low Respiratory Control Ratio - RCR) | Mechanical Damage: Over-homogenization or harsh resuspension techniques damaged mitochondrial membranes. | Reduce homogenization speed or the number of passes. Resuspend mitochondrial pellets by gently pipetting with a wide-bore tip, avoiding vortexing. |
| Inappropriate Buffer: The isolation buffer was not isotonic, causing osmotic stress. | Prepare the isolation buffer carefully. A common formulation includes sucrose (around 250 mM), a buffer like Tris-HCl or HEPES (pH 7.4), and a chelator like EGTA (around 1 mM).[3] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Differences in homogenization, incubation times, or temperature between samples. | Standardize every step of the protocol. Process all samples on ice to minimize enzymatic degradation. Use a consistent method for homogenization for all samples.[4] |
| Incomplete Resuspension of Pellet: The mitochondrial pellet was not uniformly resuspended, leading to inaccurate protein quantification and assay input. | After the final wash, ensure the mitochondrial pellet is completely and gently resuspended in the final assay buffer before quantifying the protein concentration. | |
| No or Very Low CPS1 Activity Detected | Absence of Allosteric Activator: The assay buffer is missing N-acetylglutamate (NAG), which is essential for CPS1 activity.[6] | Always include NAG in the final reaction mixture at a concentration sufficient for maximal activation (typically in the low millimolar range). |
| Enzyme Degradation: Samples were not kept cold, or protease inhibitors were omitted during preparation. | Perform all sample preparation steps at 4°C. Add a protease inhibitor cocktail to the homogenization buffer.[3] | |
| Presence of Inhibitors: The sample may contain endogenous inhibitors, or a reagent (e.g., high concentration of Mg++-activated ATPase) may be interfering.[7] | Ensure all reagents are pure and at the correct final concentrations. If using tissue lysates, consider purifying mitochondria to remove interfering substances. |
Experimental Protocols & Visualizations
Protocol 1: Isolation of Functional Mitochondria from Liver Tissue
This protocol is adapted from standard methods for isolating high-quality mitochondria suitable for enzyme activity assays.[2][3]
Materials:
-
Fresh liver tissue
-
Mitochondria Isolation Buffer (IB): 225 mM Mannitol, 75 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4. Keep on ice.
-
Protease Inhibitor Cocktail
-
Dounce or Teflon-glass homogenizer
-
Refrigerated centrifuge
Procedure:
-
Excise the liver and immediately place it in ice-cold Isolation Buffer.
-
Mince the tissue thoroughly with scissors in a petri dish on ice.
-
Transfer the minced tissue to a pre-chilled homogenizer with 10 volumes of ice-cold IB containing a protease inhibitor cocktail.
-
Homogenize with 5-10 slow strokes of the pestle. Avoid generating foam.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C. The resulting pellet contains the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in a small volume of ice-cold IB.
-
Repeat the centrifugation at 10,000 x g for 10 minutes to wash the mitochondria.
-
Discard the supernatant and resuspend the final mitochondrial pellet in the desired assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay). Keep the mitochondrial suspension on ice until use.
Caption: Workflow for isolating liver mitochondria.
Protocol 2: CPS1 Allosteric Activation and Catalytic Reaction
CPS1 catalyzes the first committed step of the urea cycle.[1] The reaction is a three-step process that is critically dependent on the allosteric activator N-acetylglutamate (NAG).[6]
-
Bicarbonate Phosphorylation: The first molecule of ATP is used to phosphorylate bicarbonate, forming carboxyphosphate.
-
Ammonia Attack: Ammonia attacks carboxyphosphate to form carbamate.
-
Carbamate Phosphorylation: A second molecule of ATP is used to phosphorylate carbamate, yielding the final product, carbamoyl phosphate.
This entire process is enabled by a conformational change induced by the binding of NAG to an allosteric site on the enzyme.[6]
Caption: CPS1 activation and reaction pathway.
References
- 1. Carbamyl Phosphate Synthetase I Deficiency (CPS I Deficiency) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 2. biorxiv.org [biorxiv.org]
- 3. An Improved Method for Preparation of Uniform and Functional Mitochondria from Fresh Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hypoosmosis alters hepatocyte mitochondrial morphology and induces selective release of carbamoyl phosphate synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an improved medium for the isolation of liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Purified CPS1 Protein Yield
Welcome to the technical support center for Carbamoyl Phosphate Synthetase 1 (CPS1) protein expression and purification. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help enhance the yield of purified CPS1 protein.
Troubleshooting Guide
This guide addresses common issues encountered during the expression and purification of CPS1 protein in a question-and-answer format.
Question 1: Why is the expression level of my recombinant CPS1 protein low?
Answer: Low expression levels of recombinant CPS1 can stem from several factors, primarily related to the expression system and codon usage.
-
Expression System Choice: CPS1 is a large and complex mitochondrial enzyme.[1] Expression in bacterial systems like E. coli can be challenging due to its size and the lack of necessary post-translational modifications.[2] Baculovirus/insect cell systems are often more successful for expressing functional CPS1.[3][4][5]
-
Codon Usage Bias: If you are expressing human CPS1 in a non-human system like E. coli, the codon usage of the CPS1 gene may not be optimal for the host's translational machinery.[6][7] This can lead to premature termination of translation or misincorporation of amino acids. Consider codon optimization of your CPS1 construct to match the codon bias of your expression host.[8][9]
-
Promoter Strength and Induction Conditions: The choice of promoter and the induction conditions (e.g., inducer concentration, temperature, and duration of induction) can significantly impact expression levels.[2] For large proteins like CPS1, a weaker promoter or lower induction temperatures (e.g., 16-25°C) can sometimes improve expression by slowing down protein synthesis and allowing for proper folding.[2]
Question 2: My CPS1 protein is expressed, but it is insoluble and forms inclusion bodies. How can I improve its solubility?
Answer: Protein insolubility and the formation of inclusion bodies are common challenges, especially when overexpressing large proteins in bacterial systems.[2] Here are several strategies to enhance the solubility of your CPS1 protein:
-
Lower Expression Temperature: Reducing the temperature during protein expression (e.g., to 15-25°C) can slow down the rate of protein synthesis, which can promote proper folding and reduce aggregation.[10]
-
Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of CPS1 can improve its solubility.[10] These tags can often be cleaved off after purification.
-
Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of CPS1 and prevent aggregation.[10]
-
Optimize Lysis and Purification Buffers: The composition of your lysis and purification buffers can influence protein solubility. Consider adding stabilizing agents such as glycerol, or non-ionic detergents to your buffers.[10]
-
Refolding from Inclusion Bodies: If the above strategies are not successful, you can purify the inclusion bodies and then attempt to refold the protein. This typically involves solubilizing the inclusion bodies with strong denaturants (e.g., urea or guanidinium chloride) followed by a gradual removal of the denaturant to allow the protein to refold.[2]
Question 3: The yield of purified CPS1 protein is low after chromatography. What are the potential causes and solutions?
Answer: Low yield after purification can be due to issues with the purification strategy, protein instability, or inefficient elution.
-
Inefficient Binding to the Column:
-
Affinity Tag Accessibility: Ensure that the affinity tag (e.g., His-tag) is accessible and not buried within the folded protein.
-
Binding Conditions: Optimize the binding buffer conditions (pH, salt concentration) to ensure efficient binding of CPS1 to the resin.
-
-
Protein Degradation: CPS1 can be susceptible to degradation by proteases released during cell lysis. Always add protease inhibitors to your lysis buffer and keep the samples cold throughout the purification process.[11]
-
Inefficient Elution:
-
Elution Buffer Composition: Optimize the concentration of the eluting agent (e.g., imidazole for His-tagged proteins) in your elution buffer. A gradient elution can help determine the optimal concentration for eluting your protein without co-eluting non-specific binders.[11]
-
Contact Time: Increasing the incubation time of the elution buffer on the column may improve recovery.
-
-
Protein Instability: CPS1 requires its allosteric activator, N-acetylglutamate (NAG), for stability and activity.[1][12] Including NAG or its analogue, N-carbamylglutamate (NCG), in the purification buffers can help stabilize the protein.[13][14]
Frequently Asked Questions (FAQs)
Q1: What is the recommended expression system for obtaining high yields of purified CPS1?
A1: The baculovirus/insect cell expression system is highly recommended for producing large quantities of recombinant CPS1.[3][4][5] This system allows for proper protein folding and some post-translational modifications that are not possible in bacterial systems, often leading to higher yields of soluble, active protein.
Q2: How important is codon optimization for CPS1 expression?
A2: Codon optimization can be very important, especially when expressing human CPS1 in a heterologous system like E. coli. Different organisms have different preferences for which codons they use to encode each amino acid.[7] Optimizing the CPS1 gene sequence to match the codon usage of the expression host can significantly increase the translation efficiency and overall protein yield.[6][8]
Q3: What role does N-acetylglutamate (NAG) play in CPS1 purification?
A3: N-acetylglutamate (NAG) is an essential allosteric activator of CPS1.[1][12] Its binding is crucial not only for the enzyme's catalytic activity but also for its structural stability. Including NAG or its stable analog, N-carbamylglutamate (NCG), in the lysis and purification buffers can significantly improve the stability of the CPS1 protein throughout the purification process, leading to a higher yield of active enzyme.[13][14]
Q4: What are the key steps in a typical purification protocol for CPS1?
A4: A common and effective strategy for purifying CPS1 is a multi-step chromatographic process.[15] A typical protocol would involve:
-
Cell Lysis: Disruption of the host cells to release the recombinant CPS1 protein.
-
Clarification: Removal of cell debris by centrifugation.
-
Affinity Chromatography: The primary purification step, often using a resin that specifically binds to an affinity tag (e.g., His-tag, GST-tag) fused to the CPS1 protein.
-
Ion Exchange Chromatography: A polishing step to separate proteins based on their net charge.
-
Size Exclusion Chromatography: A final polishing step to separate proteins based on their size and to remove any remaining aggregates.
Quantitative Data Summary
| Parameter | Expression System | Reported Yield/Activity | Reference |
| Expression Level | Baculovirus/Insect Cells | Comparable expression levels for wild-type and mutant CPS1 | [5] |
| Enzyme Activity | Purified from wood frog liver | Higher affinity for ammonium in freeze-exposed CPS1 | [15] |
| Plasma Ammonia Levels | Cps1 knockout mice | 6-fold increase in plasma ammonia compared to wild-type | [16] |
| CPS1 Protein Levels | Human Liver-derived cell lines | Protein not detectable in HepG2 and Huh7 cells | [17] |
Experimental Protocols
Detailed Methodology for CPS1 Expression in Insect Cells
-
Cloning: Clone the human CPS1 cDNA into a baculovirus transfer vector (e.g., pFastBac).
-
Bacmid Generation: Transform the recombinant transfer vector into DH10Bac E. coli to generate a recombinant bacmid.
-
Transfection: Transfect insect cells (e.g., Sf9 cells) with the recombinant bacmid DNA to produce the initial viral stock (P1).[18]
-
Virus Amplification: Amplify the viral stock by infecting a larger culture of Sf9 cells to generate a high-titer P2 viral stock.[18]
-
Protein Expression: Infect a large-scale culture of insect cells (e.g., High Five cells) with the P2 viral stock. Harvest the cells 48-72 hours post-infection.[18]
Detailed Methodology for Affinity Purification of His-tagged CPS1
-
Lysis Buffer Preparation: Prepare a lysis buffer containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), NaCl (e.g., 300-500 mM), imidazole (low concentration, e.g., 10-20 mM), a stabilizing agent (e.g., 10% glycerol), protease inhibitors, and N-acetylglutamate (NAG) (e.g., 1 mM).
-
Cell Lysis: Resuspend the cell pellet in the lysis buffer and lyse the cells using a suitable method (e.g., sonication or a French press).
-
Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g) to pellet cell debris.
-
Binding: Incubate the cleared lysate with a pre-equilibrated Ni-NTA affinity resin.
-
Washing: Wash the resin with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the bound CPS1 protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
Visualizations
Caption: Experimental workflow for recombinant CPS1 expression and purification.
Caption: Troubleshooting logic for low purified CPS1 protein yield.
References
- 1. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. Understanding carbamoyl-phosphate synthetase I (CPS1) deficiency by using expression studies and structure-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recurrence of carbamoyl phosphate synthetase 1 (CPS1) deficiency in Turkish patients: characterization of a founder mutation by use of recombinant CPS1 from insect cells expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Codon Optimization Tool | VectorBuilder [en.vectorbuilder.com]
- 10. youtube.com [youtube.com]
- 11. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 12. Carbamyl Phosphate Synthetase I Deficiency (CPS I Deficiency) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 13. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N‐carbamoylglutamate‐responsive carbamoyl phosphate synthetase 1 (CPS1) deficiency: A patient with a novel CPS1 mutation and an experimental study on the mutation's effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification of carbamoyl phosphate synthetase 1 (CPS1) from wood frog (Rana sylvatica) liver and its regulation in response to ice-nucleation and subsequent whole-body freezing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Constitutive Knockout of Murine Carbamoyl Phosphate Synthetase 1 Results in Death with Marked Hyperglutaminemia and Hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The activity of the carbamoyl phosphate synthase 1 promoter in human liver‐derived cells is dependent on hepatocyte nuclear factor 3‐beta - PMC [pmc.ncbi.nlm.nih.gov]
- 18. med.unc.edu [med.unc.edu]
Technical Support Center: Optimizing Primers for CPS1 Quantitative PCR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their quantitative PCR (qPCR) assays for the Carbamoyl Phosphate Synthetase 1 (CPS1) gene.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I seeing a low amplification efficiency for my CPS1 qPCR assay?
Low amplification efficiency can be caused by several factors, from suboptimal primer design to issues with the reaction conditions.[1][2][3]
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Poor Primer Design | Redesign primers using software like Primer3 or NCBI Primer-BLAST. It is advisable to test at least two different primer pairs.[1][3] |
| Suboptimal Annealing Temperature | Decrease the annealing temperature in increments of 2°C. A temperature gradient qPCR can help identify the optimal annealing temperature.[1][4] |
| Incorrect Primer Concentration | Titrate the primer concentrations. Start with the recommended concentration and adjust in increments of 25-50 nM.[1][5] |
| Poor Template Quality | Assess the purity and integrity of your nucleic acid template using spectrophotometry or gel electrophoresis. Contaminants can inhibit the PCR reaction.[1][3] |
| Amplicon Length | Ensure your amplicon is between 100-150 base pairs for optimal qPCR efficiency.[1] |
2. My melt curve analysis shows multiple peaks. What does this indicate and how can I fix it?
Multiple peaks in a melt curve analysis suggest the presence of non-specific amplification products or primer-dimers.[6] A single, sharp peak indicates a specific product.[6]
Troubleshooting Non-Specific Amplification and Primer-Dimers:
| Issue | Possible Cause | Solution |
| Primer-Dimers | Primers annealing to each other due to complementary sequences, especially at the 3' ends.[7][8] | Redesign primers to avoid complementarity.[9] Increase the annealing temperature.[1] Optimize primer concentration, as high concentrations can promote dimer formation.[10] |
| Non-Specific Amplification | Primers binding to unintended targets in the template. | Increase the annealing temperature in 2°C increments to enhance specificity.[1] Redesign primers to be more specific to the CPS1 gene.[2] Ensure the template is not contaminated with other nucleic acids.[11][12] |
3. I am observing amplification in my no-template control (NTC). What should I do?
Amplification in the NTC is a clear sign of contamination.[11][13]
Steps to Address NTC Amplification:
-
Decontaminate your workspace: Clean benchtops, pipettes, and other equipment with a 10% bleach solution followed by a nuclease-free water rinse.[13]
-
Use fresh reagents: Prepare fresh aliquots of primers, master mix, and nuclease-free water.[11]
-
Improve pipetting technique: Be careful to avoid cross-contamination between wells, especially when adding the template.[13]
-
Separate pre- and post-PCR areas: If possible, use dedicated spaces and equipment for reaction setup and post-PCR analysis to prevent amplicon contamination.
4. My Cq values are very high or inconsistent across replicates. How can I improve this?
High or inconsistent Cq values can point to several issues, including low template concentration, inefficient primers, or pipetting errors.[3][13]
Improving Cq Value Consistency:
| Possible Cause | Recommended Action |
| Low Template Concentration | Increase the amount of template DNA/cDNA in the reaction. If the target is rare, you may need to start with more input material.[3] |
| Pipetting Inaccuracy | Ensure accurate and consistent pipetting, especially for small volumes. Calibrate your pipettes regularly.[13] |
| Poorly Mixed Reagents | Thoroughly vortex and centrifuge all reaction components before aliquoting.[3] |
| Degraded Primers | Check the integrity of your primers. Store them properly and avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Primer Concentration Optimization
This protocol aims to determine the optimal forward and reverse primer concentrations for your CPS1 qPCR assay.
-
Prepare a Primer Matrix: Set up a matrix of reactions with varying concentrations of forward and reverse primers. A common range to test is 100 nM to 500 nM for each primer.
-
Reaction Setup: Prepare your qPCR reactions using a constant amount of template DNA/cDNA and your qPCR master mix.
-
Thermal Cycling: Run the qPCR with your standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification curves and Cq values. The optimal primer concentration is the one that gives the lowest Cq value with a strong fluorescence signal and no evidence of non-specific amplification in the melt curve.[5]
Table 1: Example Primer Concentration Matrix
| Forward Primer (nM) | Reverse Primer (nM) | Cq Value | Melt Curve |
| 100 | 100 | 25.3 | Single Peak |
| 100 | 300 | 24.8 | Single Peak |
| 100 | 500 | 24.9 | Single Peak |
| 300 | 100 | 24.5 | Single Peak |
| 300 | 300 | 23.9 | Single Peak |
| 300 | 500 | 24.1 | Single Peak |
| 500 | 100 | 24.6 | Single Peak |
| 500 | 300 | 24.0 | Single Peak |
| 500 | 500 | 24.2 | Multiple Peaks |
In this example, 300 nM of both forward and reverse primers would be optimal.
Protocol 2: Annealing Temperature Optimization
This protocol helps to identify the optimal annealing temperature that maximizes specificity and efficiency.
-
Set up a Temperature Gradient: Prepare identical qPCR reactions for your CPS1 target.
-
Gradient PCR: Run the reactions on a thermal cycler with a temperature gradient feature. Set the gradient to span a range of temperatures around the calculated melting temperature (Tm) of your primers (e.g., 55°C to 65°C).[4]
-
Analyze the Results: The optimal annealing temperature is the one that results in the lowest Cq value and a single, sharp peak in the melt curve analysis, indicating high specificity and efficiency.[4]
Table 2: Example Annealing Temperature Gradient Results
| Annealing Temp (°C) | Cq Value | Melt Curve |
| 55.0 | 24.8 | Multiple Peaks |
| 56.5 | 24.2 | Single Peak |
| 58.0 | 23.8 | Single Peak |
| 60.0 | 23.5 | Single Peak |
| 62.0 | 23.9 | Single Peak |
| 63.5 | 24.5 | Single Peak |
| 65.0 | 25.1 | No Amplification |
In this example, 60.0°C is the optimal annealing temperature.
Visual Guides
Caption: Workflow for designing and optimizing CPS1 qPCR primers.
Caption: Troubleshooting flowchart for common CPS1 qPCR issues.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Solis BioDyne | Troubleshooting guide for qPCR [solisbiodyne.com]
- 4. bio-rad.com [bio-rad.com]
- 5. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qPCR optimization in focus: tips and tricks for excellent analyses [genaxxon.com]
- 7. Primer dimer - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. kilobaser.com [kilobaser.com]
- 11. pcrbio.com [pcrbio.com]
- 12. geneticeducation.co.in [geneticeducation.co.in]
- 13. azurebiosystems.com [azurebiosystems.com]
Validation & Comparative
CPS1: A Potential Biomarker for Liver Damage in Hepatitis C Virus Infection - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbamoyl Phosphate Synthetase 1 (CPS1) as a biomarker for liver damage in Hepatitis C Virus (HCV) infection against other established non-invasive markers. The information is supported by experimental data to aid in the evaluation and potential adoption of CPS1 in research and clinical development settings.
Executive Summary
Carbamoyl Phosphate Synthetase 1 (CPS1) is a mitochondrial enzyme primarily expressed in hepatocytes.[1] Recent studies suggest its potential as a non-invasive serum biomarker for assessing the severity and progression of liver fibrosis in chronic HCV infection.[2] This guide evaluates the performance of CPS1 in comparison to widely used non-invasive fibrosis markers, namely FibroTest and the AST to Platelet Ratio Index (APRI). While direct head-to-head comparative studies are limited, this document synthesizes available data to provide an objective overview.
Performance Comparison of Non-Invasive Liver Fibrosis Markers in HCV
The assessment of liver fibrosis in chronic HCV infection is crucial for prognosis and treatment decisions. While liver biopsy remains the gold standard, non-invasive markers are increasingly utilized due to their safety and accessibility.
Table 1: Quantitative Comparison of CPS1 with FibroTest and APRI in HCV-related Fibrosis
| Biomarker/Test | Methodology | Performance in Detecting Significant Fibrosis (≥F2) | Performance in Detecting Cirrhosis (F4) | Key Advantages | Key Limitations |
| CPS1 | Serum ELISA | Serum CPS1 levels show a significant positive correlation with the stage of liver fibrosis in HCV patients.[2] Patients with severe fibrosis (F3-F4) have significantly higher s.CPS1 levels than those with moderate fibrosis (F1-F2) (p ≤ 0.05).[2] | Specific performance data for cirrhosis detection is often grouped with severe fibrosis.[2] | Reflects mitochondrial dysfunction, a key element in HCV pathogenesis.[2] | Limited number of large-scale validation studies in HCV. Lack of direct comparative data against other markers in the same cohort. |
| FibroTest | Serum-based algorithm (α2-macroglobulin, haptoglobin, apolipoprotein A1, GGT, total bilirubin, age, sex) | AUROC values for significant fibrosis range from 0.73 to 0.87.[3] A meta-analysis showed FibroTest to have a higher performance than APRI for diagnosing advanced fibrosis.[4] | AUROC values for cirrhosis are generally high, with some studies reporting up to 0.94.[5] | Well-validated in large cohorts of HCV patients.[3][4] | Proprietary algorithm, which can be costly. Can be influenced by conditions affecting the individual markers (e.g., hemolysis for haptoglobin). |
| APRI | Calculation based on AST and platelet count | AUROC values for significant fibrosis are generally lower than FibroTest, often in the range of 0.7.[6] | AUROC for cirrhosis is higher than for significant fibrosis, with a meta-analysis showing it to be lower than TE and FIB-4.[4] | Simple to calculate using readily available laboratory values. Inexpensive. | Lower accuracy, especially for intermediate fibrosis stages.[6] Can be affected by other conditions that alter AST or platelet levels. |
AUROC: Area Under the Receiver Operating Characteristic Curve. A higher AUROC value indicates better diagnostic accuracy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summarized protocols for the key experiments cited in this guide.
Serum CPS1 Quantification via ELISA
This protocol is based on the methodology described in studies assessing serum CPS1 in HCV patients.[2]
-
Sample Collection and Preparation: Collect peripheral venous blood and separate serum by centrifugation at 3000 rpm for 10 minutes. Store serum samples at -80°C until analysis.
-
ELISA Procedure:
-
A commercial human CPS1 ELISA kit is typically used.
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and samples according to the manufacturer's instructions.
-
Add 100 µL of standard or sample to each well of the pre-coated microplate.
-
Incubate for 2 hours at 37°C.
-
Wash the wells with the provided wash buffer.
-
Add 100 µL of biotin-conjugated antibody specific for human CPS1 and incubate for 1 hour at 37°C.
-
Wash the wells.
-
Add 100 µL of horseradish peroxidase (HRP)-conjugated avidin and incubate for 1 hour at 37°C.
-
Wash the wells.
-
Add 90 µL of TMB substrate solution and incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of CPS1 in the samples by referring to the standard curve.
Immunohistochemistry (IHC) for CPS1 in Liver Biopsy
This protocol outlines the general steps for detecting CPS1 protein in liver tissue sections.[2]
-
Tissue Preparation:
-
Fix liver biopsy specimens in 10% neutral buffered formalin.
-
Process and embed the tissue in paraffin wax.
-
Cut 4-µm thick sections and mount them on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a water bath or pressure cooker.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with a primary antibody against human CPS1 at an appropriate dilution overnight at 4°C.
-
Wash with a buffer solution (e.g., PBS or TBS).
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer).
-
Wash with a buffer solution.
-
Develop the signal using a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis: Examine the slides under a microscope to assess the localization and intensity of CPS1 staining in hepatocytes.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can enhance understanding. The following diagrams were created using Graphviz (DOT language).
Proposed Signaling Pathway of HCV-Induced Liver Damage and CPS1 Release
HCV infection is known to induce mitochondrial dysfunction, a key event in the pathogenesis of liver damage.[7] HCV proteins, particularly the core protein, can interact with mitochondria, leading to increased reactive oxygen species (ROS) production, altered calcium homeostasis, and mitochondrial swelling.[1][8] This mitochondrial distress can result in the release of mitochondrial contents, including CPS1, into the cytoplasm and subsequently into the bloodstream. The released CPS1 may then act as a biomarker reflecting the extent of this mitochondrial and hepatocellular injury.
Caption: Proposed pathway of HCV-induced mitochondrial dysfunction and CPS1 release.
Experimental Workflow for Comparing Liver Fibrosis Biomarkers
A robust experimental design is essential for the comparative validation of biomarkers. The ideal workflow involves a head-to-head comparison in a well-characterized patient cohort.
Caption: Ideal experimental workflow for biomarker comparison in HCV.
Conclusion
Serum CPS1 is a promising, non-invasive biomarker for assessing liver damage in chronic HCV infection, with its levels correlating with the severity of liver fibrosis.[2] Its direct link to mitochondrial dysfunction, a core process in HCV pathogenesis, provides a strong biological rationale for its use.[2][9] However, to establish its clinical utility, further large-scale, prospective studies are required. Critically, these studies should include a direct, head-to-head comparison of CPS1 with other established non-invasive markers like FibroTest and APRI in the same cohort of HCV patients. Such studies will be instrumental in defining the precise role of CPS1 in the clinical management of chronic hepatitis C.
References
- 1. Targeting of Hepatitis C Virus Core Protein to Mitochondria through a Novel C-Terminal Localization Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions Between Hepatitis C Virus and Mitochondria: Impact on Pathogenesis and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of non-invasive fibrosis markers and classical liver biopsy in chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic review with meta‐analysis: direct comparisons of biomarkers for the diagnosis of fibrosis in chronic hepatitis C and B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noninvasive biomarkers FibroTest and ActiTest versus liver biopsy in chronic hepatitis C patients: the Middle East experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of different noninvasive scores for assessing hepatic fibrosis in a cohort of chronic hepatitis C patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions Between Hepatitis C Virus and Mitochondria: Impact on Pathogenesis and Innate Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Hepatitis C virus core protein in viral-induced mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. propriumbio.com [propriumbio.com]
A Comparative Guide to a Novel Gene-Editing Therapy for Carbamoyl Phosphate Synthetase I (CPS1) Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction to CPS1 Deficiency and Current Therapeutic Landscape
Carbamoyl Phosphate Synthetase I (CPS1) deficiency is a rare and severe autosomal recessive urea cycle disorder characterized by the inability to detoxify ammonia, a byproduct of protein metabolism.[1][2][3] The CPS1 enzyme catalyzes the first and rate-limiting step of the urea cycle in the liver, converting ammonia and bicarbonate into carbamoyl phosphate.[4][5] A deficiency in this enzyme leads to the accumulation of toxic levels of ammonia in the blood (hyperammonemia), which can cause severe neurological damage, coma, and death, particularly in newborns.[4][6]
The current standard of care for CPS1 deficiency focuses on managing hyperammonemia through a combination of strategies:
-
Dietary Protein Restriction: Limiting the intake of protein to reduce the production of ammonia.[3]
-
Nitrogen Scavenger Therapy: Administration of drugs like sodium benzoate and sodium phenylbutyrate, which provide alternative pathways for nitrogen excretion.[1] Sodium benzoate combines with glycine to form hippuric acid, and sodium phenylacetate conjugates with glutamine to form phenylacetylglutamine, both of which are then excreted in the urine.[1]
-
Amino Acid Supplementation: Supplementation with L-citrulline or L-arginine to enhance the function of the remaining urea cycle enzymes.[1]
-
Liver Transplantation: The only curative treatment, which corrects the metabolic defect but is associated with significant risks and limitations, including donor availability and the need for lifelong immunosuppression.[4][7]
While these treatments can manage symptoms, they are often insufficient to prevent recurrent hyperammonemic crises and long-term neurological complications.[3][4] This highlights the urgent need for more effective and curative therapies.
A Novel Approach: Personalized CRISPR-Based Gene Editing
Recently, a groundbreaking personalized gene-editing therapy has emerged as a potential paradigm shift in the treatment of CPS1 deficiency. This approach utilizes CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology to directly correct the underlying genetic mutation in the CPS1 gene within the patient's own liver cells.[8][9][10][11]
Mechanism of Action
The therapy, delivered via lipid nanoparticles, consists of a guide RNA (gRNA) and an mRNA encoding a base editor. The gRNA is designed to specifically recognize the mutated sequence in the CPS1 gene. Once inside the hepatocyte, the mRNA is translated into the base editor protein, which is guided by the gRNA to the target DNA sequence. The base editor then chemically modifies the incorrect DNA base, converting it to the correct one, thereby restoring the normal gene sequence and enabling the production of functional CPS1 enzyme.[9] This "in vivo" gene correction offers the potential for a one-time, curative treatment.[8]
Comparative Efficacy: Preclinical and Clinical Data
Direct comparative studies between the novel CRISPR-based therapy and standard of care are limited due to the novelty and personalized nature of the gene-editing treatment. However, available data from preclinical models and a recent clinical case provide insights into its potential efficacy.
Quantitative Data Summary
| Parameter | Standard of Care (Ammonia Scavengers + Diet) | Novel CRISPR-Based Therapy (Preclinical & Clinical Data) |
| Plasma Ammonia Levels | Variable reduction, often insufficient to prevent hyperammonemic crises. In a mouse model, untreated Cps1-deficient mice had ammonia levels of 2002.7 ± 1065.9 μM, while controls were at 146.7 ± 11.4 μM.[12] In another model, Cps1-/- mice showed elevated ammonia compared to Cps1+/+ mice.[13] | In a Cps1-deficient mouse model, gene therapy resulted in normalization of plasma ammonia.[12] A single human patient treated with the CRISPR therapy showed a reduction in median blood ammonia levels from 23 µmol/L pre-treatment to 9 µmol/L between infusions and 13 µmol/L after the second infusion.[14] |
| Dietary Protein Tolerance | Severely restricted to manage ammonia levels. | The treated infant was able to receive an increased amount of dietary protein.[14] |
| Clinical Outcomes | High risk of neurological damage and mortality, especially in neonatal-onset cases.[4][6] | The treated infant showed sustained clinical stability, even during concurrent viral illnesses, and his neurological status remained stable.[9][14] |
| Urea Production | Impaired due to the enzyme deficiency. | In a mouse model, gene therapy restored ureagenesis.[12] |
Experimental Protocols
Measurement of Plasma Ammonia in a Mouse Model of CPS1 Deficiency
Objective: To quantify the level of ammonia in the plasma of Cps1-deficient mice to assess the efficacy of a therapeutic intervention.
Materials:
-
Cps1-deficient mouse model (e.g., constitutive knockout or conditional knockout).[12][13]
-
Ammonia assay kit (e.g., colorimetric or enzymatic).
-
Microcentrifuge.
-
Pipettes and tips.
-
Collection tubes with anticoagulant (e.g., EDTA or heparin).
Procedure:
-
Blood Collection: Collect blood from mice via a standard method (e.g., retro-orbital sinus, cardiac puncture) into tubes containing an anticoagulant.
-
Plasma Separation: Immediately centrifuge the blood samples at a specified speed and duration (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Preparation: Prepare the plasma samples and standards according to the manufacturer's instructions for the chosen ammonia assay kit. This may involve deproteinization of the samples.
-
Ammonia Measurement: Perform the ammonia assay according to the kit's protocol. This typically involves mixing the prepared samples and standards with a reaction mixture and incubating for a specific time.
-
Data Analysis: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader. Calculate the ammonia concentration in the plasma samples based on the standard curve.
In Vivo Gene Editing Efficiency Assessment
Objective: To determine the percentage of the target gene that has been successfully edited in the liver of a treated animal model.
Materials:
-
Liver tissue from treated and control animals.
-
DNA extraction kit.
-
PCR primers flanking the target region of the CPS1 gene.
-
High-fidelity DNA polymerase.
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform.
-
Bioinformatics software for sequence analysis.
Procedure:
-
Genomic DNA Extraction: Isolate genomic DNA from the liver tissue samples using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the target region of the CPS1 gene using PCR with primers designed to flank the editing site.
-
Sequencing:
-
Sanger Sequencing: Purify the PCR product and perform Sanger sequencing. Analyze the resulting chromatogram to identify the presence of both the original and edited sequences.
-
Next-Generation Sequencing (NGS): Prepare a library from the PCR products and perform deep sequencing.
-
-
Data Analysis:
-
Sanger Sequencing: Use software to deconvolute the sequencing traces and estimate the percentage of editing.
-
NGS: Align the sequencing reads to the reference genome and quantify the proportion of reads containing the edited sequence versus the original sequence.
-
Visualizations
Caption: The Urea Cycle Pathway, highlighting the role of CPS1.
Caption: Experimental workflow for validating the efficacy of a new drug.
Caption: Logical relationship of CPS1 deficiency treatments.
Conclusion
The emergence of personalized CRISPR-based gene editing presents a promising and potentially curative therapeutic strategy for CPS1 deficiency. While current data is in its early stages, the initial findings suggest a significant advantage over the existing standard of care in terms of correcting the underlying metabolic defect, improving clinical outcomes, and offering the possibility of a one-time treatment. Further research and clinical trials are necessary to fully elucidate the long-term safety and efficacy of this innovative approach. This comparative guide highlights the potential of this new drug to revolutionize the management of CPS1 deficiency and offers a framework for its continued evaluation.
References
- 1. Carbamyl Phosphate Synthetase I Deficiency (CPS I Deficiency) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ammonia-lowering activities and carbamoyl phosphate synthetase 1 (Cps1) induction mechanism of a natural flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamoly-phosphate synthetase 1 (CPS1) deficiency: A tertiary center retrospective cohort study and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell and Gene Therapy for Carbamoyl Phosphate Synthetase 1 Deficiency - MedCrave online [medcraveonline.com]
- 8. cgtlive.com [cgtlive.com]
- 9. News: Breaking: First personalised mRNA CRISPR therapy delivered in six months - CRISPR Medicine [crisprmedicinenews.com]
- 10. patientworthy.com [patientworthy.com]
- 11. Infant With Rare Condition Becomes First to Successfully Receive Treatment With Personalized Gene Therapy [ahdbonline.com]
- 12. Conditional Disruption of Hepatic Carbamoyl Phosphate Synthetase 1 in Mice Results in Hyperammonemia without Orotic Aciduria and Can be Corrected by Liver-Directed Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Constitutive Knockout of Murine Carbamoyl Phosphate Synthetase 1 Results in Death with Marked Hyperglutaminemia and Hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Breakthrough gene-editing therapy helps infant with rare disorder | springermedicine.com [springermedicine.com]
A Researcher's Guide to Navigating CPS1 Isoform Cross-Reactivity with Commercial Antibodies
For researchers, scientists, and drug development professionals studying Carbamoyl Phosphate Synthetase 1 (CPS1), selecting an antibody that specifically targets the desired isoform is critical for accurate experimental results. This guide provides a comparative analysis of commercially available antibodies, detailing their isoform specificity based on immunogen sequences and available experimental data. We also present detailed experimental protocols and visual workflows to aid in antibody selection and validation.
Carbamoyl Phosphate Synthetase 1 (CPS1) is a key mitochondrial enzyme in the urea cycle. In humans, the CPS1 gene gives rise to multiple isoforms through alternative splicing. The three most well-documented protein isoforms in UniProt are Isoform 1 (the canonical sequence), Isoform 2 (lacking the N-terminal 451 amino acids), and Isoform 3 (with a slightly altered N-terminus). These structural differences, particularly the truncated N-terminus of Isoform 2, present a significant challenge for antibody recognition. Understanding the cross-reactivity of commercially available antibodies is therefore paramount for the precise detection and quantification of specific CPS1 isoforms in various experimental settings.
Comparative Analysis of Anti-CPS1 Antibodies
To facilitate the selection of an appropriate antibody, the following table summarizes the properties of several commercially available anti-CPS1 antibodies. The predicted cross-reactivity is based on the location of the immunogen sequence relative to the amino acid sequences of the three major CPS1 isoforms.
| Antibody (Supplier) | Catalog Number | Type | Immunogen/Target Region | Predicted Cross-Reactivity | Experimental Validation |
| Proteintech | 18703-1-AP | Polyclonal | Recombinant human CPS1 protein | Isoforms 1, 2, and 3 | Detects bands at ~165 kDa and ~116 kDa in Western blot, consistent with Isoforms 1 and 2. |
| Human Protein Atlas | HPA021400 | Polyclonal | Amino acids 1109-1238 of human CPS1 | Isoforms 1, 2, and 3 | Validated for Western blot and IHC, but isoform specificity is not explicitly stated. |
| Thermo Fisher Scientific | PA5-106399 | Polyclonal | Peptide from amino acids 32-82 of human CPS1 | Isoform 1 and 3 | Unlikely to detect Isoform 2 due to the N-terminal location of the immunogen. |
| Cell Signaling Technology | 84510 | Polyclonal | Peptide near the C-terminus of human CPS1 | Isoforms 1, 2, and 3 | Should detect all isoforms as the C-terminus is conserved. |
| Bio-Rad | MCA6360 | Monoclonal | Peptide from the N-terminus of human CPS1 | Isoform 1 and 3 | Unlikely to detect Isoform 2. |
| Thermo Fisher Scientific | 1373-RBM9-P1ABX | Recombinant Monoclonal | Full-length human CPS1 protein | Isoforms 1, 2, and 3 | Likely to recognize all isoforms, though affinity may vary. |
Visualizing CPS1 Isoform Differences
The following diagram illustrates the structural differences between the three main CPS1 isoforms, highlighting the regions targeted by different types of antibodies.
Experimental Protocols
Accurate and reproducible results depend on optimized experimental protocols. Below are detailed methodologies for Western Blotting and Immunohistochemistry for the analysis of CPS1 expression.
Western Blotting Protocol
This protocol provides a general framework for detecting CPS1 isoforms in cell lysates or tissue homogenates.
-
Protein Extraction:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane on a 6-8% SDS-polyacrylamide gel to resolve the high molecular weight CPS1 isoforms.
-
Include a pre-stained protein ladder to monitor migration.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CPS1 antibody (diluted according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Immunohistochemistry (IHC) Protocol
This protocol is designed for the localization of CPS1 in formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate with the primary anti-CPS1 antibody at the recommended dilution overnight at 4°C.
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system.
-
Wash with PBS or TBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Experimental Workflow for Antibody Validation
The following diagram outlines a logical workflow for validating an anti-CPS1 antibody for isoform specificity.
Unveiling the Landscape of CPS1 Expression: A Comparative Guide for Liver Disease Research
For Immediate Release
A comprehensive analysis of Carbamoyl Phosphate Synthetase 1 (CPS1) expression reveals significant alterations across various liver pathologies compared to healthy tissue. This guide provides researchers, scientists, and drug development professionals with a comparative overview of CPS1 expression changes, detailed experimental methodologies, and insights into the regulatory signaling pathways.
Carbamoyl Phosphate Synthetase 1 (CPS1) is a crucial mitochondrial enzyme primarily expressed in hepatocytes and plays a pivotal role in the urea cycle, converting ammonia into carbamoyl phosphate. Dysregulation of CPS1 expression has been implicated in the pathophysiology of several liver diseases. This guide synthesizes experimental data to offer a clear comparison of CPS1 expression in healthy versus diseased liver tissues.
Quantitative Comparison of CPS1 Expression
The expression of CPS1 is notably altered in various liver diseases. The following table summarizes the quantitative changes in CPS1 expression at both the mRNA and protein levels in diseased liver tissue compared to healthy controls.
| Liver Condition | CPS1 mRNA Expression Change | CPS1 Protein Expression Change | Reference |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Downregulated (~3.5-fold) | Downregulated in NASH with fibrosis | [1][2] |
| Hepatocellular Carcinoma (HCC) | Significantly downregulated | Significantly downregulated/silenced | [3][4] |
| Chronic Hepatitis C (HCV) with Severe Fibrosis | Not specified in tissue | Serum CPS1 levels are significantly higher | [5] |
| Alcoholic Liver Disease (Non-cancerous tissue) | No significant difference reported | No significant difference reported | [6] |
| Chronic Hepatitis B (HBV) (Non-cancerous tissue) | No significant difference reported | No significant difference reported | [6] |
Experimental Protocols
Accurate and reproducible measurement of CPS1 expression is fundamental to liver disease research. Below are detailed methodologies for the key experimental techniques used to generate the data in this guide.
Immunohistochemistry (IHC)
Immunohistochemistry is employed to visualize the localization and semi-quantitative expression of CPS1 protein in liver tissue sections.
Protocol for Formalin-Fixed Paraffin-Embedded (FFPE) Liver Tissue:
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate through two changes of 100% ethanol for 10 minutes each, followed by 95% and 70% ethanol for 10 minutes each.
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate buffer (10 mM, pH 6.0).
-
Heat the solution to a sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Wash with phosphate-buffered saline (PBS).
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., 10% normal goat serum) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against CPS1 (e.g., rabbit polyclonal) overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Apply an avidin-biotin-peroxidase complex reagent for 30 minutes.
-
-
Chromogen and Counterstain:
-
Develop the signal with a chromogen solution such as 3,3'-diaminobenzidine (DAB) until the desired stain intensity is reached.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol solutions and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting
Western blotting is used to quantify the relative abundance of CPS1 protein in liver tissue lysates.
Protocol for Liver Tissue Lysates:
-
Protein Extraction:
-
Homogenize frozen liver tissue samples in ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against CPS1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin).
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is utilized to measure the relative abundance of CPS1 mRNA transcripts in liver tissue.
Protocol for Liver Biopsies:
-
RNA Extraction:
-
Extract total RNA from liver biopsy samples using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using spectrophotometry.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers specific for the CPS1 gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based assay.
-
Include a reference gene (e.g., GAPDH, ACTB) for normalization.
-
-
Thermal Cycling:
-
Perform the qPCR reaction in a real-time PCR thermal cycler using an appropriate cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the CPS1 and reference genes.
-
Calculate the relative expression of CPS1 mRNA using the ΔΔCt method.
-
Signaling Pathways Regulating CPS1 Expression
The expression of CPS1 is tightly regulated by a network of signaling pathways that respond to hormonal and metabolic cues. Understanding these pathways is critical for developing therapeutic strategies targeting CPS1.
References
- 1. researchgate.net [researchgate.net]
- 2. The Liver Meeting Digital Experience™ [aasld.confex.com]
- 3. DNA methylation suppresses expression of the urea cycle enzyme carbamoyl phosphate synthetase 1 (CPS1) in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The activity of the carbamoyl phosphate synthase 1 promoter in human liver‐derived cells is dependent on hepatocyte nuclear factor 3‐beta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamoyl phosphate synthetase 1 (CPS1) as a prognostic marker in chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Key Enzymes in Pyrimidine Synthesis, CAD and CPS1, Predict Prognosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for the Validation of New Diagnostic Tests for Carbamoyl Phosphate Synthetase I (CPS1) Deficiency
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of current diagnostic methodologies for Carbamoyl Phosphate Synthetase I (CPS1) deficiency. It aims to serve as a resource for the validation of novel diagnostic tests by presenting performance data and detailed experimental protocols of established assays.
Understanding CPS1 Deficiency
Carbamoyl Phosphate Synthetase I (CPS1) is a vital enzyme located in the mitochondria of liver and intestinal cells. It catalyzes the first and rate-limiting step of the urea cycle, a metabolic pathway that converts toxic ammonia into urea for excretion.[1][2] CPS1 deficiency is a rare, autosomal recessive genetic disorder caused by mutations in the CPS1 gene.[1] This deficiency impairs the urea cycle, leading to the accumulation of high levels of ammonia in the blood (hyperammonemia).[3] Hyperammonemia is particularly toxic to the brain and can cause severe neurological damage, coma, and death, especially in newborns.[1][3] Therefore, rapid and accurate diagnosis is critical for the timely management of this life-threatening condition.
Current Diagnostic Approaches
The diagnosis of CPS1 deficiency is established through a combination of clinical evaluation, biochemical testing of blood and urine, and is confirmed by molecular genetic analysis.[1][4] The diagnostic process usually starts with the detection of hyperammonemia in a symptomatic patient, followed by a series of biochemical tests to identify the specific defect in the urea cycle. Genetic testing provides the definitive diagnosis.
Biochemical Diagnostic Tests: Performance and Comparison
The initial diagnostic workup for CPS1 deficiency focuses on measuring key metabolites in plasma and urine that are indicative of a disruption in the urea cycle.
Table 1: Performance Characteristics of Key Biochemical Markers in CPS1 Deficiency
| Diagnostic Test | Analyte | Typical Finding in CPS1 Deficiency | Diagnostic Cut-off / Range | Sensitivity | Specificity |
| Plasma Ammonia | Ammonia | Markedly Elevated | >150 µmol/L (often exceeding 1000 µmol/L in neonatal cases)[5] | High | Moderate (Hyperammonemia can result from other conditions) |
| Plasma Amino Acid Analysis | Citrulline | Markedly Decreased | <5-10 µmol/L[5] | High | Moderate to High |
| Arginine | Decreased | <20-30 µmol/L[5] | Moderate | Moderate | |
| Glutamine | Elevated | >800-1000 µmol/L | High | Low (A general indicator of hyperammonemia) | |
| Urine Orotic Acid Analysis | Orotic Acid | Normal to Low | Typically <5 mmol/mol creatinine | High (for differentiation) | High (for differentiation) |
Note: The performance of these biochemical markers can be influenced by factors such as the patient's age, the severity of the enzyme deficiency, and the specific reference intervals of the testing laboratory. The values provided are based on clinical data and should be considered within the complete clinical context.
Genetic Diagnostic Tests: A Definitive Confirmation
Molecular genetic testing is the gold standard for confirming a diagnosis of CPS1 deficiency. This involves identifying pathogenic mutations in the CPS1 gene.
Table 2: Performance of Genetic Testing Methods for CPS1 Deficiency
| Diagnostic Test | Methodology | Typical Finding in CPS1 Deficiency | Sensitivity | Specificity |
| Next-Generation Sequencing (NGS) | DNA Sequencing | Identification of pathogenic variants in the CPS1 gene | >99% | High |
| RNA Sequencing | RNA Sequencing | Detection of splicing defects and other complex mutations in the CPS1 gene[4] | High (particularly for complex genetic variants) | High |
Detailed Experimental Protocols
Quantitative Analysis of Plasma Amino Acids via LC-MS/MS
Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation and precise quantification of amino acids in plasma. A derivatization step is often employed to enhance the chromatographic separation and detection of the amino acids.
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of plasma into a sample preparation tube.
-
Add 10 µL of an internal standard solution containing stable isotope-labeled amino acids.
-
Precipitate the plasma proteins by adding 400 µL of cold methanol.
-
Vortex the mixture for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate it to dryness using a stream of nitrogen gas.
-
Reconstitute the dried sample in 100 µL of the initial mobile phase.[6]
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 95% of mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.
-
Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify each amino acid based on its unique precursor and product ion transitions.[6]
-
Urine Orotic Acid Analysis via LC-MS/MS
Principle: This assay quantifies orotic acid in urine using LC-MS/MS. In CPS1 deficiency, urine orotic acid levels are typically normal or low, which helps to distinguish it from other urea cycle disorders like Ornithine Transcarbamylase (OTC) deficiency, where orotic acid levels are significantly elevated.
Procedure:
-
Sample Preparation:
-
Dilute the urine sample 1:20 with a solution of 50% acetonitrile in water. This solution should contain a known concentration of a stable isotope-labeled orotic acid internal standard.
-
Centrifuge the diluted sample to pellet any particulate matter.[7]
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: An isocratic mobile phase consisting of 50% acetonitrile with 0.05% formic acid.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source operating in negative mode.
-
Detection: MRM is used to monitor the specific transition for orotic acid (m/z 155 -> 111).[7]
-
CPS1 Gene Analysis via Next-Generation Sequencing (NGS)
Principle: NGS allows for the comprehensive sequencing of the CPS1 gene, including all exons and exon-intron boundaries, to identify the underlying disease-causing mutations.
Procedure:
-
DNA Extraction: Isolate genomic DNA from the patient's peripheral blood.
-
Library Preparation: Fragment the genomic DNA and ligate sequencing adapters to the ends of the DNA fragments to generate a sequencing library.
-
Target Enrichment: Use a capture-based or amplicon-based method to enrich for the coding regions of the CPS1 gene.
-
Sequencing: Sequence the enriched library on an NGS platform.
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Perform variant calling to identify genetic variations.
-
Annotate and filter the identified variants to pinpoint potentially pathogenic mutations in the CPS1 gene. This involves checking public databases for previously reported mutations and using bioinformatics tools to predict the functional impact of novel variants.[8]
-
Visual Representations of Key Pathways and Workflows
Caption: The Urea Cycle and the Impact of CPS1 Deficiency.
Caption: Diagnostic Workflow for CPS1 Deficiency.
Conclusion
The validation of a new diagnostic test for CPS1 deficiency necessitates a rigorous comparison with established biochemical and genetic methods. Any novel assay should demonstrate comparable or superior sensitivity, specificity, and accuracy in identifying individuals with this disorder. This guide provides the essential framework and data for such a validation process, aiming to ensure that new diagnostic technologies are thoroughly evaluated before their adoption in research and clinical practice. The advancement of rapid and reliable diagnostic tools is crucial for improving the outcomes for patients with CPS1 deficiency.
References
- 1. Orphanet: Carbamoyl-phosphate synthetase 1 deficiency [orpha.net]
- 2. Carbamoyl Phosphate Synthetase I Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 3. Improvement of diagnostic yield in carbamoylphosphate synthetase 1 (CPS1) molecular genetic investigation by RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamoly-phosphate synthetase 1 (CPS1) deficiency: A tertiary center retrospective cohort study and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Neonatal Variants of the Carbamoyl Phosphate Synthetase 1 Deficiency: Two Case Reports and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two novel CPS1 mutations in a case of carbamoyl phosphate synthetase 1 deficiency causing hyperammonemia and leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CPS1 and Other Urea Cycle Enzymes for Researchers and Drug Development Professionals
A comprehensive guide to the key enzymes of the urea cycle, offering a comparative look at their kinetic properties, regulation, and the experimental methods used for their study. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of this critical metabolic pathway.
The urea cycle is a vital metabolic pathway responsible for the detoxification of ammonia, a byproduct of amino acid catabolism, by converting it into urea for excretion. This process involves a series of five key enzymatic reactions, primarily occurring in the liver. Carbamoyl Phosphate Synthetase 1 (CPS1) catalyzes the first and rate-limiting step of this cycle. Deficiencies in any of the urea cycle enzymes can lead to life-threatening hyperammonemia and severe neurological damage, highlighting the importance of understanding their individual characteristics and interplay. This guide provides a comparative overview of CPS1 and the other four core enzymes of the urea cycle: Ornithine Transcarbamylase (OTC), Argininosuccinate Synthetase (ASS1), Argininosuccinate Lyase (ASL), and Arginase (ARG1).
Comparative Kinetic Properties of Human Liver Urea Cycle Enzymes
The efficiency and capacity of each step in the urea cycle are determined by the kinetic properties of its respective enzyme. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing insight into substrate affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters, along with optimal pH and temperature, are critical for understanding enzyme function under physiological and pathological conditions.
| Enzyme | Substrate(s) | Km (mM) | Vmax (μmol/min/mg protein) | Optimal pH | Optimal Temperature (°C) |
| CPS1 | NH4+, HCO3-, ATP | 1.00 (for NH4+) 4.0 (for HCO3-) 0.47 (for ATP)[1] | 1.23 (for HCO3-) 1.22 (for ATP)[1] | ~7.5[2] | ~37 |
| OTC | Carbamoyl Phosphate, Ornithine | 0.12 (for Carbamoyl Phosphate) 0.6 (for Ornithine)[3] | Not explicitly found for human liver | ~8.5[3] | ~37 |
| ASS1 | Citrulline, Aspartate, ATP | Similar to normal enzyme[4] | ~10% of control in deficient patients[4] | ~7.5[5] | ~37 |
| ASL | Argininosuccinate | 0.20[6] | 10.3[6] | ~7.5[6] | ~37 |
| ARG1 | Arginine | 13.5 (rat liver)[7] 9.5 (human erythrocytes)[7] | 140 (rat liver)[7] | 9.6[8] | ~37 |
Note: The kinetic data presented is compiled from various sources and may have been determined under different experimental conditions. Data for human liver enzymes is prioritized where available.
Regulatory Mechanisms of Urea Cycle Enzymes
The activity of the urea cycle is tightly regulated to meet the body's needs for nitrogen waste disposal. This regulation occurs at both the genetic and allosteric levels.
Transcriptional Regulation: The expression of urea cycle enzymes is coordinately regulated by hormones such as glucagon, glucocorticoids, and insulin, primarily in response to dietary protein intake.[9]
Allosteric Regulation of CPS1: The primary point of allosteric regulation in the urea cycle is CPS1. Its activity is absolutely dependent on the presence of the allosteric activator N-acetylglutamate (NAG).[10] NAG is synthesized from acetyl-CoA and glutamate by the enzyme N-acetylglutamate synthase (NAGS). The concentration of NAG increases with higher levels of arginine, another urea cycle intermediate, thus signaling an abundance of amino acids and the need to activate the urea cycle.
Post-Translational Modifications: Emerging research indicates that post-translational modifications, such as O-GlcNAcylation of CPS1, can also regulate its activity in response to nutrient availability.
Below is a diagram illustrating the allosteric regulation of CPS1, the rate-limiting step of the urea cycle.
Caption: Allosteric activation of CPS1 by N-acetylglutamate (NAG).
Experimental Protocols
Accurate measurement of enzyme activity is crucial for diagnosing urea cycle disorders and for research purposes. Below are summaries of common experimental protocols for assaying the activity of each urea cycle enzyme.
Carbamoyl Phosphate Synthetase 1 (CPS1) Activity Assay
This assay measures the production of carbamoyl phosphate.
Principle: The carbamoyl phosphate produced by CPS1 is converted to hydroxyurea, which can be measured colorimetrically.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing ammonium bicarbonate, magnesium acetate, ATP, N-acetyl-L-glutamate (NAG), dithiothreitol, and triethanolamine buffer.
-
Enzyme Addition: Add the CPS1 enzyme sample to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Conversion to Hydroxyurea: Stop the reaction and convert carbamoyl phosphate to hydroxyurea by adding hydroxylamine and incubating at a high temperature (e.g., 95°C for 10 minutes).
-
Colorimetric Detection: Add a chromogenic reagent and heat to develop a colored product.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 458 nm) using a spectrophotometer. The concentration of hydroxyurea, and thus the activity of CPS1, is determined by comparing the absorbance to a standard curve.
Ornithine Transcarbamylase (OTC) Activity Assay
This assay measures the formation of citrulline from ornithine and carbamoyl phosphate.
Principle: The production of citrulline is measured. This can be done through various methods, including colorimetric assays or by using radiolabeled substrates. A common spectrophotometric method involves the colorimetric determination of citrulline.
Procedure:
-
Reaction Mixture: Prepare a reaction buffer containing ornithine and carbamoyl phosphate.
-
Enzyme Addition: Add the OTC enzyme sample (e.g., liver homogenate) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Reaction Termination: Stop the reaction, often by adding acid.
-
Color Development: Add a color reagent (e.g., diacetyl monoxime-thiosemicarbazide) and heat to develop a colored product with citrulline.
-
Measurement: Cool the samples and measure the absorbance at a specific wavelength (e.g., 530 nm). OTC activity is calculated based on the amount of citrulline produced.
Argininosuccinate Synthetase (ASS1) Activity Assay
This assay measures the formation of argininosuccinate from citrulline and aspartate.
Principle: A continuous spectrophotometric assay can be used to measure the production of pyrophosphate (PPi), a product of the ASS1 reaction. The PPi production is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
Procedure:
-
Coupling Enzyme System: Prepare a reaction mixture containing the substrates citrulline, aspartate, and ATP, along with a coupling enzyme system. This system includes enzymes like pyrophosphate-fructose 6-phosphate phosphotransferase to link PPi formation to a measurable reaction.
-
Enzyme Addition: Add the ASS1 enzyme sample to the mixture.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm in a spectrophotometer at a constant temperature (e.g., 37°C).
-
Calculation: The rate of NADH oxidation is proportional to the rate of PPi production, and thus to the ASS1 activity.
Argininosuccinate Lyase (ASL) Activity Assay
This assay measures the cleavage of argininosuccinate into arginine and fumarate.
Principle: The production of fumarate is monitored by measuring the increase in absorbance at 240 nm, as fumarate has a characteristic absorbance at this wavelength.
Procedure:
-
Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.5) containing the substrate argininosuccinic acid.
-
Enzyme Addition: Add the ASL enzyme sample.
-
Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer thermostatted at 37°C and record the increase in absorbance at 240 nm over time.
-
Calculation: The rate of increase in absorbance is directly proportional to the rate of fumarate production and ASL activity. The molar extinction coefficient of fumarate is used to calculate the enzyme activity.
Arginase (ARG1) Activity Assay
This assay measures the hydrolysis of arginine to ornithine and urea.
Principle: The amount of urea produced from the hydrolysis of arginine is quantified colorimetrically.
Procedure:
-
Enzyme Activation: Pre-incubate the arginase sample with a manganese solution to ensure full activation of the enzyme.
-
Reaction Initiation: Add the substrate L-arginine to the activated enzyme and incubate at 37°C.
-
Reaction Termination: Stop the reaction by adding a strong acid.
-
Urea Quantification: Add a colorimetric reagent (e.g., α-isonitrosopropiophenone or diacetyl monoxime) and heat. The urea reacts to form a colored product.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm). The arginase activity is determined by comparing the absorbance to a urea standard curve.
The following diagram illustrates a general experimental workflow for a spectrophotometric enzyme activity assay.
Caption: A simplified workflow for a typical spectrophotometric enzyme assay.
Conclusion
This comparative guide provides a foundational understanding of CPS1 and the other key enzymes of the urea cycle. The provided data and protocols serve as a valuable resource for researchers and drug development professionals. A thorough understanding of the individual characteristics and regulatory mechanisms of these enzymes is essential for developing effective therapeutic strategies for urea cycle disorders and for advancing our knowledge of nitrogen metabolism. Further research is needed to obtain a more complete and directly comparable dataset of kinetic parameters for all human urea cycle enzymes under standardized conditions.
References
- 1. iscaconsortium.org [iscaconsortium.org]
- 2. Kinetic analysis of argininosuccinate synthetase in a variant form of citrullinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. Argininosuccinate lyase: purification and characterization from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Significant hepatic involvement in patients with ornithine transcarbamylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orphanet: Ornithine transcarbamylase deficiency [orpha.net]
- 10. jst.go.jp [jst.go.jp]
The Role of Carbamoyl Phosphate Synthetase 1 (CPS1) in Hepatocellular Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbamoyl Phosphate Synthetase 1 (CPS1) with other key biomarkers in hepatocellular carcinoma (HCC), supported by experimental data and detailed methodologies. The aim is to offer an objective resource for understanding the role of CPS1 in HCC pathogenesis and its potential as a prognostic and therapeutic target.
Introduction to CPS1 in HCC
Carbamoyl Phosphate Synthetase 1 (CPS1) is a crucial mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle, a pathway primarily active in the liver to detoxify ammonia.[1][2] In the context of hepatocellular carcinoma, the most common form of liver cancer, CPS1 expression is frequently dysregulated. Numerous studies have demonstrated that CPS1 is typically downregulated in HCC tissues compared to healthy liver tissue.[3][4][5] This downregulation has significant implications for tumor metabolism and is consistently associated with a poor prognosis for HCC patients, including higher tumor grade, increased vascular invasion, and reduced overall survival.[3][4] The primary mechanism behind CPS1 silencing in HCC is often attributed to the hypermethylation of its gene promoter.[4][5]
The reduction in CPS1 activity disrupts the urea cycle, leading to a metabolic shift. Ammonia nitrogen is diverted away from urea synthesis and towards the de novo synthesis of pyrimidines, a critical process for nucleic acid production in rapidly dividing cancer cells. This metabolic reprogramming is a key contributor to HCC proliferation.[3][4][5]
Comparative Analysis of CPS1 and Alternative Biomarkers in HCC
To understand the specific role and potential utility of CPS1 in HCC, it is essential to compare it with other relevant biomarkers. This section evaluates CPS1 against Carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase (CAD), Glutamine Synthetase (GS), and Argininosuccinate Synthase 1 (ASS1), all of which are involved in interconnected metabolic pathways crucial for HCC development.
CPS1 vs. CAD (Carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase)
CAD is a multifunctional enzyme that catalyzes the initial steps of de novo pyrimidine biosynthesis. In HCC, the downregulation of CPS1 creates a surplus of glutamine, a substrate that is then utilized by CAD to fuel pyrimidine synthesis and promote cell proliferation.[4][6] This inverse relationship between CPS1 and CAD expression is a hallmark of metabolic reprogramming in HCC.
| Feature | CPS1 in HCC | CAD in HCC |
| Expression | Generally downregulated[3][4][5] | Generally upregulated/induced[3][4] |
| Prognostic Value | Low expression correlates with poor prognosis and shorter survival[3][4] | High expression correlates with poor prognosis and shorter survival[3] |
| Combined Prognostic Value | A combined score of low CPS1 and high CAD is an independent prognostic marker for shorter survival[3][4] | A combined score of low CPS1 and high CAD is an independent prognostic marker for shorter survival[3][4] |
CPS1 vs. GS (Glutamine Synthetase)
Glutamine Synthetase is another key enzyme in nitrogen metabolism, responsible for the synthesis of glutamine from glutamate and ammonia. In the liver, GS and the urea cycle (where CPS1 is central) work in concert to manage ammonia levels. In some contexts of HCC, particularly those driven by β-catenin mutations, GS expression is elevated and is considered a marker of this specific HCC subtype.
| Feature | CPS1 in HCC | GS in HCC |
| Expression | Generally downregulated[3][4][5] | Often upregulated, particularly in β-catenin mutated HCC[7] |
| Function in HCC | Downregulation disrupts the urea cycle, shunting substrates to pyrimidine synthesis[4][6] | Upregulation contributes to the glutamine pool, supporting cancer cell growth and proliferation[7] |
| Diagnostic Utility | Loss of expression is a feature of many HCCs | Can be a specific marker for β-catenin activated HCC and is used in diagnostic panels[7] |
CPS1 vs. ASS1 (Argininosuccinate Synthase 1)
ASS1 is another crucial enzyme in the urea cycle, responsible for the synthesis of argininosuccinate from citrulline and aspartate. Similar to CPS1, ASS1 expression is often downregulated in HCC, leading to arginine auxotrophy and contributing to metabolic reprogramming that favors tumor growth.
| Feature | CPS1 in HCC | ASS1 in HCC |
| Expression | Generally downregulated[3][4][5] | Frequently downregulated[8] |
| Prognostic Value | Low expression correlates with poor prognosis[3][4] | Low expression is associated with a more aggressive phenotype and poor prognosis[8] |
| Therapeutic Implication | CPS1-deficient tumors may be vulnerable to therapies targeting fatty acid oxidation[8] | ASS1-deficient tumors are susceptible to arginine deprivation therapies |
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships between CPS1 and other molecules in HCC, as well as the experimental approaches to study them, the following diagrams are provided.
Caption: Metabolic shift in HCC due to CPS1 downregulation.
Caption: Workflow for investigating CPS1's role in HCC.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to assess the role of CPS1 and related biomarkers in HCC.
Immunohistochemistry (IHC) for CPS1 in Liver Tissue
This protocol is for the detection of CPS1 in formalin-fixed, paraffin-embedded (FFPE) human liver tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 10 minutes each.
-
Immerse slides in 100% Ethanol: 2 changes, 10 minutes each.
-
Immerse slides in 95% Ethanol: 1 change, 5 minutes.
-
Immerse slides in 70% Ethanol: 1 change, 5 minutes.
-
Rinse slides in distilled water.
2. Antigen Retrieval:
-
Immerse slides in a staining dish containing 10mM Tris-EDTA buffer, pH 9.0.
-
Heat the slides in a steamer or water bath to 95-100°C for 20-40 minutes.[3]
-
Allow slides to cool to room temperature for 20 minutes.
3. Staining:
-
Wash sections in Tris-buffered saline with 0.1% Tween-20 (TBS-T) for 2x5 minutes.
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10 minutes.
-
Wash sections in TBS-T for 2x5 minutes.
-
Block non-specific binding by incubating with 5% normal goat serum in TBS for 30 minutes.
-
Incubate with primary antibody (e.g., anti-CPS1 antibody, clone CPS1/1022) diluted 1:100 to 1:500 in blocking buffer overnight at 4°C.[3]
-
Wash sections in TBS-T for 3x5 minutes.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 30 minutes at room temperature.
-
Wash sections in TBS-T for 3x5 minutes.
-
Incubate with streptavidin-horseradish peroxidase (HRP) reagent for 30 minutes at room temperature.
-
Wash sections in TBS-T for 3x5 minutes.
-
Develop with 3,3'-Diaminobenzidine (DAB) substrate until the desired stain intensity is reached.
-
Rinse slides in distilled water.
4. Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate sections through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in xylene and mount with a permanent mounting medium.
Western Blotting for CPS1 in HCC Cell Lines (e.g., HepG2)
This protocol describes the detection of CPS1 protein levels in whole-cell lysates from HCC cell lines.
1. Cell Lysis:
-
Culture HepG2 cells to 80-90% confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
2. Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA (bicinchoninic acid) protein assay.
3. SDS-PAGE and Protein Transfer:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CPS1 (e.g., rabbit anti-CPS1) diluted 1:1000 to 1:7000 in blocking buffer overnight at 4°C.
-
Wash the membrane with TBS-T for 3x10 minutes.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane with TBS-T for 3x10 minutes.
5. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
Re-probe with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Quantitative Real-Time PCR (qRT-PCR) for CPS1 mRNA
This protocol is for the quantification of CPS1 mRNA levels in HCC tissue or cell lines.
1. RNA Extraction:
-
Homogenize ~30 mg of liver tissue or lyse ~1x10^6 HCC cells using a suitable lysis reagent (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.
3. qPCR Reaction:
-
Prepare the qPCR reaction mix containing:
-
SYBR Green Master Mix
-
Forward and reverse primers for CPS1 (e.g., Forward: 5'-AAGGTTCCAGGCATTCCTGT-3', Reverse: 5'-TCTTGTCACCACCAGCACAT-3')
-
cDNA template (diluted 1:10)
-
Nuclease-free water
-
-
Run the qPCR reaction on a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis to verify the specificity of the PCR product.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for CPS1 and a reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of CPS1 mRNA using the 2^-ΔΔCt method.[10]
Cell Proliferation Assay (CCK-8) after CPS1 Knockdown
This protocol assesses the effect of CPS1 knockdown on the proliferation of HCC cells.
1. siRNA Transfection:
-
Seed HCC cells (e.g., HepG2) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Transfect the cells with siRNA targeting CPS1 or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.
2. Proliferation Measurement (CCK-8 Assay):
-
At various time points post-transfection (e.g., 24, 48, 72 hours), add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[11][12]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Compare the absorbance values of the CPS1 siRNA-treated cells to the control siRNA-treated cells at each time point to determine the effect on cell proliferation.
Conclusion
The available evidence strongly supports a significant role for CPS1 in the pathophysiology of hepatocellular carcinoma. Its consistent downregulation in tumor tissues and the correlation of low expression with poor clinical outcomes highlight its potential as a valuable prognostic biomarker. The metabolic reprogramming that results from CPS1 deficiency, particularly the shunting of nitrogen metabolism towards pyrimidine synthesis via CAD, presents a clear and targetable axis for therapeutic intervention.
A comparative analysis with other key metabolic enzymes such as CAD, GS, and ASS1 provides a more nuanced understanding of the complex metabolic landscape of HCC. While CPS1 and ASS1 are generally tumor-suppressive, CAD and GS often exhibit oncogenic roles, creating a network of interconnected pathways that drive HCC progression. The combined assessment of these biomarkers, especially the CPS1/CAD expression ratio, may offer superior prognostic power compared to individual markers.
The detailed experimental protocols provided in this guide offer a standardized framework for researchers to investigate CPS1 and its associated pathways, facilitating the validation of its clinical utility and the exploration of novel therapeutic strategies targeting the metabolic vulnerabilities of HCC. Further research into the intricate regulatory mechanisms of CPS1 and its downstream effects will be crucial in translating these findings into effective clinical applications for patients with hepatocellular carcinoma.
References
- 1. Overexpression of glutamine synthetase in human primary liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abeomics.com [abeomics.com]
- 4. CPS1/Carbamoyl-Phosphate Synthetase (Hepatocellular Marker) Recombinant Monoclonal Antibody (CPS1/9151R) (1373-RBM9-P1ABX) [thermofisher.com]
- 5. Circ_0004018 suppresses cell proliferation and migration in hepatocellular carcinoma via miR-1197/PTEN/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nsjbio.com [nsjbio.com]
- 7. Glutamine synthetase limits β-catenin–mutated liver cancer growth by maintaining nitrogen homeostasis and suppressing mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Argininosuccinate synthase 1 suppresses tumor progression through activation of PERK/eIF2α/ATF4/CHOP axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. The activity of the carbamoyl phosphate synthase 1 promoter in human liver‐derived cells is dependent on hepatocyte nuclear factor 3‐beta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single-Cell RNA Sequencing Integrated with Bulk-RNA Sequencing Analysis Reveals Prognostic Signatures Based on PANoptosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CTB-193M12.5 Promotes Hepatocellular Carcinoma Progression via Enhancing NSD1-Mediated WNT10B/Wnt/β-Catenin Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Chemical Disposal: A General Protocol for Unidentified Substances
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the substance's Safety Data Sheet (SDS) for precise handling and disposal instructions. The following information provides a general framework for the safe management of chemical waste.
General Chemical Waste Disposal Protocol
When the identity and hazards of a chemical are unknown, it must be treated as hazardous waste. The following table outlines the general steps for the proper disposal of an uncharacterized chemical substance.
| Step | Procedure | Rationale |
| 1. Preliminary Assessment & PPE | Assume the substance is hazardous. Wear appropriate Personal Protective Equipment (PPE), including double nitrile gloves, chemical splash goggles, a face shield, and a fully-buttoned laboratory coat.[1][2] | To minimize exposure through skin contact, inhalation, or eye contact.[2] |
| 2. Waste Identification & Segregation | Clearly label a dedicated waste container with "Caution: Unidentified Waste" and the date of generation. Do not mix with other waste streams.[1][3] | To prevent hazardous reactions and ensure compliant disposal.[1] |
| 3. Container Selection & Management | Use a clean, non-reactive container with a tightly sealing lid, preferably made of polyethylene. Ensure the container is in good condition.[1] | To prevent leaks, spills, and reactions with the container material. |
| 4. Documentation | Maintain a detailed record of the waste, including the process that generated it, its physical properties (solid, liquid, color, etc.), and any known potential hazards. | This information is crucial for the EHS department to properly identify and manage the waste. |
| 5. Storage | Store the container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[2] Store corrosive chemicals below eye level.[2] | To prevent accidental spills, reactions, and exposure to personnel. |
| 6. EHS Consultation & Disposal | Contact your institution's EHS office or a licensed hazardous waste disposal company for pickup and disposal.[1] Provide them with all available information about the waste. | Professional hazardous waste handlers have the expertise and equipment to safely manage and dispose of unknown chemicals. |
Personal Protective Equipment (PPE) for Chemical Waste Handling
The following table summarizes the essential PPE for handling hazardous chemical waste, based on general laboratory safety protocols.
| PPE Item | Specification | Rationale |
| Gloves | Double nitrile or other chemically resistant gloves.[1] | Provides a barrier against chemical contact with the skin. |
| Eye Protection | Chemical splash goggles and a face shield.[1] | Protects against splashes that can cause serious eye damage. |
| Lab Coat | Standard, fully-buttoned laboratory coat.[1][2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood or a well-ventilated area.[1][2] If required, use a respirator after proper training and fit-testing.[4] | Prevents the inhalation of hazardous vapors or particulates. |
General Workflow for Laboratory Chemical Waste Disposal
The following diagram illustrates the logical steps for the proper disposal of chemical waste within a research institution.
References
Essential Safety and Handling Protocols for CSP1
This guide provides comprehensive safety and logistical information for the handling and disposal of CSP1, a substance requiring stringent laboratory protocols. The following procedures are designed to ensure the safety of all personnel, including researchers, scientists, and drug development professionals, by outlining essential personal protective equipment (PPE), operational workflows, and disposal plans. Adherence to these guidelines is critical to minimize exposure and mitigate potential hazards.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the last line of defense against exposure to hazardous substances. The following table summarizes the recommended PPE for various laboratory activities involving this compound. All PPE should be inspected for integrity before each use and disposed of or decontaminated according to established protocols after use.
| Activity | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection | Additional PPE |
| Low-Concentration Solution Handling (<1%) | Nitrile or Neoprene Gloves (single pair) | Safety glasses with side shields | Standard lab coat | Not generally required (if handled in a well-ventilated area) | N/A |
| High-Concentration Solution Handling (>1%) | Double-gloving with Nitrile or Neoprene gloves | Chemical splash goggles | Chemical-resistant lab coat or gown | N95 respirator or higher (if potential for aerosol generation) | Face shield |
| Weighing and Preparing Solid this compound | Double-gloving with Nitrile or Neoprene gloves | Chemical splash goggles | Chemical-resistant, disposable gown | Certified N95 or higher respirator | Face shield, disposable sleeves |
| Cell Culture and In Vitro Assays | Sterile Nitrile or Neoprene gloves (double pair) | Safety glasses with side shields | Sterile, disposable gown | Not generally required (if handled in a biological safety cabinet) | N/A |
| Animal Handling and Dosing | Double-gloving with Nitrile or Neoprene gloves | Chemical splash goggles | Full-coverage, disposable gown | Certified N95 or higher respirator | Face shield, shoe covers |
| Waste Disposal | Heavy-duty Nitrile or Neoprene gloves | Chemical splash goggles | Chemical-resistant lab coat or gown | Not generally required (if handling sealed containers) | N/A |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting, from initial preparation to final disposal. Each step is designed to minimize the risk of exposure and ensure a safe working environment.
Caption: Figure 1. A step-by-step workflow for the safe handling of this compound in a laboratory environment.
Hierarchy of Controls for this compound
To effectively manage the risks associated with handling this compound, a hierarchical approach to hazard control should be implemented. This methodology prioritizes the most effective control measures to eliminate or minimize hazards. Personal Protective Equipment (PPE) is considered the least effective control and should be used in conjunction with other control measures.
Caption: Figure 2. The hierarchy of controls, prioritizing the most effective measures for hazard mitigation.
Operational and Disposal Plans
Receiving and Storage
-
Upon receipt, inspect the integrity of the this compound container for any signs of damage or leakage in a designated receiving area.
-
Personnel handling the incoming shipment should wear appropriate PPE as outlined in the table above.
-
Store this compound in a secure, well-ventilated, and clearly labeled area away from incompatible materials. The storage location should have secondary containment.
-
Maintain an accurate inventory of this compound, including amounts received, used, and disposed of.
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or generates significant aerosols.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before cleaning, don the appropriate PPE, including double gloves, a chemical-resistant gown, eye protection, and respiratory protection.
-
Contain and Clean:
-
For liquid spills, use an appropriate absorbent material to contain the spill.
-
For solid spills, carefully cover the spill with absorbent material to avoid raising dust.
-
Work from the outside of the spill inwards, cleaning the area with a deactivating solution (if available and appropriate) or a suitable cleaning agent.
-
-
Dispose of Waste: All materials used for spill cleanup, including contaminated PPE, must be placed in a labeled, sealed hazardous waste container.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
Disposal Plan
All this compound waste, including empty containers, contaminated labware, and used PPE, is considered hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment:
-
Solid waste should be collected in a clearly labeled, leak-proof, and puncture-resistant container.
-
Liquid waste should be collected in a labeled, sealed, and chemical-resistant container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazard(s).
-
Storage: Store waste containers in a designated and secure satellite accumulation area.
-
Disposal: Arrange for the disposal of hazardous waste through the institution's environmental health and safety office. Do not dispose of this compound waste down the drain or in the regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
